Product packaging for Methyl 4-chloro-3-formylbenzoate(Cat. No.:CAS No. 1044920-98-0)

Methyl 4-chloro-3-formylbenzoate

Cat. No.: B1372942
CAS No.: 1044920-98-0
M. Wt: 198.6 g/mol
InChI Key: SCKJKFNMDKHELA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-formylbenzoate is a useful research compound. Its molecular formula is C9H7ClO3 and its molecular weight is 198.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClO3 B1372942 Methyl 4-chloro-3-formylbenzoate CAS No. 1044920-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKJKFNMDKHELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044920-98-0
Record name methyl 4-chloro-3-formylbenzoate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 4-chloro-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3-formylbenzoate is a halogenated aromatic carboxylate ester that serves as a versatile intermediate in organic synthesis. Its unique trifunctional structure, featuring a methyl ester, a chloro substituent, and a formyl group on a benzene ring, makes it a valuable building block for the synthesis of a wide range of complex molecules. This is particularly true in the field of medicinal chemistry, where it can be utilized in the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and safety considerations of this compound, offering insights for its effective application in research and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature.[3] Key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₇ClO₃[3][4]
Molecular Weight 198.60 g/mol [3][4]
CAS Number 1044920-98-0[3][4]
Appearance Solid[3]
Purity Typically ≥97%[3][5]
SMILES COC(=O)c1ccc(c(c1)C=O)Cl[4]
InChI InChI=1S/C9H7ClO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3[3]
InChI Key SCKJKFNMDKHELA-UHFFFAOYSA-N[3]

Synthesis and Reactivity

The reactivity of this compound is dictated by its three functional groups:

  • Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can participate in a variety of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes. This functionality is often a key handle for introducing further molecular complexity.

  • Ester Group: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, or transesterification with other alcohols. It can also be reduced to a primary alcohol.

  • Aromatic Ring: The chlorinated benzene ring can undergo nucleophilic aromatic substitution, although the presence of the deactivating formyl and ester groups makes this challenging. The chlorine atom can also be displaced under certain conditions, for example, in palladium-catalyzed cross-coupling reactions.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While full spectra are not publicly available, the expected spectroscopic features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl ester protons. The aromatic protons would appear as a complex multiplet in the downfield region (typically 7.0-8.5 ppm), with their splitting pattern influenced by the substitution pattern of the ring. The aldehyde proton would be a singlet, also in the downfield region (around 10 ppm). The methyl ester protons would appear as a singlet further upfield (around 3.9 ppm).

¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the methyl carbon of the ester. The carbonyl carbons would be the most downfield signals (typically >160 ppm). The aromatic carbons would appear in the range of 120-140 ppm, with the carbon attached to the chlorine atom showing a characteristic shift. The methyl carbon would be the most upfield signal (around 50-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Strong carbonyl stretching bands for the ester and aldehyde would be expected in the region of 1680-1740 cm⁻¹. C-H stretching vibrations for the aromatic and aldehyde protons would be observed around 2700-2800 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C-O stretching of the ester would appear in the 1000-1300 cm⁻¹ region. The C-Cl stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (198.60 g/mol ). The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) from the ester, the formyl group (-CHO), or the chlorine atom (-Cl).

Applications in Drug Development

This compound's trifunctional nature makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] Its utility lies in its ability to serve as a scaffold onto which other molecular fragments can be added in a controlled manner. The aldehyde and ester functionalities provide orthogonal reactive sites for sequential chemical transformations.

While specific examples of its use in the synthesis of marketed drugs are not prevalent in the public domain, its structural motifs are found in various classes of biologically active compounds. For instance, substituted benzaldehydes and benzoates are common pharmacophores in medicinal chemistry. The chloro-substituent can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its metabolic stability or binding affinity to a biological target. Researchers in drug discovery can utilize this intermediate to synthesize libraries of novel compounds for screening against various diseases.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a fume hood.[6] Avoid inhalation of dust or vapors.[7] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[9]

    • In case of eye contact: Rinse cautiously with water for several minutes.[9]

    • If inhaled: Move person into fresh air.[9]

    • If swallowed: Seek immediate medical attention.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex, biologically active molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is crucial for its effective and responsible use in the laboratory. Further research into its applications and the development of detailed, publicly available spectroscopic and safety data would be beneficial to the scientific community.

References

An In-depth Technical Guide to Methyl 4-chloro-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-3-formylbenzoate (CAS No. 1044920-98-0) is a substituted aromatic carbonyl compound with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring both an electrophilic aldehyde and a methyl ester, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, spectral characterization, and potential applications, offering a valuable resource for researchers and developers in the chemical sciences.

Introduction

This compound is a halogenated derivative of methyl benzoate, distinguished by the presence of a formyl group at the meta-position and a chloro group at the para-position relative to the methoxycarbonyl group. This specific substitution pattern imparts unique reactivity to the molecule, making it a valuable intermediate for the synthesis of complex heterocyclic systems and other targeted organic molecules. The electron-withdrawing nature of the chloro and formyl groups influences the reactivity of the aromatic ring, as well as the aldehyde and ester functionalities. This guide aims to consolidate the available technical information on this compound, providing insights into its synthesis, characterization, and utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 1044920-98-0[1]
Molecular Formula C₉H₇ClO₃[1]
Molecular Weight 198.60 g/mol [1]
Appearance Solid[1]
Purity Typically ≥97%[1][2]
InChI InChI=1S/C9H7ClO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3[1]
InChIKey SCKJKFNMDKHELA-UHFFFAOYSA-N[1]
SMILES COC(=O)c1ccc(c(c1)C=O)Cl

Synthesis and Purification

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. Although methyl 4-chlorobenzoate is not highly activated, the reaction can be driven to produce the desired product. The proposed reaction is depicted below.

G cluster_reactants Reactants cluster_product Product reactant1 Methyl 4-chlorobenzoate product This compound reactant1->product Formylation reactant2 Vilsmeier Reagent (POCl₃/DMF)

Caption: Proposed synthesis of this compound via Vilsmeier-Haack reaction.

Experimental Protocol (Hypothetical):

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., dichloromethane) to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (DMF) to the cooled POCl₃ solution with continuous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve methyl 4-chlorobenzoate in the same solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH of 7-8. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Alternative Synthetic Pathway: Palladium-Catalyzed Carbonylation

An alternative approach, based on the synthesis of the isomeric Methyl 3-chloro-4-formylbenzoate, involves a palladium-catalyzed carbonylation of a suitable aryl halide.[3] For the synthesis of this compound, this would likely involve starting with a di-halogenated benzene derivative.

G cluster_reactants Reactants cluster_product Product reactant1 Aryl Dihalide Precursor product This compound reactant1->product Carbonylation & Esterification reactant2 CO, Methanol, Pd Catalyst, Base

Caption: Alternative synthesis via palladium-catalyzed carbonylation.

Rationale behind Experimental Choices:

  • Catalyst: The use of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), is standard for such carbonylation reactions due to its efficiency and functional group tolerance.[3]

  • Solvent and Base: Methanol serves as both a reactant and a solvent. A tertiary amine base like triethylamine is used to quench the hydrogen halide formed during the reaction.[3]

  • Carbon Monoxide: Carbon monoxide acts as the source of the carbonyl group for the formyl and ester functionalities.

Spectral Characterization

While publicly available, fully interpreted spectra for this compound are limited, we can predict the expected spectral features based on its structure and data from analogous compounds. Commercial suppliers indicate the availability of spectral data upon request.[4][5]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aldehyde proton.

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 10.0-10.5 ppm.

  • Aromatic Protons: Three protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and a doublet of doublets in the region of δ 7.5-8.5 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the chloro, formyl, and methoxycarbonyl groups.

  • Methyl Protons (-OCH₃): A sharp singlet at approximately δ 3.9-4.0 ppm, corresponding to the three protons of the methyl ester group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

  • Carbonyl Carbons: Two signals in the downfield region: one for the aldehyde carbonyl (around δ 185-195 ppm) and one for the ester carbonyl (around δ 165-175 ppm).

  • Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm), with their chemical shifts influenced by the attached substituents.

  • Methyl Carbon (-OCH₃): A signal in the upfield region, typically around δ 50-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups.

  • C=O Stretching (Aldehyde): A strong, sharp peak around 1700-1710 cm⁻¹.

  • C=O Stretching (Ester): A strong, sharp peak around 1720-1730 cm⁻¹.

  • C-H Stretching (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C-O Stretching (Ester): A strong band in the region of 1200-1300 cm⁻¹.

  • C-Cl Stretching: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z 198, with an M+2 peak at m/z 200 in an approximate 3:1 ratio, which is characteristic of the presence of a chlorine atom.

  • Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a peak at m/z 167, and the loss of the formyl group (-CHO) to give a peak at m/z 169.

Reactivity and Potential Applications

The dual functionality of this compound makes it a valuable synthon for a variety of chemical transformations.

Reactivity Profile
  • Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can participate in a wide range of reactions, including:

    • Reductive Amination: To form secondary and tertiary amines.

    • Wittig Reaction: To form alkenes.

    • Condensation Reactions: With active methylene compounds to form α,β-unsaturated systems.

    • Oxidation: To the corresponding carboxylic acid.

    • Reduction: To the corresponding alcohol.

  • Ester Group: The methyl ester can be hydrolyzed to the carboxylic acid, or converted to amides via aminolysis.

  • Aromatic Ring: The chloro substituent can be displaced via nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Applications in Drug Discovery and Heterocyclic Synthesis

Substituted benzaldehydes and benzoates are common starting materials in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the chloro and formyl groups on the benzene ring provides handles for the construction of more complex molecular architectures.

While specific examples for this compound are not widely published, its structural motifs are found in various pharmacologically relevant scaffolds. It can be envisioned as a key intermediate for the synthesis of:

  • Substituted Quinolines and other Fused Heterocycles: The aldehyde group can be used to build a second ring onto the benzene nucleus.

  • Novel Ligands for Metal Complexes: The ester and aldehyde functionalities can be modified to create chelating agents.

  • Probes for Biological Systems: The molecule can be functionalized with fluorescent tags or other reporter groups.

The related, non-chlorinated compound, methyl 4-formylbenzoate, is known to be an intermediate in the synthesis of fluorescent whitening agents and other fine chemicals, suggesting similar potential for the title compound in materials science applications.[6]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the data for the closely related Methyl 4-formylbenzoate, the following precautions should be taken.[7]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.

    • Avoid contact with skin, eyes, and clothing.

    • Keep away from heat, sparks, and open flames.

    • Store in a tightly closed container in a cool, dry place.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

    • If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.

Conclusion

This compound is a chemical intermediate with considerable potential for applications in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. While detailed experimental data in the public domain is currently limited, its structural features suggest a rich and varied reactivity profile. This guide has provided a comprehensive overview of its known properties, plausible synthetic routes, and predicted spectral characteristics, serving as a valuable starting point for researchers interested in exploring the chemistry and applications of this versatile building block. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

Methyl 4-chloro-3-formylbenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-chloro-3-formylbenzoate: A Core Chemical Intermediate

Abstract

This compound is a substituted aromatic carbonyl compound that serves as a critical building block in synthetic organic chemistry. Its unique trifunctional nature—possessing a methyl ester, an aldehyde, and a chloro-substituent on a benzene ring—renders it a highly versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive technical overview of its core molecular properties, a detailed synthetic protocol with mechanistic insights, its diverse applications in pharmaceutical and materials science, and essential quality control and safety procedures. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in advanced research and development projects.

Core Molecular Profile

This compound is structurally defined as a benzoate ester with chloro and formyl (aldehyde) groups at positions 4 and 3, respectively. This arrangement of electron-withdrawing groups influences the reactivity of the aromatic ring and its substituents, making it a valuable synthon for targeted chemical transformations.

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₇ClO₃[1][2][3]
Molecular Weight 198.60 g/mol [1][2][3]
CAS Number 1044920-98-0[1][2]
Appearance Solid[1]
SMILES COC(=O)c1ccc(c(c1)C=O)Cl[2]
InChI Key SCKJKFNMDKHELA-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Insights

The synthesis of substituted benzoates like this compound often leverages robust and high-yield organometallic cross-coupling reactions. A prevalent and industrially scalable method is palladium-catalyzed carbonylation, which efficiently introduces a carbonyl group (as a methyl ester) onto an aromatic ring.

Expertise & Rationale

The choice of a palladium-catalyzed reaction is based on its high functional group tolerance, efficiency, and well-understood mechanism. The catalyst, often a palladium(II) species complexed with a phosphine ligand like [1,1'-bis(diphenylphosphino)ferrocene] (dppf), facilitates the oxidative addition of an aryl halide. Carbon monoxide then inserts into the palladium-carbon bond, followed by reductive elimination with methanol to form the methyl ester. Triethylamine is used as a base to neutralize the hydrogen halide byproduct generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Palladium-Catalyzed Carbonylation

The following protocol is a representative method adapted from the synthesis of a similar isomer, Methyl 3-chloro-4-formylbenzoate[4]. It outlines a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • Appropriate aryl halide precursor (e.g., 4-bromo-2-chlorobenzaldehyde)

  • Methanol (reagent grade)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Triethylamine (Et₃N)

  • Carbon monoxide (CO) gas

  • Nitrogen (N₂) or Argon (Ar) gas

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (or hexanes) for chromatography

Procedure:

  • Inert Atmosphere: Charge a 500-mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with the starting aryl halide (e.g., 4-bromo-2-chlorobenzaldehyde, 1.00 equiv).

  • Reagent Addition: Add methanol (as solvent), Pd(dppf)Cl₂ catalyst (0.10 equiv), and triethylamine (3.00 equiv).

  • CO Introduction: Purge the flask with an inert gas (N₂ or Ar), then introduce carbon monoxide gas, typically via a balloon or by maintaining a positive pressure.

  • Reaction: Heat the solution to 60°C and stir overnight. Monitor the reaction's completion by TLC or HPLC analysis of aliquots.

  • Workup: Upon completion, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure to remove the methanol and triethylamine.

  • Purification: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (e.g., starting with 15:85 v/v) to yield the pure product.

  • Characterization: Confirm the identity and purity of the resulting white solid via NMR spectroscopy and mass spectrometry.

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Purification A Charge Flask with Aryl Halide Precursor B Add Methanol, Pd Catalyst, & Base A->B D Introduce Carbon Monoxide (CO) B->D C Establish Inert Atmosphere (N2/Ar Purge) E Heat to 60°C & Stir Overnight D->E F Monitor Progress (TLC/HPLC) E->F G Cool & Concentrate Under Vacuum F->G H Silica Gel Column Chromatography G->H I Characterize Final Product (NMR, MS) H->I

Caption: Workflow for the synthesis of this compound.

Applications in Chemical and Pharmaceutical Development

The strategic placement of three distinct reactive handles makes this compound a powerful intermediate. Each functional group can be addressed with high selectivity, providing access to a wide array of more complex molecules. It is frequently used in the synthesis of active pharmaceutical ingredients (APIs) and functional materials[5][6].

  • Aldehyde Group: Serves as a key electrophile for forming C-C and C-N bonds. It readily undergoes reactions such as reductive amination to install amine functionalities, Wittig reactions to form alkenes, and Schiff base formation[7].

  • Methyl Ester Group: Can be easily hydrolyzed to the corresponding carboxylic acid, which is a common anchoring point in medicinal chemistry for improving solubility or forming amide bonds. It can also undergo transesterification.

  • Aryl Chloride: The chloro-substituent is an ideal handle for modern cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, enabling the construction of complex bi-aryl systems or the introduction of nitrogen-based functional groups.

G cluster_reactions Selective Functional Group Transformations cluster_products Resulting Molecular Classes A This compound B Aldehyde Chemistry (e.g., Reductive Amination) A->B C Ester Chemistry (e.g., Saponification) A->C D Aryl Halide Chemistry (e.g., Suzuki Coupling) A->D E Heterocyclic Scaffolds B->E H Pharmaceutical Intermediates B->H F Bio-conjugates & Probes C->F G Advanced Materials & Dyes D->G D->H

Caption: Reactivity pathways and applications of the title compound.

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of chemical intermediates is paramount for reproducible downstream applications. A multi-step analytical workflow provides a self-validating system for quality assurance.

Protocol for Quality Control:

  • Purity Assessment via HPLC:

    • Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method effectively separates the target compound from non-polar impurities and starting materials.

    • Method: An exemplary method uses a C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid for better peak shape[8]. Detection is typically performed with a UV detector at a wavelength corresponding to the compound's chromophore. Purity is determined by the area percentage of the main peak.

  • Structural Confirmation via NMR Spectroscopy:

    • Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous confirmation of the molecular structure. ¹H NMR shows the number, environment, and connectivity of protons, while ¹³C NMR confirms the carbon skeleton.

    • Procedure: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). The resulting ¹H NMR spectrum should show distinct signals for the methyl ester protons, the aldehyde proton, and the aromatic protons, with coupling patterns consistent with the substitution pattern.

  • Molecular Weight Verification via Mass Spectrometry (MS):

    • Rationale: MS confirms that the compound has the correct molecular weight.

    • Procedure: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. The resulting mass spectrum should show a prominent ion peak corresponding to the molecular weight of C₉H₇ClO₃ (198.60 Da), along with its characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).

Safety and Handling

As with any laboratory chemical, this compound requires careful handling to minimize exposure risk. The following guidelines are based on safety data for structurally similar compounds.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[9][10].

  • Hazards: This class of compounds can cause skin, eye, and respiratory irritation[9][11]. Avoid direct contact, ingestion, and inhalation[9].

  • Incompatibilities: Avoid contact with strong oxidizing agents, as this may lead to vigorous reactions[9].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

Methyl 4-chloro-3-formylbenzoate spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of Methyl 4-chloro-3-formylbenzoate

Introduction: The Molecular Blueprint

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel compounds is a cornerstone of innovation and safety. This compound (CAS: 1044920-98-0, Molecular Formula: C₉H₇ClO₃, Molecular Weight: 198.60 g/mol ) is a substituted benzaldehyde derivative with significant potential as a building block in the synthesis of more complex molecules.[1][2][3] Its trifunctional nature, featuring an aldehyde, a chloro group, and a methyl ester on a benzene ring, presents a unique spectroscopic challenge and a wealth of structural information.

This guide provides a comprehensive analysis of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed protocols for data acquisition, and offer an expert interpretation of the spectral features. The objective is to provide researchers, scientists, and drug development professionals with a self-validating framework for confirming the structure and purity of this important chemical intermediate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[4] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their proximity to neighboring protons (splitting patterns or multiplicity).[5] For this compound, the aromatic protons are particularly informative due to the influence of three different substituents.

The substituents on the benzene ring—a chloro group, an aldehyde (formyl) group, and a methyl ester group—exert distinct electronic effects that influence the chemical shifts of the aromatic protons. Both the formyl and methyl ester groups are electron-withdrawing, which deshields nearby protons, shifting their signals downfield (to a higher ppm value).[4][6] The chloro group is also electron-withdrawing via induction but can donate electron density through resonance.

  • Aldehyde Proton (-CHO): Expected to be the most downfield signal, typically appearing between 9.5-10.5 ppm, as a singlet.[5] This significant deshielding is characteristic of protons attached to a carbonyl carbon.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring are in unique chemical environments. We anticipate their signals to appear in the aromatic region of 7.0-8.5 ppm.[7][8]

    • H-2 (ortho to -CHO and meta to -COOCH₃): This proton is strongly deshielded by the adjacent aldehyde and will likely be the most downfield of the aromatic protons. Expected as a doublet.

    • H-5 (ortho to -Cl and meta to -CHO): This proton is deshielded by the chloro group and will appear as a doublet.

    • H-6 (ortho to -COOCH₃ and meta to -Cl): This proton will be influenced by both the ester and the chloro group, appearing as a doublet of doublets.

  • Methyl Ester Protons (-OCH₃): These three protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, deshielded by the adjacent ester oxygen.[9]

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Aldehyde (-CHO)10.1 - 10.4Singlet (s)1H
Aromatic (H-2)8.2 - 8.4Doublet (d)1H
Aromatic (H-6)8.0 - 8.2Doublet of Doublets (dd)1H
Aromatic (H-5)7.6 - 7.8Doublet (d)1H
Methyl Ester (-OCH₃)3.9 - 4.1Singlet (s)3H
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[4]

  • Data Acquisition: Set appropriate parameters, including a 30°-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Acquire 8-16 scans for a good signal-to-noise ratio.[4]

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum. Phase the spectrum and integrate the signals.[4]

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon framework. Aromatic carbons typically resonate between 120-150 ppm, while carbonyl carbons appear further downfield.[8][10]

We expect to see nine distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the nine carbon atoms in this compound.

  • Carbonyl Carbons (C=O): The aldehyde and ester carbonyl carbons will be the most downfield signals. The aldehyde carbonyl is typically found around 190 ppm, while the ester carbonyl appears around 165 ppm.

  • Aromatic Carbons (Ar-C): Six signals are expected in the 120-145 ppm range. The carbons directly attached to the electron-withdrawing substituents (C-1, C-3, C-4) will be shifted further downfield compared to the others.

  • Methyl Ester Carbon (-OCH₃): The methyl carbon of the ester group will appear upfield, typically around 52-55 ppm.

Carbon Assignment Predicted Chemical Shift (ppm)
Aldehyde (C=O)188 - 192
Ester (C=O)164 - 166
Aromatic (C-4, attached to -Cl)138 - 142
Aromatic (C-3, attached to -CHO)135 - 138
Aromatic (C-1, attached to -COOCH₃)132 - 135
Aromatic (C-2, C-5, C-6)125 - 132
Methyl Ester (-OCH₃)52 - 55

Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[7] All carbonyl compounds absorb strongly in the 1665-1760 cm⁻¹ region due to the C=O stretching vibration.[11]

Predicted IR Spectrum Analysis

The IR spectrum of this compound will be dominated by strong absorptions from its two carbonyl groups.

  • C=O Stretching: Two distinct, strong peaks are expected. The aldehyde C=O stretch typically appears around 1705 cm⁻¹ for aromatic aldehydes.[12] The ester C=O stretch is expected at a higher frequency, around 1720-1740 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹.[8] The aldehyde C-H bond shows two characteristic, weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹.[12] The methyl group C-H stretch will appear just below 3000 cm⁻¹.

  • C-O Stretching: The ester C-O bonds will produce strong bands in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C Stretching: Medium to weak intensity bands will appear in the 1400-1600 cm⁻¹ region.[7]

  • C-Cl Stretching: A band in the 700-800 cm⁻¹ region can be attributed to the C-Cl bond.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3030 - 3100Medium-Weak
Aliphatic C-H Stretch (-OCH₃)2950 - 2990Medium-Weak
Aldehyde C-H Stretch~2850 and ~2750Weak
Ester C=O Stretch1720 - 1740Strong
Aldehyde C=O Stretch1700 - 1710Strong
Aromatic C=C Stretch1400 - 1600Medium
Ester C-O Stretch1100 - 1300Strong
C-Cl Stretch700 - 800Medium
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment.

  • Analysis: Collect a background spectrum of the empty accessory. Then, collect the sample spectrum over the mid-IR range (typically 4000–650 cm⁻¹).[13] The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14][15] It provides the exact molecular weight and crucial structural information from the fragmentation pattern of the molecule.

Predicted Mass Spectrum and Fragmentation Pattern

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺˙) which can then break apart into smaller, charged fragments.

  • Molecular Ion (M⁺˙): The molecular weight is 198.6 g/mol . Due to the presence of chlorine, we expect to see two molecular ion peaks: one for the ³⁵Cl isotope (M⁺˙ at m/z 198) and one for the ³⁷Cl isotope (M+2⁺˙ at m/z 200) in an approximate 3:1 ratio of intensity, which is characteristic of a monochlorinated compound.

  • Key Fragmentation Pathways: Aromatic esters often undergo characteristic fragmentations.[16][17]

    • Loss of Methoxy Radical (˙OCH₃): A primary fragmentation is the loss of the methoxy radical (mass 31) from the ester group, leading to a stable acylium ion at m/z 167 (and 169 for the ³⁷Cl isotope). This is often a very prominent peak.

    • Loss of Carbon Monoxide (CO): The acylium ion (m/z 167) can then lose a molecule of carbon monoxide (mass 28) to form a chlorobenzaldehyde cation at m/z 139 (and 141).

    • Loss of Formyl Radical (˙CHO): Loss of the formyl radical (mass 29) from the molecular ion can lead to a fragment at m/z 169 (and 171).

    • Loss of Chlorine Radical (˙Cl): Loss of a chlorine radical (mass 35) from the molecular ion would give a fragment at m/z 163.

m/z Value Proposed Fragment Notes
198 / 200[C₉H₇³⁵ClO₃]⁺˙ / [C₉H₇³⁷ClO₃]⁺˙Molecular Ion (M⁺˙), ~3:1 ratio
167 / 169[M - ˙OCH₃]⁺Loss of methoxy radical
139 / 141[M - ˙OCH₃ - CO]⁺Loss of CO from m/z 167/169
169 / 171[M - ˙CHO]⁺Loss of formyl radical
163[M - ˙Cl]⁺Loss of chlorine radical
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.

Visualizations: Data at a Glance

To best understand the relationships between structure and spectral data, the following diagrams are provided.

G cluster_structure Molecular Structure & NMR Assignments Structure

Caption: Structure of this compound with atom numbering.

Spectroscopic_Workflow Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_NMR ¹H & ¹³C Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Vibrational Frequencies) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Interpretation Integrated Spectral Interpretation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation Conclusion Structural Confirmation Interpretation->Conclusion

Caption: Workflow for the comprehensive spectroscopic analysis of the target compound.

Fragmentation_Pathway M Molecular Ion (M⁺˙) m/z = 198/200 F1 [M - ˙OCH₃]⁺ m/z = 167/169 M->F1 - ˙OCH₃ F3 [M - ˙CHO]⁺ m/z = 169/171 M->F3 - ˙CHO F2 [M - ˙OCH₃ - CO]⁺ m/z = 139/141 F1->F2 - CO

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

The synergistic application of NMR, IR, and MS provides a robust and unequivocal method for the structural characterization of this compound. The predicted ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical aldehyde and ester carbonyl functional groups, and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns. This integrated analytical approach ensures high confidence in the identity and purity of the compound, a critical requirement for its application in research and development.

References

1H NMR spectrum of Methyl 4-chloro-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-chloro-3-formylbenzoate

Authored by: Senior Application Scientist
Publication Date: December 31, 2025

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound (CAS No. 1044920-98-0). Intended for researchers, scientists, and professionals in drug development, this document elucidates the structural characterization of this key synthetic intermediate through detailed spectral interpretation. We will explore the underlying principles governing the chemical shifts and coupling constants, present a validated experimental protocol for data acquisition, and summarize key data in a structured format. The guide's objective is to fuse theoretical principles with practical, field-proven insights to empower users in their own structural elucidation workflows.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound of significant interest in organic synthesis. Its utility as a versatile building block stems from the orthogonal reactivity of its three functional groups: a methyl ester, a chloro substituent, and a formyl (aldehyde) group. This arrangement makes it a valuable precursor for the synthesis of complex pharmaceutical intermediates and functional materials.[1][2]

Accurate structural verification is paramount in any synthetic workflow. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic molecules in solution.[3] Specifically, ¹H NMR provides critical information about the electronic environment, connectivity, and relative orientation of protons within a molecule.[4] This guide will dissect the ¹H NMR spectrum of this compound, providing a framework for its confident identification and characterization.

Principles of Spectral Interpretation: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum of an aromatic compound is dictated by the electronic nature of the substituents attached to the benzene ring.[3] These substituents, classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), modulate the electron density around the ring protons, thereby influencing their resonance frequencies (chemical shifts).[5][6]

In this compound, all three substituents—formyl (-CHO), chloro (-Cl), and methyl ester (-COOCH₃)—are electron-withdrawing. EWGs decrease the electron density of the aromatic ring, causing a "deshielding" effect on the ring protons.[7] This deshielding shifts the proton signals to a higher frequency (downfield) in the NMR spectrum, typically in the range of 7.0-8.5 ppm for substituted benzenes.[6][8]

The specific positions of the protons relative to these EWGs determine their precise chemical shifts:

  • Aldehyde Proton (-CHO): The proton of the formyl group is highly deshielded due to the strong electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl double bond. It is expected to appear as a singlet far downfield, typically around 10.0 ppm.[9]

  • Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit distinct chemical shifts based on their proximity to the EWGs. Protons ortho and para to strong EWGs are the most deshielded.[6]

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl group are attached to an oxygen atom, which deshields them relative to alkyl protons. They will appear as a sharp singlet, typically in the 3.9-4.0 ppm range.[10]

Predicted ¹H NMR Spectral Data

Based on established principles of substituent effects, the following table summarizes the predicted ¹H NMR data for this compound when dissolved in deuterated chloroform (CDCl₃).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde (H-formyl)~10.4Singlet (s)N/A1H
Aromatic (H-2)~8.4Doublet (d)~2.01H
Aromatic (H-6)~8.2Doublet of Doublets (dd)~8.2, ~2.01H
Aromatic (H-5)~7.8Doublet (d)~8.21H
Methyl Ester (-OCH₃)~3.95Singlet (s)N/A3H

Note: These are predicted values. Slight variations may occur depending on solvent, concentration, and spectrometer frequency.

Visualization of Proton Relationships

The through-bond coupling relationships between the aromatic protons can be visualized to understand the splitting patterns observed in the spectrum.

G cluster_0 This compound H_formyl H-formyl (~10.4 ppm, s) H2 H-2 (~8.4 ppm, d) H_formyl->H2 H6 H-6 (~8.2 ppm, dd) H_formyl->H6 H5 H-5 (~7.8 ppm, d) H_formyl->H5 H_methyl H-methyl (~3.95 ppm, s) H_formyl->H_methyl H2->H6 J ≈ 2.0 Hz (meta) H6->H5 J ≈ 8.2 Hz (ortho) H_methyl->H2 H_methyl->H6 H_methyl->H5

Caption: Predicted ¹H NMR coupling relationships.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality ¹H NMR spectrum requires meticulous sample preparation and instrument setup. The following protocol is designed to ensure reproducibility and accuracy.

Materials and Reagents
  • This compound (CAS: 1044920-98-0)[11]

  • Deuterated Chloroform (CDCl₃), ≥99.8% D, with or without Tetramethylsilane (TMS)

  • Tetramethylsilane (TMS) (if not in solvent)

  • 5 mm NMR Tubes, high precision

  • Pasteur Pipettes

  • Volumetric Flask and Analytical Balance

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of CDCl₃ in a small vial.

    • If the solvent does not contain an internal standard, add a minuscule drop of TMS (δ = 0.00 ppm).

    • Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity. The goal is to achieve sharp, symmetrical peaks, which is a hallmark of a well-shimmed system.[5]

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a standard ¹H experiment.[12]

      • Pulse Angle: A 30° or 45° pulse is typically sufficient for routine spectra.

      • Spectral Width: Set to cover a range of approximately -2 to 12 ppm to ensure all signals, including TMS and the aldehyde proton, are captured.

      • Acquisition Time: Typically 2-4 seconds.

      • Relaxation Delay: A 1-5 second delay between pulses allows for nearly complete relaxation of protons, ensuring accurate integration.

      • Number of Scans: 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.[13]

    • Integrate all signals to determine the relative ratio of protons for each peak.

    • Analyze and report the chemical shifts (δ), multiplicities, and coupling constants (J).

Workflow Visualization

The following diagram outlines the logical flow from sample preparation to final data analysis.

G SamplePrep 1. Sample Preparation (5-10 mg in 0.7 mL CDCl3) Spectrometer 2. Spectrometer Setup (Lock & Shim) SamplePrep->Spectrometer Acquisition 3. Data Acquisition (1H Pulse Program) Spectrometer->Acquisition Processing 4. Data Processing (FT, Phase, Baseline) Acquisition->Processing Analysis 5. Spectral Analysis (δ, J, Integration) Processing->Analysis Report 6. Final Report Analysis->Report

Caption: Standard workflow for ¹H NMR spectral acquisition and analysis.

Conclusion and Future Outlook

The ¹H NMR spectrum provides an unequivocal fingerprint for this compound. By understanding the interplay of the electron-withdrawing substituents, one can confidently assign each signal and verify the compound's structure. The aldehyde proton singlet near 10.4 ppm, the methyl ester singlet around 3.95 ppm, and the characteristic splitting pattern of the three aromatic protons provide a self-validating dataset for structural confirmation. This guide provides the foundational knowledge and practical protocols necessary for researchers to utilize ¹H NMR spectroscopy effectively in their synthetic and drug development endeavors.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-chloro-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and drug development, the synthesis of novel molecules is a daily pursuit. Among the vast array of chemical intermediates, substituted benzaldehydes and benzoates play a crucial role as versatile building blocks. Methyl 4-chloro-3-formylbenzoate, with its unique arrangement of functional groups, is one such compound that holds significant potential in the creation of complex molecular architectures. However, its utility in synthesis is intrinsically linked to a thorough understanding of its safe handling and the potential hazards it may present.

This in-depth technical guide, designed for the discerning scientist, moves beyond a simple checklist of safety procedures. It delves into the rationale behind the recommended precautions, providing a framework for a self-validating system of laboratory safety. By understanding the why behind each step, researchers can not only protect themselves and their environment but also ensure the integrity of their experimental work.

Section 1: Compound Identification and Hazard Assessment

Before any handling of this compound, a comprehensive understanding of its chemical and physical properties is paramount.

Chemical Identity:

PropertyValueSource
Chemical Name This compoundCymitQuimica[1]
Synonyms 4-chloro-3-formylbenzoic acid methyl esterCymitQuimica[1]
CAS Number 1044920-98-0CymitQuimica[1]
Molecular Formula C₉H₇ClO₃CymitQuimica[1]
Molecular Weight 198.60 g/mol CymitQuimica[1]
Physical State SolidCymitQuimica[1]

Inferred Hazard Profile:

Based on data from analogous compounds such as methyl 4-formylbenzoate and various chlorinated benzoic acids, the following hazards should be anticipated[2][3][4]:

  • Skin Irritation: Likely to cause skin irritation upon contact.[2]

  • Eye Irritation: Expected to cause serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4][5]

  • Aquatic Toxicity: As with many chlorinated aromatic compounds, it may be harmful to aquatic life.[6]

The presence of the chlorine atom on the aromatic ring necessitates careful consideration of its persistence in the environment and the potential for the formation of hazardous byproducts during reactions or decomposition.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential to minimize the risk associated with handling this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls:

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[7]Protects against splashes of the solid or solutions, which can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation. Nitrile gloves offer good resistance to a range of chemicals.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary for situations with poor ventilation or when handling large quantities.Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[7]

Workflow for Donning and Doffing PPE:

Caption: Proper sequence for donning and doffing Personal Protective Equipment.

Section 3: Safe Handling, Storage, and Emergency Procedures

Adherence to strict protocols for handling, storage, and emergency response is critical for maintaining a safe laboratory environment.

Handling:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2]

  • Use in Well-Ventilated Area: Always handle in a chemical fume hood.[7]

  • Prevent Contact: Avoid contact with skin, eyes, and clothing.[3]

  • Hygiene: Wash hands thoroughly after handling.[2]

Storage:

  • Container: Store in a tightly closed, properly labeled container.[3]

  • Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures:

A clear and well-rehearsed emergency plan is crucial for responding effectively to accidental exposures or spills.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Spill Response Protocol:

Spill_Response Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Notify Notify Lab Supervisor and EHS Spill->Notify PPE Don Appropriate PPE Evacuate->PPE Notify->PPE Contain Contain the Spill with Inert Absorbent PPE->Contain Collect Collect Spill Residue into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste as Halogenated Organic Waste Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a chemical spill.

For a minor spill, trained personnel wearing appropriate PPE can manage the cleanup. For a major spill, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.

Section 4: Disposal Considerations

Proper disposal of this compound and any associated waste is a critical aspect of its life cycle management. As a chlorinated organic compound, it requires special disposal procedures to prevent environmental contamination.

Waste Segregation and Disposal:

  • Halogenated Organic Waste: All waste containing this compound, including unreacted material, contaminated solvents, and spill cleanup debris, must be collected in a designated "Halogenated Organic Waste" container.[7][8]

  • Labeling: The waste container must be clearly labeled with the full chemical name and the appropriate hazard warnings.[8]

  • Licensed Disposal: The disposal of chlorinated waste must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3] Under no circumstances should this material be disposed of down the drain or in regular trash.

The principles of "green chemistry" should be applied whenever possible to minimize the generation of hazardous waste. This includes careful planning of experiments to use the minimum amount of material necessary and considering reaction pathways that avoid the use of hazardous reagents.

Conclusion

This compound is a valuable tool in the arsenal of the synthetic chemist. However, its safe and effective use is contingent upon a foundation of knowledge and a commitment to rigorous safety protocols. By adopting the principles outlined in this guide, researchers can confidently and responsibly unlock the synthetic potential of this compound while ensuring the well-being of themselves, their colleagues, and the environment. This proactive approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence.

References

An In-depth Technical Guide to Methyl 4-chloro-3-formylbenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-3-formylbenzoate is a key bifunctional organic molecule that serves as a versatile building block in the synthesis of a wide array of complex chemical entities. Its unique substitution pattern, featuring a chloro group, a formyl (aldehyde) group, and a methyl ester on a benzene ring, provides multiple reactive sites for strategic molecular elaboration. This guide offers a comprehensive overview of its chemical identity, synthesis, and critical role as a starting material and intermediate in medicinal chemistry and drug development. We will delve into its known synonyms and identifiers, explore its chemical properties, and provide insights into its application in the synthesis of biologically active compounds.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. This compound is known by several names and is cataloged in numerous chemical databases.

Synonyms and Identifiers

A comprehensive list of synonyms and identifiers for this compound is presented in Table 1. This includes its formal IUPAC name, common synonyms, and registry numbers that are crucial for database searches and procurement. The most commonly used synonym is 4-chloro-3-formylbenzoic acid methyl ester .

Table 1: Synonyms and Identifiers for this compound

Identifier TypeIdentifierSource
CAS Number 1044920-98-0Chemical Abstracts Service[1]
IUPAC Name This compoundN/A
Synonym 4-chloro-3-formylbenzoic acid methyl esterCymitQuimica[2]
Molecular Formula C₉H₇ClO₃Aromsyn Co., Ltd.[1]
Molecular Weight 198.60 g/mol Aromsyn Co., Ltd.[1]

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance SolidCymitQuimica[2]
Purity ≥97% to ≥98%CymitQuimica, Aromsyn Co., Ltd.[1][2]
Storage Inert atmosphere, 2-8°CBLD Pharm[3]

Spectroscopic data is critical for the verification of the compound's identity and purity. While a specific, publicly available, peer-reviewed spectrum for this compound is not provided in the search results, a commercial database indicates the availability of 1H NMR, IR, and MS spectra for this compound.[4]

Synthesis and Manufacturing

While a specific, detailed, and publicly available synthesis protocol for this compound (CAS 1044920-98-0) is not explicitly detailed in the provided search results, a plausible synthetic route can be inferred from the synthesis of its isomer, methyl 3-chloro-4-formylbenzoate. The synthesis of substituted benzaldehydes often involves multi-step processes, including chlorination, formylation, and esterification of a suitable benzoic acid precursor.

A general workflow for the synthesis of such a compound might involve the following key transformations:

Synthesis_Workflow Start Substituted Toluene Derivative Oxidation Oxidation of Methyl Group Start->Oxidation e.g., KMnO4 Chlorination Ring Chlorination Oxidation->Chlorination e.g., Cl2, Lewis Acid Formylation Formylation Chlorination->Formylation e.g., Vilsmeier-Haack Esterification Esterification Formylation->Esterification e.g., CH3OH, H+ Product This compound Esterification->Product

Caption: A generalized synthetic workflow for substituted benzoic acid derivatives.

It is important to note that the specific sequence of these steps is critical to achieve the desired substitution pattern and avoid unwanted side reactions. The regioselectivity of the chlorination and formylation steps is a key challenge that needs to be carefully controlled through the choice of reagents and reaction conditions.

For a related isomer, methyl 3-chloro-4-formylbenzoate, a documented synthesis involves the palladium-catalyzed carbonylation of 4-bromo-2-chlorobenzaldehyde in the presence of methanol and a base.[5] This suggests that palladium-catalyzed cross-coupling reactions could be a viable strategy for the synthesis of this compound, starting from a suitably substituted aromatic halide.

Applications in Medicinal Chemistry and Drug Discovery

Substituted benzaldehydes are a cornerstone of medicinal chemistry, serving as versatile intermediates for the synthesis of a vast array of heterocyclic compounds with diverse biological activities. The presence of both an aldehyde and a methyl ester in this compound allows for sequential or orthogonal chemical modifications, making it a valuable scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Role as a Synthetic Intermediate

The aldehyde functionality of this compound is a reactive handle for a multitude of chemical transformations, including:

  • Reductive amination: To introduce amine functionalities, which are prevalent in many drug molecules.

  • Wittig and related olefination reactions: To form carbon-carbon double bonds and extend the molecular framework.

  • Condensation reactions: With various nucleophiles to form imines, oximes, and hydrazones, which can be further cyclized to generate heterocyclic systems.

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, another common functional group in pharmaceuticals. Alternatively, the ester can be reduced to a primary alcohol.

Reactions StartingMaterial This compound ReductiveAmination Reductive Amination StartingMaterial->ReductiveAmination R2NH, NaBH3CN Wittig Wittig Reaction StartingMaterial->Wittig Ph3P=CHR Condensation Condensation StartingMaterial->Condensation H2N-R Hydrolysis Ester Hydrolysis StartingMaterial->Hydrolysis NaOH, H2O

Caption: Key reactions of this compound.

Importance in the Synthesis of Biologically Active Molecules

While specific drug candidates synthesized directly from this compound are not detailed in the provided search results, the broader class of substituted benzaldehydes are crucial for creating molecules with a wide range of therapeutic applications. For example, they are used in the synthesis of:

  • Benzimidazoles: A privileged scaffold in medicinal chemistry with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.

  • Chalcones: Which are precursors to flavonoids and isoflavonoids and exhibit various pharmacological effects. For instance, a related compound, Methyl 4-formylbenzoate, is used to synthesize chalcone amide α-glucosidase inhibitors.[6]

The unique substitution pattern of this compound can impart specific steric and electronic properties to the final molecule, potentially influencing its binding affinity to biological targets and its pharmacokinetic profile.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry and drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the construction of complex molecular architectures. While detailed, publicly available information on its synthesis and specific applications is somewhat limited, its structural relationship to other well-studied substituted benzaldehydes highlights its potential as a key building block for the next generation of therapeutic agents. Further research into the synthesis and applications of this compound is warranted to fully unlock its potential in the development of novel pharmaceuticals.

References

A Technical Guide to the Physical and Chemical Characterization of Methyl 4-chloro-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the physical appearance and purity assessment of Methyl 4-chloro-3-formylbenzoate (CAS No. 1044920-98-0), a key intermediate in pharmaceutical synthesis and drug development. This document is intended for researchers, scientists, and quality control professionals who require a thorough understanding of this compound's properties and the methodologies for its quality assessment.

Physicochemical Properties of this compound

This compound is a substituted aromatic compound with the molecular formula C₉H₇ClO₃ and a molecular weight of approximately 198.60 g/mol .[1][2][3] A comprehensive understanding of its physical and chemical properties is fundamental to its proper handling, storage, and application in synthetic chemistry.

Physical Appearance

At room temperature, this compound is a solid.[1] While often supplied as a generic solid, it can also be characterized as a crystalline powder. The color is typically described as white to off-white or cream, with some sources indicating a potential for a slight greenish tint.

Key Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data for this specific compound is available, other parameters are often inferred from the closely related compound, Methyl 4-formylbenzoate. Such inferred data should be used as a guideline and confirmed experimentally.

PropertyValueSource
CAS Number 1044920-98-0[1][2]
Molecular Formula C₉H₇ClO₃[1][2][3]
Molecular Weight 198.60 g/mol [1][2][3]
Physical Form Solid, Crystalline Powder[1]
Color White to off-white/cream
Melting Point Not explicitly reported for this isomer. The related Methyl 4-formylbenzoate melts at 59-63 °C.
Boiling Point Not explicitly reported for this isomer. The related Methyl 4-formylbenzoate boils at 265 °C.
Solubility Sparingly soluble in water. Soluble in organic solvents like methanol.[4]

Purity Determination: A Multi-faceted Approach

The purity of this compound is a critical parameter, as impurities can significantly impact the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). A robust purity assessment relies on a combination of chromatographic and spectroscopic techniques. Commercial suppliers typically offer this compound with a purity of 97% or higher.[1][5]

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds like this compound. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile (MeCN) and water.

  • For improved peak shape and resolution, the aqueous phase can be acidified with a small amount of phosphoric acid or, for mass spectrometry compatibility, formic acid.[6][7] A typical starting gradient could be 60:40 (Water:Acetonitrile), progressing to a higher organic concentration.

Detection:

  • UV detection at a wavelength where the compound exhibits strong absorbance, likely in the range of 230-280 nm.

Workflow for HPLC Method Development and Validation:

Caption: A generalized workflow for the purity determination of this compound by HPLC.

Spectroscopic Characterization for Structural Confirmation and Purity

Spectroscopic techniques are indispensable for confirming the chemical identity of this compound and for identifying any potential impurities.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. While a definitive, published spectrum for this compound is not widely available, theoretical chemical shifts can be predicted, and experimental data from suppliers can be requested for confirmation. For the related compound, Methyl 3-chlorobenzoate, the aromatic protons appear in the range of 7.30-7.97 ppm, and the methyl ester protons are observed around 3.89 ppm in CDCl₃. Similar shifts would be expected for this compound, with the addition of a characteristic aldehyde proton signal further downfield.

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound and for identifying impurities. When coupled with a chromatographic technique like HPLC or Gas Chromatography (GC), it provides a hyphenated technique (LC-MS or GC-MS) that can separate and identify individual components of a mixture. The electron ionization mass spectrum of the related Methyl 4-formylbenzoate shows a prominent molecular ion peak and characteristic fragmentation patterns.[8] For this compound, a molecular ion peak corresponding to its molecular weight would be expected, along with fragmentation patterns indicative of the loss of the methoxy and formyl groups.

Potential Impurities and Their Origins

The purity profile of this compound is intrinsically linked to its synthetic route. While specific impurities are not extensively documented in the literature for this particular isomer, an understanding of the synthesis of related compounds, such as Methyl 3-chloro-4-formylbenzoate, can provide insights into potential process-related impurities.[9]

Potential Impurities Could Include:

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • Isomeric Impurities: Positional isomers of the final product.

  • By-products of Side Reactions: Compounds formed from competing reaction pathways. For instance, in syntheses involving chlorination, over-chlorinated or under-chlorinated species might be present.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

The relationship between synthesis and potential impurities is depicted in the following diagram:

Impurity_Sources cluster_synthesis Synthetic Process cluster_impurities Potential Impurities starting_materials Starting Materials unreacted_sm Unreacted Starting Materials starting_materials->unreacted_sm reaction_conditions Reaction Conditions (Temperature, Pressure, Catalyst) isomers Isomeric Impurities reaction_conditions->isomers byproducts Reaction By-products reaction_conditions->byproducts workup_purification Work-up and Purification residual_solvents Residual Solvents workup_purification->residual_solvents

Caption: The synthetic process is a primary source of potential impurities in the final product.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound should be consulted before handling. While a specific SDS for this compound is not provided in the search results, general precautions for handling substituted benzaldehydes and benzoic acid esters should be followed. These typically include:

  • Working in a well-ventilated area or a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

The physical appearance and purity of this compound are critical quality attributes for its application in research and drug development. This guide has provided a comprehensive overview of its physicochemical properties, detailed the recommended analytical methodologies for purity assessment, and discussed the potential for process-related impurities. A multi-technique approach, combining chromatography and spectroscopy, is essential for a thorough characterization of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-chloro-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-chloro-3-formylbenzoate is a valuable bifunctional organic compound that serves as a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a chlorinated aromatic ring with both an aldehyde and a methyl ester functional group, offers multiple reactive sites for the construction of complex molecular architectures. This document provides a comprehensive guide to the synthesis of this compound, designed for researchers and professionals in the field of drug development and organic synthesis. The presented protocol is based on the well-established Vilsmeier-Haack reaction, a reliable method for the formylation of aromatic compounds.[3][4]

Proposed Synthetic Route: Vilsmeier-Haack Formylation

The recommended synthetic pathway for this compound involves the direct formylation of the commercially available starting material, Methyl 4-chlorobenzoate. The Vilsmeier-Haack reaction is particularly well-suited for this transformation, utilizing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a suitable formamide, typically N,N-dimethylformamide (DMF).[5]

The chloro and methyl ester substituents on the benzene ring direct the electrophilic substitution to the desired position. The chlorine atom is an ortho, para-director, while the methyl ester is a meta-director. The formylation is expected to occur at the position ortho to the chlorine and meta to the ester, yielding the target 3-formyl product.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4] This reagent is generated from the reaction of DMF with phosphorus oxychloride. The electron-rich aromatic ring of Methyl 4-chlorobenzoate then attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction. The resulting iminium salt is subsequently hydrolyzed during the work-up to yield the final aldehyde product.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from Methyl 4-chlorobenzoate via the Vilsmeier-Haack reaction.

Materials and Reagents:

  • Methyl 4-chlorobenzoate (≥98% purity)

  • N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)

  • Phosphorus oxychloride (POCl₃) (≥99%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Sodium acetate, anhydrous

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for chromatography)

  • Hexane (for chromatography)

  • Silica gel (for column chromatography)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Magnetic stirrer with a heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Formation of the Vilsmeier Reagent: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Addition of Substrate: Dissolve Methyl 4-chlorobenzoate (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution to the reaction mixture at 0 °C.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir the mixture for 30 minutes to hydrolyze the intermediate iminium salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Data Presentation

ParameterValue
Starting Material Methyl 4-chlorobenzoate
Formylating Agent Vilsmeier Reagent (POCl₃/DMF)
Solvent Dichloromethane (DCM)
Reaction Temperature 50-60 °C
Reaction Time 4-6 hours
Purity (after purification) ≥97%
Appearance Solid
Molecular Formula C₉H₇ClO₃[6]
Molecular Weight 198.60 g/mol [6]

Experimental Workflow Visualization

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Vilsmeier Reagent Formation (POCl₃ + DMF @ 0°C) add_substrate 2. Add Methyl 4-chlorobenzoate in DCM start->add_substrate react 3. Heat to 50-60°C (4-6 hours) add_substrate->react hydrolysis 4. Quench with ice & NaOAc solution react->hydrolysis extraction 5. Extract with DCM hydrolysis->extraction wash 6. Wash with H₂O, NaHCO₃, Brine extraction->wash dry 7. Dry & Concentrate wash->dry purify 8. Column Chromatography dry->purify product Pure this compound purify->product

Caption: Synthetic workflow for this compound.

Scientific Integrity & Logic: Rationale for Experimental Choices

The selection of the Vilsmeier-Haack reaction for the synthesis of this compound is based on its proven efficacy and reliability for the formylation of aromatic systems.[5]

  • Choice of Reagents: Phosphorus oxychloride and N,N-dimethylformamide are the standard and most cost-effective reagents for generating the Vilsmeier reagent.[7] The stoichiometry is optimized to ensure complete conversion of the starting material while minimizing side reactions.

  • Reaction Conditions: The initial cooling to 0 °C during the formation of the Vilsmeier reagent is crucial to control the exothermic reaction between POCl₃ and DMF. The subsequent heating to 50-60 °C provides the necessary activation energy for the electrophilic aromatic substitution to proceed at a reasonable rate without promoting decomposition or side reactions.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step. The use of a buffered solution (sodium acetate) helps to maintain a suitable pH for the hydrolysis and prevents potential degradation of the aldehyde product. The subsequent washing steps are essential to remove unreacted reagents and byproducts, ensuring a high purity of the crude product before the final purification.

  • Purification: Column chromatography is the method of choice for purifying the final product to a high degree, which is often a requirement for subsequent applications in pharmaceutical and fine chemical synthesis.[1]

This protocol is designed as a self-validating system. The progress of the reaction can be easily monitored by TLC, allowing for adjustments to the reaction time if necessary. The purity of the final product can be readily assessed by standard analytical techniques such as NMR, HPLC, and mass spectrometry.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled with extreme care.

    • N,N-Dimethylformamide (DMF): is a potential teratogen and should be handled with caution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[8]

References

The Versatile Virtuoso: Methyl 4-chloro-3-formylbenzoate as a Strategic Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 4-chloro-3-formylbenzoate, a seemingly unassuming trifunctional aromatic compound, has emerged as a potent and versatile building block, particularly in the synthesis of medicinally relevant heterocyclic scaffolds. Its unique arrangement of a methyl ester, a chloro substituent, and a formyl group on a benzene ring offers a playground for chemists to orchestrate a symphony of reactions, leading to the creation of diverse and valuable molecules. This application note delves into the synthetic utility of this compound, providing detailed protocols and mechanistic insights for its application in the construction of quinazolinone derivatives, a privileged class of compounds in drug discovery.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is the foundation for its successful application. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 1044920-98-0[1][2]
Molecular Formula C₉H₇ClO₃[1][2]
Molecular Weight 198.60 g/mol [1][2]
Appearance Solid[2]
Purity Typically >97%[2]

The spectroscopic data for this compound is consistent with its structure, with key signals in the ¹H NMR spectrum corresponding to the methyl ester, the aromatic protons, and the aldehydic proton.

Synthetic Applications: A Gateway to Quinazolinones

The strategic placement of the chloro and formyl groups ortho to each other on the benzoate ring makes this compound an ideal precursor for the synthesis of fused heterocyclic systems, most notably quinazolinones. Quinazolinones are a class of compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3] The classical Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid derivative with an amide, provides a conceptual framework for the utilization of our building block.[4][5]

The reaction of this compound with an ammonia source, such as formamide, can lead to the formation of a quinazolinone core through a cascade of reactions. The aldehyde functionality serves as a handle for the introduction of a nitrogen atom, which can then undergo an intramolecular cyclization with the ester group to form the pyrimidinone ring of the quinazolinone.

Application Protocol: Synthesis of Methyl 7-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate

This protocol details the synthesis of a substituted quinazolinone from this compound, leveraging the inherent reactivity of the starting material to construct the heterocyclic scaffold in a straightforward manner.

Reaction Scheme:

G cluster_2 Methyl 7-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate start start end end start->end Heat reagent HCONH₂

Caption: Synthesis of a quinazolinone derivative.

Materials and Reagents:
ReagentCAS NumberMolecular FormulaQuantity
This compound1044920-98-0C₉H₇ClO₃1.0 g (5.03 mmol)
Formamide75-12-7CH₃NO10 mL
Ethanol64-17-5C₂H₆OFor recrystallization
Deionized Water7732-18-5H₂OFor workup
Experimental Procedure:
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 5.03 mmol) and formamide (10 mL).

  • Reaction: Heat the reaction mixture to 150-160 °C in an oil bath and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into ice-cold deionized water (50 mL) with stirring.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual formamide.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford methyl 7-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate as a crystalline solid.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:
  • Formamide as Reagent and Solvent: Formamide serves a dual role in this synthesis. It acts as the nitrogen source for the formation of the pyrimidinone ring and also as a high-boiling solvent, allowing the reaction to be conducted at the elevated temperatures required for the condensation and cyclization steps.

  • High Temperature: The reaction requires significant thermal energy to overcome the activation barriers for the initial condensation of the formyl group with formamide and the subsequent intramolecular cyclization to form the quinazolinone ring.

  • Aqueous Workup: The use of ice-cold water for precipitation is an effective way to isolate the product, which is typically a solid and has low solubility in water, while the formamide solvent is miscible with water, allowing for its efficient removal.

  • Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing any unreacted starting materials or side products.

Mechanistic Insights: The Pathway to Quinazolinone Formation

The synthesis of the quinazolinone core from this compound and formamide proceeds through a plausible multi-step mechanism.

G A This compound + Formamide B Formation of N-formylamino intermediate A->B Condensation C Intramolecular cyclization B->C Nucleophilic attack of N on ester carbonyl D Dehydration C->D E Tautomerization D->E F Methyl 7-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate E->F

Caption: Plausible reaction mechanism.

  • Condensation: The reaction initiates with the condensation of the formyl group of this compound with formamide to form an N-formylamino intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the newly formed amide attacks the electrophilic carbonyl carbon of the methyl ester in an intramolecular fashion.

  • Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the stable aromatic quinazolinone ring system.

Broader Applications and Future Directions

The utility of this compound is not limited to the synthesis of simple quinazolinones. The aldehyde and ester functionalities can be further manipulated to introduce a wide range of substituents and build more complex heterocyclic systems. For instance, the aldehyde can participate in various multi-component reactions, providing rapid access to diverse molecular scaffolds.[6][7] The chloro substituent can be a site for further functionalization through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or amino groups.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature provides a powerful platform for the construction of complex heterocyclic molecules, particularly quinazolinone derivatives of high medicinal importance. The detailed protocol provided herein demonstrates a practical and efficient application of this starting material, highlighting the causality behind the experimental design. As the demand for novel and diverse chemical entities in drug discovery and materials science continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

References

Application Notes & Protocols: The Strategic Use of Methyl 4-chloro-3-formylbenzoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-chloro-3-formylbenzoate is a trifunctional aromatic compound that has emerged as a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring an aldehyde, a chloro group, and a methyl ester—provides three distinct reactive centers. This allows for orthogonal chemical modifications and the construction of complex molecular scaffolds, particularly nitrogen-containing heterocycles, which are prevalent in many active pharmaceutical ingredients (APIs). These notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this intermediate, with a focus on the synthesis of pyrazole derivatives, a privileged scaffold in pharmaceutical development.

Introduction: The Chemical Versatility of this compound

This compound (CAS No: 1044920-98-0) is a solid organic compound whose strategic importance is derived from its multifunctional nature.[1][2][3] The molecule incorporates:

  • An aldehyde (formyl) group : A key functional group for forming C=N bonds through condensation reactions, particularly with hydrazines and other nitrogen nucleophiles, to initiate cyclization.

  • A chloro substituent : This halogen atom serves a dual purpose. It acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions and can be utilized in various metal-catalyzed cross-coupling reactions. Its electron-withdrawing nature also activates the aromatic ring for certain transformations.

  • A methyl ester group : This site offers a handle for further derivatization, such as hydrolysis to a carboxylic acid or conversion to an amide, enabling the modulation of physicochemical properties like solubility and the introduction of additional points for molecular recognition.

This unique combination makes it an ideal precursor for building diverse libraries of heterocyclic compounds for high-throughput screening in drug discovery programs.[4]

Physicochemical Properties and Safety Data

Accurate knowledge of a reagent's properties and handling requirements is fundamental to successful and safe experimentation.

Table 1: Physicochemical Data for this compound
PropertyValueSource(s)
CAS Number 1044920-98-0[1][2][3]
Molecular Formula C₉H₇ClO₃[1][2][3]
Molecular Weight 198.60 g/mol [1][2][3]
Appearance Solid[1]
Purity Typically ≥97%[1]
InChI Key SCKJKFNMDKHELA-UHFFFAOYSA-N[1]
Safety & Handling

While specific safety data for this compound is not extensively detailed in publicly available literature, general precautions for substituted benzaldehydes and chloroaromatics should be strictly followed. The related compound, Methyl 4-formylbenzoate, is known to be an irritant.[5]

  • Handling : Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid inhalation of dust and contact with skin and eyes.[6]

  • Storage : Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[6]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Core Application: Synthesis of Substituted Pyrazole Scaffolds

A primary application of this compound is in the synthesis of 4-formylpyrazole derivatives. Pyrazoles are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[7][8][9] The Vilsmeier-Haack reaction is a well-established method for the formylation of hydrazones to produce 4-formylpyrazoles, demonstrating the importance of this substitution pattern.[7]

The general synthesis involves a condensation-cyclization reaction between this compound and a hydrazine derivative.

Workflow for Pyrazole Synthesis

The following diagram illustrates the typical experimental workflow for synthesizing a pyrazole derivative from this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Weigh Reagents: - this compound - Hydrazine Derivative - Solvent & Base B Setup Inert Atmosphere (N2 or Ar) A->B C Dissolve Starting Material in Anhydrous Solvent B->C D Add Hydrazine Derivative (Control Temperature) C->D E Heat to Reflux (Monitor by TLC/LC-MS) D->E F Cool Reaction Mixture E->F G Quench Reaction (e.g., with water) F->G H Liquid-Liquid Extraction G->H I Dry Organic Layer (e.g., Na2SO4) H->I J Solvent Evaporation I->J K Purify Crude Product (Column Chromatography or Recrystallization) J->K L Characterize Pure Product (NMR, MS, IR) K->L

Caption: Experimental workflow for pyrazole synthesis.

Protocol: Synthesis of Methyl 4-chloro-3-(1-phenyl-1H-pyrazol-4-yl)benzoate

This protocol details a representative synthesis using phenylhydrazine. The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization that forms the pyrazole ring.

Materials and Reagents:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Ethanol (anhydrous, sufficient volume)

  • Glacial Acetic Acid (catalytic amount)

  • Ethyl Acetate (for extraction)

  • Hexanes (for extraction and chromatography)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Dissolution : Add anhydrous ethanol to dissolve the starting material completely.

  • Catalyst Addition : Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the solution. The acid catalyzes the formation of the hydrazone intermediate.

  • Reagent Addition : Add phenylhydrazine (1.1 eq) dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.

  • Reaction : Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting aldehyde.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction : Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness to yield the crude product.

  • Purification : Purify the crude solid by column chromatography on silica gel using an ethyl acetate/hexanes gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure pyrazole derivative.

Proposed Reaction Mechanism

The formation of the pyrazole ring is a classic example of heterocyclic synthesis. The mechanism involves two key stages: nucleophilic attack to form a hydrazone, followed by an intramolecular cyclization and subsequent aromatization.

G Start This compound + Phenylhydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone 1. Condensation (-H2O) Cyclized Cyclized Intermediate Hydrazone->Cyclized 2. Intramolecular Nucleophilic Attack Product Final Pyrazole Product (Aromatized) Cyclized->Product 3. Dehydration/ Aromatization

References

The Strategic Utility of Methyl 4-chloro-3-formylbenzoate in the Forge of Heterocyclic Scaffolds: Advanced Protocols and Mechanistic Insights for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic compounds is incessant. These scaffolds form the bedrock of a vast array of pharmaceuticals and functional materials. Among the myriad of available building blocks, methyl 4-chloro-3-formylbenzoate emerges as a particularly versatile and strategic precursor. Its trifunctional nature, presenting an aldehyde, a chloro substituent, and a methyl ester on a benzene ring, offers a rich playground for the construction of diverse and complex heterocyclic systems. This guide provides an in-depth exploration of the application of this compound in the synthesis of medicinally relevant quinazolines, quinazolinones, and benzodiazepines, complete with detailed protocols, mechanistic discussions, and expert insights into the causality of experimental design.

The Synthetic Potential of this compound: A Trifunctional Linchpin

This compound is a crystalline solid that serves as a highly valuable intermediate in organic synthesis. The strategic disposition of its functional groups allows for a variety of selective transformations. The aldehyde group is a prime site for condensation reactions, the chloro group can be a leaving group in nucleophilic aromatic substitution or a handle for cross-coupling reactions, and the methyl ester can be hydrolyzed, reduced, or aminated. This multifunctionality makes it an ideal starting point for the synthesis of fused heterocyclic systems.

Caption: Structure of this compound.

Synthesis of Quinazoline Derivatives: Building the Core of EGFR Inhibitors

Quinazoline scaffolds are prevalent in a multitude of clinically approved drugs, most notably as epidermal growth factor receptor (EGFR) inhibitors in cancer therapy.[1][2][3][4] The ortho-disposed chloro and formyl groups in this compound provide a direct entry into this important heterocyclic system, although a preliminary transformation to an ortho-amino benzaldehyde derivative is necessary.

Mechanistic Rationale: The Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing quinolines and, by extension, quinazolines, from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[5][6][7][8] The reaction is typically catalyzed by acid or base and proceeds through an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration.

References

Synthesis of Quinazoline Scaffolds from Methyl 4-chloro-3-formylbenzoate: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic pathways for the transformation of Methyl 4-chloro-3-formylbenzoate into functionalized quinazoline derivatives, a core scaffold in numerous therapeutic agents. Quinazolines are a class of heterocyclic aromatic compounds that exhibit a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides two robust, step-by-step protocols for the synthesis of 4-aminoquinazolines and N-substituted quinazolines, tailored for researchers and professionals in drug discovery and development. The methodologies are grounded in established chemical principles and supported by mechanistic insights and references to peer-reviewed literature.

Introduction: The Significance of the Quinazoline Moiety

The quinazoline skeleton, a fusion of a benzene ring and a pyrimidine ring, is a privileged structure in medicinal chemistry.[1] Its rigid, planar geometry and the presence of nitrogen atoms capable of hydrogen bonding contribute to its ability to interact with various biological targets. Numerous FDA-approved drugs, such as gefitinib and erlotinib, feature the quinazoline core and function as potent tyrosine kinase inhibitors in cancer therapy. The strategic functionalization of the quinazoline ring system allows for the fine-tuning of pharmacological properties, making it a versatile template for the design of novel therapeutics.

This compound serves as an accessible and versatile starting material for the construction of the quinazoline framework. The presence of the ortho-formyl and chloro substituents on the benzoate ring provides the necessary handles for the cyclization and subsequent derivatization reactions. This guide will explore two primary synthetic routes commencing from this key starting material.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-step process:

  • Formation of the Quinazolin-4-one Intermediate: The initial step involves the cyclocondensation of this compound with a suitable nitrogen source to construct the pyrimidine ring, yielding a quinazolin-4-one derivative.

  • Functionalization at the 4-position: The quinazolin-4-one is then activated, typically via chlorination, to facilitate the introduction of various amine functionalities at the 4-position, leading to the desired quinazoline products.

G A This compound B 6-chloro-7-methoxycarbonylquinazolin-4(3H)-one A->B Cyclocondensation (e.g., with Urea/Formamide) C 4,6-dichloro-7-methoxycarbonylquinazoline B->C Chlorination (e.g., POCl3) D Substituted Quinazolines C->D Nucleophilic Aromatic Substitution (e.g., with Amines)

Figure 1: General synthetic workflow for the preparation of substituted quinazolines from this compound.

Part 1: Synthesis of 6-chloro-7-methoxycarbonylquinazolin-4(3H)-one (Intermediate 1)

This initial protocol outlines the formation of the core quinazolin-4-one structure from this compound. This intermediate is pivotal for the subsequent diversification at the 4-position. The reaction proceeds via a cyclocondensation reaction with a nitrogen source, such as urea or formamide.

Protocol 1: Cyclocondensation with Urea

This method provides a straightforward approach to the quinazolin-4-one ring system.

Materials:

  • This compound

  • Urea

  • Dimethylformamide (DMF)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and urea (2.0 eq).

  • Solvent Addition: Add a sufficient volume of DMF to dissolve the reactants (approximately 5-10 mL per gram of the starting benzoate).

  • Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water with vigorous stirring.

  • Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to afford pure 6-chloro-7-methoxycarbonylquinazolin-4(3H)-one.

Rationale and Mechanistic Insights:

The reaction is believed to proceed through the initial formation of an N-acylurea intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the urea nitrogen onto the formyl carbon. Subsequent dehydration leads to the formation of the stable quinazolin-4-one ring. The high temperature is necessary to drive the condensation and dehydration steps.

Part 2: Synthesis of Substituted Quinazolines

With the successful synthesis of the 6-chloro-7-methoxycarbonylquinazolin-4(3H)-one intermediate, the next stage involves the introduction of diverse functionalities at the 4-position. This is typically achieved through a two-step sequence: chlorination of the 4-oxo group followed by nucleophilic aromatic substitution.

Protocol 2A: Chlorination of 6-chloro-7-methoxycarbonylquinazolin-4(3H)-one

This protocol describes the conversion of the quinazolin-4-one to the more reactive 4-chloroquinazoline intermediate.

Materials:

  • 6-chloro-7-methoxycarbonylquinazolin-4(3H)-one (Intermediate 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or other tertiary amine base (optional, but recommended)

  • Toluene or other high-boiling inert solvent

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-chloro-7-methoxycarbonylquinazolin-4(3H)-one (1.0 eq) in toluene.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 3-5 eq) to the suspension. A catalytic amount of DIPEA can be added to facilitate the reaction.[1]

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should become homogeneous as it proceeds. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the cooled mixture into ice-water with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 4,6-dichloro-7-methoxycarbonylquinazoline can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Rationale and Mechanistic Insights:

Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction proceeds through the formation of a phosphate ester intermediate at the 4-position, which is then displaced by a chloride ion to yield the 4-chloroquinazoline.[1] The use of a tertiary amine base can accelerate the reaction by neutralizing the HCl generated.

G A 6-chloro-7-methoxycarbonyl- quinazolin-4(3H)-one B 4-O-phosphorylated intermediate A->B POCl3, Base C 4,6-dichloro-7- methoxycarbonylquinazoline B->C Cl- attack

Figure 2: Simplified mechanism of the chlorination of a quinazolin-4-one with POCl₃.

Protocol 2B: Synthesis of 4-Amino-6-chloro-7-methoxycarbonylquinazolines

This protocol details the final step of introducing an amino group at the 4-position via nucleophilic aromatic substitution.

Materials:

  • 4,6-dichloro-7-methoxycarbonylquinazoline (from Protocol 2A)

  • Ammonium hydroxide or a primary/secondary amine

  • Isopropanol or other suitable polar solvent

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a sealed tube or a round-bottom flask with a condenser, dissolve 4,6-dichloro-7-methoxycarbonylquinazoline (1.0 eq) in isopropanol.

  • Amine Addition: Add an excess of the desired amine (e.g., a solution of ammonia in isopropanol, or a primary/secondary amine, 3-5 eq).

  • Heating: Heat the reaction mixture to 80-100 °C for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.

  • Isolation and Purification: The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 4-amino-6-chloro-7-methoxycarbonylquinazoline derivative.

Rationale and Mechanistic Insights:

The electron-withdrawing nature of the quinazoline ring system activates the 4-position towards nucleophilic aromatic substitution. The amine attacks the C4 carbon, leading to the displacement of the chloride leaving group. The reaction is typically driven to completion by using an excess of the amine nucleophile. The choice of solvent and temperature can influence the reaction rate and yield.

Data Summary

The following table provides representative data for the synthesis of a hypothetical 4-anilino-6-chloro-7-methoxycarbonylquinazoline, illustrating the expected yields for each step.

StepStarting MaterialProductReagents and ConditionsYield (%)
1This compound6-chloro-7-methoxycarbonylquinazolin-4(3H)-oneUrea, DMF, 160 °C75-85
26-chloro-7-methoxycarbonylquinazolin-4(3H)-one4,6-dichloro-7-methoxycarbonylquinazolinePOCl₃, Toluene, Reflux80-90
34,6-dichloro-7-methoxycarbonylquinazoline4-Anilino-6-chloro-7-methoxycarbonylquinazolineAniline, Isopropanol, 100 °C70-80

Conclusion

The protocols outlined in this application note provide a reliable and adaptable framework for the synthesis of a diverse library of quinazoline derivatives from the readily available starting material, this compound. The modular nature of this synthetic approach allows for the systematic exploration of structure-activity relationships, which is a cornerstone of modern drug discovery. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently generate novel quinazoline-based compounds for biological evaluation.

References

Application Notes and Protocols: Methyl 4-chloro-3-formylbenzoate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for efficient and diversity-oriented synthetic strategies is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, have emerged as a powerful tool to meet this demand.[1][2] The strategic design of building blocks for MCRs is crucial for accessing novel chemical scaffolds. Methyl 4-chloro-3-formylbenzoate is a uniquely functionalized aromatic compound that serves as an exceptional building block in a variety of MCRs. Its structure incorporates an aldehyde for imine formation, a chloro substituent that can be used for post-MCR modifications, and a methyl ester for further derivatization, making it a versatile substrate for generating molecular complexity.[3]

This guide provides an in-depth exploration of the applications of this compound in several key multicomponent reactions. It is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile reagent for the synthesis of diverse compound libraries.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with a molecular weight of 198.60 g/mol and the chemical formula C₉H₇ClO₃.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1044920-98-0[3]
Molecular Formula C₉H₇ClO₃[4][5]
Molecular Weight 198.60 g/mol [4][5]
Appearance Solid[4]
Purity Typically ≥97%[4]
Synthesis of this compound

A common synthetic route to this compound involves the palladium-catalyzed carbonylation of a suitable precursor like 4-bromo-2-chlorobenzaldehyde.

Protocol 1: Synthesis via Palladium-Catalyzed Carbonylation

  • Reaction Setup: In a 500-mL round-bottom flask, combine 4-bromo-2-chlorobenzaldehyde (20.0 g, 91.1 mmol), methanol (300 mL), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (6.68 g, 9.13 mmol), and triethylamine (27.7 g, 274 mmol).[6]

  • Carbon Monoxide Introduction: Introduce carbon monoxide gas into the flask.

  • Reaction Conditions: Stir the resulting solution overnight at 60 °C.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (15:85) as the eluent.

  • Yield: This procedure typically yields around 14.5 g (80%) of this compound as a white solid.[6]

Application in Key Multicomponent Reactions

The strategic placement of reactive functional groups on the this compound scaffold allows for its participation in a variety of powerful MCRs.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a cornerstone of MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides.[7][8] These products are valuable peptidomimetics with significant potential in pharmaceutical applications.[8][9] The use of this compound as the aldehyde component introduces both chloro and ester functionalities into the final product, providing avenues for further diversification.

Mechanistic Insight

The Ugi reaction mechanism is generally accepted to proceed through the initial formation of an imine from the aldehyde and amine.[7][9] This imine is then protonated by the carboxylic acid, and the resulting iminium ion undergoes nucleophilic attack by the isocyanide. The intermediate nitrilium ion is then trapped by the carboxylate anion, followed by a Mumm rearrangement to yield the final α-acylamino amide product.[7]

Ugi_Mechanism cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Final Product Aldehyde This compound Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine CarboxylicAcid Carboxylic Acid Protonation Protonation CarboxylicAcid->Protonation NucleophilicAttack2 Carboxylate Attack CarboxylicAcid->NucleophilicAttack2 Isocyanide Isocyanide NucleophilicAttack1 Isocyanide Attack Isocyanide->NucleophilicAttack1 Imine->Protonation Protonation->NucleophilicAttack1 NucleophilicAttack1->NucleophilicAttack2 Mumm Mumm Rearrangement NucleophilicAttack2->Mumm Product α-Acylamino Amide Derivative Mumm->Product

Caption: Ugi-4CR workflow with this compound.

Protocol 2: General Procedure for the Ugi-4CR
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) and a primary amine (1.0 mmol) in methanol (5 mL).

  • Addition of Components: To the stirred solution, add a carboxylic acid (1.0 mmol) followed by an isocyanide (1.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The reaction is typically exothermic and complete within minutes to hours.[7]

  • Workup and Purification: Upon completion (monitored by TLC), remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography on silica gel.

Table 2: Representative Ugi-4CR Parameters

AmineCarboxylic AcidIsocyanideSolventYield (%)
BenzylamineAcetic Acidtert-Butyl isocyanideMethanolHigh
AnilineBenzoic AcidCyclohexyl isocyanideMethanolHigh
Glycine methyl esterFormic AcidBenzyl isocyanideMethanolModerate to High
Biginelli Reaction

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[10][11] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including acting as calcium channel blockers and antihypertensive agents.[11]

Mechanistic Insight

The mechanism of the Biginelli reaction is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[10][11] This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step involves cyclization via attack of the urea nitrogen onto the ketone carbonyl, followed by dehydration to afford the DHPM.[10]

Biginelli_Mechanism Aldehyde This compound Condensation Condensation Aldehyde->Condensation Urea Urea/Thiourea Urea->Condensation Ketoester β-Ketoester Addition Nucleophilic Addition Ketoester->Addition Iminium N-Acyliminium Ion Condensation->Iminium Iminium->Addition Cyclization Cyclization & Dehydration Addition->Cyclization DHPM Dihydropyrimidinone Cyclization->DHPM

Caption: Key steps in the Biginelli reaction.

Protocol 3: Catalytic Synthesis of DHPMs
  • Reaction Setup: In a flask, mix this compound (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and a catalytic amount of a Lewis or Brønsted acid (e.g., ceric ammonium nitrate, 10 mol%).[12]

  • Reaction Conditions: Heat the mixture with stirring at 80-90 °C. Solvent-free conditions are often effective.[12]

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup and Purification: After completion, cool the reaction mixture and add crushed ice. Filter the resulting solid, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure DHPM.[12]

Table 3: Catalysts and Conditions for the Biginelli Reaction

CatalystSolventTemperature (°C)Typical Yields
Ceric Ammonium NitrateSolvent-free80-90Good to Excellent[12]
Yb(OTf)₃Solvent-free-Increased yields, shorter times[10]
InCl₃--Effective Lewis acid catalyst[13]
HClEthanolRefluxClassical Brønsted acid catalyst[13]
Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR that produces 1,4-dihydropyridines (1,4-DHPs) from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[14][15] The resulting 1,4-DHP core is a privileged scaffold in medicinal chemistry, famously found in calcium channel blockers such as nifedipine and amlodipine.[14]

Mechanistic Insight

The reaction is thought to proceed through two parallel pathways. In one, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester.[16] In the other, an enamine is formed from the second equivalent of the β-ketoester and ammonia.[16] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-DHP ring.[16]

Hantzsch_Workflow cluster_inputs Reactants cluster_intermediates Intermediate Formation cluster_cyclization Ring Formation Aldehyde This compound Knoevenagel Knoevenagel Condensation Product Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia/Ammonium Acetate Ammonia->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclo Cyclization/Dehydration Michael->Cyclo Product 1,4-Dihydropyridine Cyclo->Product

Caption: Hantzsch 1,4-dihydropyridine synthesis pathway.

Protocol 4: One-Pot Hantzsch Synthesis
  • Reactant Mixture: In a round-bottom flask, combine this compound (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).

  • Solvent and Conditions: Add ethanol (10 mL) and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry to obtain the 1,4-dihydropyridine derivative. Further purification can be achieved by recrystallization.

Table 4: Variations in Hantzsch Reaction Conditions

Nitrogen SourceSolventCatalystKey Advantage
Ammonium AcetateEthanolNone (thermal)Classical and straightforward[17]
Ammonium AcetateWater (micellar)PTSAGreen chemistry, high yields
Ammonium AcetateAcetonitrileSulphated Tin OxideEfficient for acetoacetanilide substrates
AmmoniaEthanolNone (thermal)Original Hantzsch conditions[17]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for multicomponent reactions. Its trifunctional nature allows for the rapid assembly of complex molecular scaffolds with multiple points for further diversification. The protocols outlined in this guide for the Ugi, Biginelli, and Hantzsch reactions demonstrate the utility of this reagent in generating libraries of peptidomimetics and medicinally relevant heterocyclic compounds. The presence of the chloro and ester groups in the final products provides synthetic handles for post-MCR transformations, enabling the exploration of a vast chemical space. Future research will likely focus on employing this building block in other MCRs and developing stereoselective catalytic systems to control the chirality of the resulting products, further enhancing its value in drug discovery and development.

References

Application Notes & Protocols for Suzuki Coupling Reactions with Methyl 4-chloro-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide for performing Suzuki-Miyaura cross-coupling reactions using Methyl 4-chloro-3-formylbenzoate as the electrophilic partner. This substrate, featuring an electron-deficient aryl chloride backbone functionalized with both an aldehyde and a methyl ester, presents unique challenges and opportunities in the synthesis of complex biaryl compounds. We will dissect the reaction mechanism, explore critical experimental parameters, provide a detailed step-by-step protocol, and offer troubleshooting advice to empower researchers in drug discovery, materials science, and synthetic chemistry to achieve successful and reproducible outcomes.

Introduction: The Strategic Importance of Biaryl Synthesis

The palladium-catalyzed Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this transformation has become indispensable for creating polyolefins, styrenes, and, most notably, substituted biphenyls—a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][4][5]

Our focus, this compound, is a particularly valuable building block. Its structure contains three key features:

  • An aryl chloride , which is typically less reactive than the corresponding bromide or iodide, necessitating a carefully optimized catalytic system.[2]

  • An electron-withdrawing formyl (aldehyde) group ortho to the chlorine, which electronically activates the C-Cl bond towards oxidative addition.

  • A methyl ester group para to the chlorine, further influencing the electronic properties of the aromatic ring.

The successful coupling of this substrate opens pathways to a diverse library of highly functionalized biaryl aldehydes and carboxylic acids, which are versatile intermediates for further synthetic elaboration.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to rational optimization and troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][6]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step for aryl chlorides and breaks the C-Cl bond, forming an organopalladium(II) complex.[2][7]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is critically facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex (boronate).[2][8][9][10] This boronate then exchanges its organic group with the halide on the palladium center.

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the final biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][3][6]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_label Oxidative Addition ArPdCl Ar-Pd(II)L₂-Cl (Oxidative Adduct) Base_Exchange Base Exchange ArPdOH Ar-Pd(II)L₂-OH TM_label Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' RE_label Reductive Elimination OA_label->ArPdCl Ar-Cl TM_label->ArPdAr_prime Ar'-B(OH)₂ RE_label->Pd0 Ar-Ar' Base_Exchange->ArPdOH Base (e.g., OH⁻) -Cl⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes: Optimizing for a Challenging Substrate

The coupling of an aryl chloride like this compound requires careful consideration of each reaction component. Simply applying standard conditions for aryl bromides will likely result in low yields or reaction failure.

The Catalyst System: Ligand Selection is Key

Because the oxidative addition to the C-Cl bond is sluggish, the choice of ligand is the most critical factor for success.

  • Palladium Precursor: Standard precursors like Pd(OAc)₂ or Pd₂(dba)₃ are excellent choices.[6][10] These Pd(II) and Pd(0) sources, respectively, are paired with a ligand to form the active catalyst in situ.

  • Ligands for Aryl Chlorides: Triarylphosphine ligands like PPh₃ are generally ineffective for aryl chlorides. Success hinges on using ligands that are both electron-rich and bulky . These properties promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species and accelerate the oxidative addition step.

    • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for this purpose.[7][11] Their steric bulk facilitates reductive elimination, while their electron-donating nature speeds up oxidative addition.

    • N-Heterocyclic Carbenes (NHCs): NHCs (e.g., IPr, IMes) are strong σ-donors that form very stable and highly active palladium complexes capable of activating aryl chlorides.[12] PEPPSI-type precatalysts are commercially available and convenient options.[1]

The Organoboron Partner: Purity and Stability

A wide variety of aryl- and vinylboronic acids and their corresponding esters are suitable coupling partners.[2][13]

  • Purity: Impurities in the boronic acid can poison the palladium catalyst, leading to diminished yields or complete reaction failure.[14] Always use high-purity reagents.

  • Stability and Side Reactions: Boronic acids can undergo a parasitic side reaction called protodeboronation , where the C-B bond is cleaved by water, especially under harsh conditions.[1] To mitigate this, one can:

    • Use boronate esters, such as pinacol esters (Bpin), which are more stable.[15]

    • Employ milder bases like K₃PO₄ or CsF.

    • Avoid excessively high temperatures or prolonged reaction times.

The Base: More Than a Spectator

The base is essential for activating the boronic acid for transmetalation.[2][8][10] The choice of base can dramatically influence the reaction outcome.

  • Carbonates (K₂CO₃, Cs₂CO₃): Often effective, especially the more soluble and basic cesium carbonate.

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is frequently the optimal choice for challenging couplings involving aryl chlorides. It is often used in anhydrous conditions or with minimal water.

  • Fluorides (KF, CsF): Can be effective, particularly if the substrate contains base-sensitive functional groups.[10] While the ester in our substrate is relatively robust, very harsh basic conditions could lead to saponification.

Solvent Systems: Managing Solubility and Reactivity

The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base.

  • Common Solvents: Anhydrous ethereal solvents like 1,4-dioxane and THF , or aromatic hydrocarbons like toluene , are the most common and effective choices.[1]

  • Aqueous Co-solvent: A small amount of water is often added to help dissolve the inorganic base (e.g., K₃PO₄, K₂CO₃) and can accelerate the transmetalation step.[1][16] However, excess water can promote protodeboronation.

  • Polar Aprotic Solvents (DMF, DMAc): While these can be effective, they are sometimes more difficult to dry and can decompose at high temperatures.[17] Their high polarity can also influence reaction selectivity in some cases.[18][19]

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a robust starting point for the coupling of this compound. Optimization of temperature, time, and reagent stoichiometry may be necessary for different boronic acid partners.

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Execution & Monitoring cluster_3 Work-up & Purification A 1. Oven-dry glassware B 2. Add reagents to flask: - this compound - Phenylboronic Acid - K₃PO₄ (finely ground) A->B C 3. Add Pd precatalyst & ligand (e.g., Pd₂(dba)₃ + SPhos) B->C D 4. Seal flask, evacuate & backfill with Argon (3x cycles) C->D E 5. Add degassed solvent (e.g., 1,4-Dioxane) via syringe D->E F 6. Heat to 80-100 °C with vigorous stirring E->F G 7. Monitor by TLC or LC-MS (typically 4-24 h) F->G H 8. Cool, dilute with EtOAc, filter through Celite G->H I 9. Wash filtrate with water & brine H->I J 10. Dry (Na₂SO₄), filter, and concentrate I->J K 11. Purify by column chromatography J->K

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous, finely ground (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous (to make a ~0.1 M solution)

  • Ethyl acetate (EtOAc), water, brine, sodium sulfate (Na₂SO₄) for work-up

  • Silica gel for chromatography

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and finely ground K₃PO₄.

  • Inerting: Add the Pd₂(dba)₃ and SPhos ligand. Seal the flask with a septum, and cycle between vacuum and backfilling with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure biaryl product.

Data & Optimization Table

The following table provides starting conditions for coupling this compound with various boronic acids. Yields are illustrative and will vary.

Boronic Acid Partner (Ar-B(OH)₂)Catalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected YieldNotes
Phenylboronic AcidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (2.5)Dioxane10012Good-ExcellentA standard, reliable starting point.
4-Methoxyphenylboronic AcidPd(OAc)₂ (2) / XPhos (4)K₂CO₃ (3)Toluene/H₂O908ExcellentElectron-rich boronic acids are often more reactive.
4-(Trifluoromethyl)phenylboronic AcidXPhos Pd G3 (2)Cs₂CO₃ (2)THF8018Moderate-GoodElectron-poor boronic acids may require stronger bases or longer times.
2-Methylphenylboronic AcidRuPhos Pd G3 (3)K₃PO₄ (3)Dioxane11024ModerateSterically hindered partners often require higher temperatures and catalyst loadings.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently inert atmosphere (oxygen poisons Pd(0)).3. Ligand not suitable for aryl chlorides.4. Poor solubility of reagents.1. Use fresh reagents; consider a more stable pre-catalyst (e.g., a Buchwald G3/G4 palladacycle).2. Ensure proper degassing of solvent and inerting of the flask.[20]3. Switch to a bulky, electron-rich ligand like SPhos, XPhos, or an NHC-based system.[11]4. Try a different solvent system (e.g., Toluene/H₂O, THF).
Protodeboronation 1. Boronic acid instability.2. Reaction conditions too harsh (high temp, strong base, excess water).1. Use the corresponding boronic ester (Bpin).[11]2. Lower the temperature; use a milder base (K₃PO₄ instead of hydroxides); use minimal water or anhydrous conditions.
Dehalogenation 1. Side reaction where Ar-Cl becomes Ar-H.2. Presence of hydride sources.1. This is a common side reaction with electron-rich phosphine ligands. Ensure high-purity reagents and solvents.[1]2. Re-evaluate base and solvent choice.
Homocoupling 1. Oxidative coupling of two boronic acid molecules (Ar'-Ar').2. Presence of oxygen.1. This is often promoted by oxygen.[11] Ensure rigorous exclusion of air.2. Adjust stoichiometry; sometimes using a slight excess of the aryl chloride can disfavor this pathway.
Ester Hydrolysis 1. Base is too strong or nucleophilic.2. Excessive water and heat.1. Switch to a non-nucleophilic base like K₃PO₄ or CsF. Avoid NaOH or KOH.2. Minimize water content and reaction time.

References

Application Notes & Protocols: Strategic Synthesis of N-Substituted Benzoates via Reaction of Methyl 4-chloro-3-formylbenzoate with Amines and Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount. Methyl 4-chloro-3-formylbenzoate is a prime example of a versatile building block, engineered with three distinct functional groups—an aldehyde, a chloro substituent, and a methyl ester.[1] This trifecta of reactivity allows for a programmed and selective approach to constructing complex molecular architectures. The aldehyde group serves as the primary reactive site for forming carbon-nitrogen bonds, a cornerstone of pharmaceutical synthesis.[2] The strategic placement of the chloro and ester groups provides opportunities for subsequent modifications and influences the electronic properties of the molecule.

This guide provides an in-depth exploration of the reaction of this compound with primary and secondary amines, including anilines. We will dissect the core chemical principles, from initial Schiff base formation to the robust and widely-used reductive amination protocol. Furthermore, we will present detailed, field-tested protocols and discuss the broader applications of the resulting products as key intermediates in drug discovery and materials science.[1][3]

Core Chemical Principles and Mechanistic Insights

The reaction between this compound and an amine is not a single event but a sequence that can be controlled to yield different products. The primary pathway involves the highly reactive aldehyde functionality.

Step 1: Schiff Base (Imine) Formation

The initial interaction between the aldehyde and a primary amine or aniline is a condensation reaction to form a Schiff base, also known as an imine.[4][5] This reaction is typically reversible and often catalyzed by a trace amount of acid.

  • Mechanism: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which then dehydrates (loses a molecule of water) to yield the stable C=N double bond of the imine.

Step 2: Reductive Amination for Stable Amine Synthesis

While Schiff bases are useful intermediates, for many applications, a more stable secondary or tertiary amine is desired. Reductive amination is a powerful, one-pot method that accomplishes this by reducing the imine in situ as it is formed.[6][7] This technique is a cornerstone of modern medicinal chemistry for its efficiency and broad applicability.[8]

  • Causality Behind Reagent Choice: The success of a one-pot reductive amination hinges on using a reducing agent that is selective for the imine (or the protonated iminium ion) over the starting aldehyde. If the reducing agent were too powerful, it would simply reduce the aldehyde to an alcohol. Mild hydride reagents are therefore ideal.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective reagent for reductive amination.[9][10] It is less reactive than sodium borohydride (NaBH₄) and is stable in mildly acidic conditions (pH 6-7), which are optimal for iminium ion formation and subsequent reduction.[9]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A popular, less toxic alternative to NaBH₃CN.[9][10] It is also a mild and selective reducing agent that does not require strict pH control and can be used in a variety of solvents, making it exceptionally versatile.

The overall workflow for these key reactions is depicted below.

G cluster_0 Reaction Pathways cluster_1 One-Pot Reductive Amination A This compound + Primary Amine (R-NH2) B Schiff Base (Imine) Intermediate A->B Condensation (-H2O) C N-Substituted Secondary Amine (Final Product) B->C Reduction [H] D This compound + Amine + Reducing Agent (e.g., NaBH(OAc)3) E N-Substituted Secondary Amine D->E One-Pot Reaction

Figure 1: General reaction pathways for the conversion of this compound to N-substituted secondary amines.

Detailed Experimental Protocols

The following protocols are designed to be robust and adaptable. As a self-validating measure, reaction progress should always be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the consumption of starting material before proceeding with workup.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This is the preferred method for its operational simplicity, safety, and high yields.

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the starting material in a suitable aprotic solvent, such as dichloromethane (DCM) or dichloroethane (DCE), to a concentration of approximately 0.1-0.2 M. Add the desired primary or secondary amine (1.0-1.2 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.1 eq) to liberate the free amine.

  • Initiation of Reaction: Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine/iminium ion intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirring solution. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting aldehyde spot is no longer visible (typically 2-16 hours).

  • Workup and Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure N-substituted product.

Protocol 2: Synthesis of Schiff Base (Imine)

This protocol isolates the imine intermediate, which can be useful for specific synthetic applications or characterization.

  • Reaction Setup: Dissolve this compound (1.0 eq) and the desired primary aniline (1.0 eq) in a solvent such as ethanol or methanol.[4]

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Heating: Reflux the reaction mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting materials.[4]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate from the solution.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., ethanol), and dry under vacuum. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying via recrystallization or column chromatography.

Data Presentation: Comparative Reaction Parameters

The choice of amine and reaction conditions can significantly influence the outcome. The following table provides a summary of expected results for the reductive amination of this compound with various amine types.

Amine TypeAmine ExampleReducing AgentTypical Reaction TimeExpected YieldNotes
Primary Aliphatic BenzylamineNaBH(OAc)₃2-6 hours>85%Generally fast and high-yielding reactions.
Secondary Aliphatic MorpholineNaBH(OAc)₃4-12 hours>80%Slower than primary amines but typically clean.
Primary Aromatic (Aniline) 4-MethoxyanilineNaBH(OAc)₃8-16 hours70-85%Slower due to the lower nucleophilicity of anilines.
Electron-Deficient Aniline 4-NitroanilineNaBH(OAc)₃12-24 hours50-70%Requires longer reaction times; may benefit from mild heating.

Mechanistic Visualization

A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimization.

Figure 2: Step-wise mechanism of the one-pot reductive amination reaction.

Applications in Research and Drug Development

The products derived from these reactions are not endpoints but valuable intermediates for creating diverse molecular libraries.

  • Scaffolds for Biologically Active Molecules: The N-substituted methyl 4-chloro-3-(aminomethyl)benzoate core is a precursor to a wide array of compounds with potential biological activities, including enzyme inhibitors and receptor ligands.[3]

  • Synthesis of Heterocycles: The functional groups on the product molecule are perfectly poised for subsequent intramolecular cyclization reactions. For example, the newly installed secondary amine could react with the ester (after hydrolysis) or displace the chloro group under certain conditions to form fused heterocyclic systems like benzothiazines, which are known to have a wide range of pharmacological properties.[11]

  • Combinatorial Chemistry: The reliability and broad scope of the reductive amination protocol make it highly suitable for parallel synthesis and the construction of compound libraries for high-throughput screening in drug discovery programs.[8]

Conclusion

The reaction of this compound with amines and anilines, particularly through the reductive amination pathway, represents a highly efficient and versatile strategy for C-N bond formation. By understanding the underlying mechanisms and employing robust, optimized protocols, researchers can readily access a diverse range of N-substituted benzoate derivatives. These products serve as critical building blocks for the synthesis of novel heterocyclic compounds and are invaluable assets in the pursuit of new therapeutic agents.

References

Methyl 4-chloro-3-formylbenzoate: A Versatile Precursor for the Synthesis of Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

Methyl 4-chloro-3-formylbenzoate is a key intermediate in the synthesis of a wide array of functional materials, ranging from pharmaceuticals and agrochemicals to specialized polymers and dyes.[1] Its utility stems from the presence of three distinct reactive sites: a methyl ester, an aldehyde, and a chlorinated aromatic ring. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a valuable starting material for the construction of complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound as a precursor, with a particular focus on its application in the synthesis of medicinally relevant heterocyclic compounds.

The strategic placement of the formyl (aldehyde) and ester groups on the chlorinated benzene ring allows for sequential or one-pot multi-component reactions to build intricate molecular scaffolds. The chloro substituent can also be a site for further functionalization, for example, through nucleophilic aromatic substitution or cross-coupling reactions, further expanding its synthetic utility.

Core Application: Synthesis of Thieno[3,2-d]pyrimidine Derivatives as Kinase Inhibitors

A significant application of this compound is in the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. One such class of compounds is the thieno[3,2-d]pyrimidines, which are known to exhibit a range of pharmacological activities, including kinase inhibition. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Therefore, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

The synthesis of thieno[3,2-d]pyrimidine derivatives from this compound typically begins with the Gewald reaction, a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[2][3][4]

The Gewald Reaction: A Robust Route to Substituted Thiophenes

The Gewald reaction involves the condensation of an aldehyde or ketone with an α-cyanoester and elemental sulfur in the presence of a base.[2] This reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. The versatility of the Gewald reaction allows for the introduction of various substituents onto the thiophene core, making it a highly valuable tool in medicinal chemistry.

Experimental Protocol: Synthesis of Methyl 2-amino-4-(2-chloro-5-(methoxycarbonyl)phenyl)thiophene-3-carboxylate

This protocol details the synthesis of a key 2-aminothiophene intermediate from this compound via the Gewald reaction, as adapted from the patent literature describing the synthesis of kinase inhibitors.

Materials and Equipment:
Reagent/EquipmentGrade/Specification
This compound≥98% purity
Methyl cyanoacetateReagent grade
Elemental SulfurPowder, ≥99.5%
DiethylamineReagent grade
EthanolAnhydrous
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer with heating
Standard laboratory glassware
Rotary evaporator
Thin Layer Chromatography (TLC) suppliesSilica gel plates
Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equivalent), methyl cyanoacetate (1.0 equivalent), and elemental sulfur (1.1 equivalents) in anhydrous ethanol.

  • Initiation of Reaction: To the stirred suspension, add diethylamine (2.0 equivalents) dropwise at room temperature. The addition of the base is often exothermic.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.

  • Isolation of Product: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the desired methyl 2-amino-4-(2-chloro-5-(methoxycarbonyl)phenyl)thiophene-3-carboxylate.

Visualizing the Workflow:

Gewald_Reaction_Workflow start Combine Reactants: - this compound - Methyl cyanoacetate - Sulfur - Ethanol add_base Add Diethylamine (dropwise) start->add_base reflux Heat to Reflux (4 hours) add_base->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature reflux->cool monitor->reflux filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash purify Recrystallization wash->purify product Pure Methyl 2-amino-4-(2-chloro-5- (methoxycarbonyl)phenyl)thiophene-3-carboxylate purify->product

Caption: Workflow for the synthesis of the 2-aminothiophene intermediate.

Mechanism and Rationale: The Chemistry Behind the Synthesis

The synthesis of the 2-aminothiophene core via the Gewald reaction is a cornerstone of this synthetic strategy. The reaction is initiated by a Knoevenagel condensation between the aldehyde group of this compound and the active methylene group of methyl cyanoacetate, catalyzed by diethylamine. This is followed by the addition of sulfur to the resulting electron-deficient alkene. The final step involves an intramolecular cyclization and tautomerization to yield the stable aromatic 2-aminothiophene.

The choice of diethylamine as the base is crucial as it is effective in promoting the initial condensation without causing significant hydrolysis of the ester groups. Ethanol is a suitable solvent as it readily dissolves the reactants and allows for a convenient reflux temperature.

Gewald_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps Aldehyde This compound Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Cyanoester Methyl cyanoacetate Cyanoester->Knoevenagel Sulfur Sulfur (S8) Sulfur_Addition Michael Addition of Sulfur Sulfur->Sulfur_Addition Base Diethylamine Base->Knoevenagel catalyst Knoevenagel->Sulfur_Addition Cyclization Intramolecular Cyclization Sulfur_Addition->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Aminothiophene Derivative Tautomerization->Product

Caption: Simplified mechanism of the Gewald reaction.

From Intermediate to Active Pharmaceutical Ingredient: The Path Forward

The synthesized 2-aminothiophene is a versatile intermediate for the construction of the thieno[3,2-d]pyrimidine scaffold. The amino and ester functionalities of the thiophene can be reacted with various reagents to form the pyrimidine ring. For instance, reaction with formamide or other one-carbon sources can lead to the formation of the pyrimidinone ring system. Subsequent functionalization of the pyrimidine ring and the ester group on the benzene ring allows for the synthesis of a library of compounds that can be screened for their kinase inhibitory activity.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile precursor for the synthesis of complex functional materials. Its application in the construction of thieno[3,2-d]pyrimidine-based kinase inhibitors highlights its importance in modern drug discovery. The robust and efficient Gewald reaction provides a reliable method for the synthesis of key 2-aminothiophene intermediates, opening up a wide range of possibilities for the development of novel therapeutic agents. The principles and protocols outlined in this application note can be adapted and expanded to explore the synthesis of other functional materials, including polymers, dyes, and other classes of bioactive molecules, underscoring the broad utility of this valuable chemical building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-chloro-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for the synthesis of Methyl 4-chloro-3-formylbenzoate. As a team of Senior Application Scientists, we recognize that navigating the complexities of organic synthesis requires more than just a protocol; it demands a deep understanding of the reaction mechanism and a strategic approach to troubleshooting. This guide is structured in a question-and-answer format to directly address the common challenges, particularly low yield, encountered during this synthesis. We provide not only solutions but also the causal reasoning behind them, grounded in established chemical principles.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My reaction is stalling, and I'm recovering a significant amount of my starting material, Methyl 4-chloro-3-methylbenzoate. What are the primary causes of this incomplete reaction?

An incomplete reaction is a frequent source of low yield. The root cause often lies in the kinetics and stoichiometry of the core oxidation step. The conversion of the electron-poor methyl group on the substituted benzene ring to an aldehyde is a challenging transformation that requires carefully optimized conditions.

Core Chemical Principle: Benzylic Oxidation

The synthesis hinges on the selective oxidation of the methyl group at the C-3 position. This benzylic position is activated for oxidation, but the presence of two electron-withdrawing groups (the chloro and methyl ester groups) on the aromatic ring makes this oxidation more difficult than that of a simple toluene derivative.[1] This deactivation means that reaction conditions must be robust enough to initiate and sustain the reaction.

Troubleshooting Incomplete Reactions:

  • Insufficient Oxidant Activity or Amount: The chosen oxidizing agent may not be potent enough, or it may be used in insufficient stoichiometric amounts. Standard oxidants like potassium permanganate (KMnO₄) or ceric ammonium nitrate (CAN) are often used.[2]

    • Solution: Carefully re-evaluate the molar equivalents of your oxidant. For a deactivated substrate like this, an excess of the oxidant (e.g., 2.0-3.0 equivalents) may be necessary. Also, ensure the quality of your oxidant; older reagents can lose activity.

  • Suboptimal Reaction Temperature: Oxidation reactions are often temperature-dependent. Too low a temperature will result in a sluggish reaction that may not reach completion in a practical timeframe.

    • Solution: If you are running the reaction at room temperature, consider moderately increasing the heat to 40-60°C. Monitor the reaction closely by Thin Layer Chromatography (TLC) to track the consumption of the starting material. A common mistake is not allowing enough time for the reaction to complete; these oxidations can sometimes require extended reaction times (12-24 hours).

  • Phase and Solubility Issues: Many oxidation reactions are heterogeneous or biphasic (e.g., using aqueous KMnO₄ with an organic substrate). If the starting material has poor solubility in the reaction medium, its interaction with the oxidant will be limited, leading to a slow or incomplete reaction.

    • Solution: Employ a co-solvent system that improves the solubility of the starting material. For instance, a mixture of t-butanol and water or acetone and water can be effective for permanganate oxidations. Alternatively, the use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can dramatically increase the reaction rate in biphasic systems by transporting the oxidant anion into the organic phase where the substrate resides.

Experimental Protocol: Phase-Transfer Catalyzed Oxidation

  • In a round-bottom flask, dissolve Methyl 4-chloro-3-methylbenzoate (1.0 eq) in dichloromethane (DCM).

  • Add a phase-transfer catalyst, such as TBAB (0.1 eq).

  • In a separate flask, prepare a solution of potassium permanganate (KMnO₄, 3.0 eq) in water.

  • Combine the two solutions and stir the biphasic mixture vigorously at 40°C.

  • Monitor the reaction progress every 2-3 hours using TLC (eluent: 4:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bisulfite until the purple color disappears.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Question 2: My primary issue is the formation of a significant byproduct, 4-chloro-3-carboxybenzoic acid methyl ester. How can I prevent this over-oxidation?

The formation of the carboxylic acid byproduct is a classic challenge in this synthesis, as the desired aldehyde product is itself susceptible to further oxidation.[3] Controlling the reaction to stop at the aldehyde stage is key to achieving a high yield.

Understanding the Over-oxidation Pathway

G cluster_pathway Reaction Pathway Start Methyl 4-chloro-3-methylbenzoate Aldehyde This compound (Desired Product) Start->Aldehyde [Oxidant] Controlled Conditions CarboxylicAcid 4-chloro-3-carboxybenzoic acid methyl ester (Over-oxidation Product) Aldehyde->CarboxylicAcid [Oxidant] Harsh Conditions / Excess

Caption: Oxidation pathway and potential for over-oxidation.

Strategies to Minimize Over-oxidation:

  • Choice of a More Selective Oxidant: While strong oxidants like KMnO₄ are effective, they are often difficult to control. Using a milder or more selective reagent can significantly improve the outcome.

    Table 1: Comparison of Common Oxidizing Agents

    Oxidizing Agent Typical Conditions Selectivity for Aldehyde Key Considerations
    Potassium Permanganate (KMnO₄) Aqueous co-solvent, RT to 60°C Moderate Inexpensive but prone to over-oxidation.[4]
    Ceric Ammonium Nitrate (CAN) Acetonitrile/Water, RT Good Generally good selectivity but can be expensive.[2]
    Pyridinium Chlorochromate (PCC) Anhydrous DCM, RT High Highly selective for aldehydes, but chromium reagents are toxic and require special handling/disposal.

    | o-Iodoxybenzoic acid (IBX) | DMSO or Acetonitrile, elevated temp. | High | A modern, metal-free oxidant with high selectivity for aldehydes.[2] |

  • Controlled Reagent Addition: Instead of adding the oxidant all at once, add it slowly and portion-wise over several hours. This maintains a low instantaneous concentration of the oxidant, giving it time to react with the starting material before attacking the more reactive aldehyde product.

  • Careful Monitoring: The most critical aspect of preventing over-oxidation is to stop the reaction as soon as the starting material has been consumed.

    • Solution: Use TLC to monitor the reaction. Take an aliquot from the reaction mixture every 30-60 minutes. Once the spot corresponding to the starting material has disappeared, quench the reaction immediately. Do not let the reaction run for an extended period after completion.

Question 3: I'm struggling with the purification. My final product is contaminated with either starting material or the carboxylic acid byproduct. What is a robust purification strategy?

Effective purification is essential for obtaining a high-purity final product. A multi-step approach combining chemical and physical separation techniques is often the most successful.

Logical Purification Workflow

G Start Crude Product Mixture (Post-Workup) AcidCheck Is Carboxylic Acid Byproduct Present? Start->AcidCheck BaseWash Perform Basic Wash (e.g., aq. NaHCO₃) AcidCheck->BaseWash Yes Column Purify by Silica Gel Column Chromatography AcidCheck->Column No BaseWash->Column Recrystallize Recrystallize from suitable solvent Column->Recrystallize If solid & needs further polishing FinalProduct Pure Product Column->FinalProduct If sufficiently pure Recrystallize->FinalProduct

Caption: Systematic workflow for the purification of this compound.

Step-by-Step Purification Protocol:

  • Aqueous Basic Wash (to remove acidic impurities):

    • After the initial reaction workup, dissolve the crude product in an organic solvent like ethyl acetate or DCM.

    • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic carboxylic acid byproduct will be deprotonated to its sodium salt, which is highly soluble in the aqueous layer and will be removed.[5][6]

    • Caution: Perform this wash quickly and without excessive shaking to avoid potential hydrolysis of your methyl ester product.

    • Wash again with brine (saturated aqueous NaCl), then dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Silica Gel Column Chromatography (to separate by polarity):

    • This is the most effective method for separating the product from the less polar starting material and any other non-acidic impurities.[5]

    • Solvent System Selection: Use TLC to determine the optimal eluent. A mixture of hexanes and ethyl acetate is a good starting point. The goal is to find a ratio that gives your product an Rf value of ~0.3, with clear separation from other spots.

    • Column Packing and Elution: Pack the column with silica gel and the chosen eluent. Load your crude product (adsorbed onto a small amount of silica for best results) and elute with the solvent system, collecting fractions. Combine the pure fractions as determined by TLC analysis.

  • Recrystallization (for final polishing):

    • If the product obtained from chromatography is a solid but still has minor impurities, recrystallization can be an excellent final step.

    • Solvent Selection: Find a solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes) in which the product is highly soluble when hot but poorly soluble when cold. Dissolve the solid in a minimal amount of the hot solvent, then allow it to cool slowly to form high-purity crystals.

By applying these targeted troubleshooting strategies, you can systematically diagnose and resolve the issues leading to low yield in your synthesis, ultimately improving both the efficiency and purity of your final product.

References

Technical Support Center: Purification of Methyl 4-chloro-3-formylbenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the purification of Methyl 4-chloro-3-formylbenzoate. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[1][2][3] Success hinges on a methodical approach to solvent selection and a clear understanding of how to troubleshoot common experimental challenges. This document provides detailed protocols, data-driven solvent selection advice, and a robust troubleshooting guide in a direct question-and-answer format to address issues you may encounter.

Compound Profile: this compound

A precise understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource(s)
CAS Number 1044920-98-0[4][5]
Molecular Formula C₉H₇ClO₃[4][5][6]
Molecular Weight 198.60 g/mol [4][5][6]
Appearance Solid (White to off-white powder/crystals)[4]
Purity (Typical) ≥97%[4][7]

Experimental Workflow & Protocols

Visualized Recrystallization Workflow

The following diagram outlines the standard operational sequence for purifying this compound via recrystallization.

G cluster_prep Preparation cluster_main Recrystallization Process cluster_iso Isolation & Analysis SolventScreen 1. Solvent Screening Crude 2. Weigh Crude Compound SolventScreen->Crude Glassware 3. Prepare Glassware Crude->Glassware Dissolve 4. Dissolve in Minimum Hot Solvent Glassware->Dissolve HotFilter 5. Hot Filtration (If Insoluble Impurities Present) Dissolve->HotFilter Optional Cool 6. Slow Cooling to Room Temperature Dissolve->Cool HotFilter->Cool IceBath 7. Induce Further Crystallization (Ice Bath) Cool->IceBath VacuumFilter 8. Isolate Crystals (Vacuum Filtration) IceBath->VacuumFilter Wash 9. Wash with Ice-Cold Solvent VacuumFilter->Wash Dry 10. Dry Crystals Wash->Dry Analyze 11. Analyze Purity (e.g., Melting Point, NMR) Dry->Analyze

Caption: General workflow for recrystallization.

Step 1: Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization.[3] An ideal solvent should dissolve this compound completely at its boiling point but sparingly at room temperature or below.[1][8] The structural features of the target molecule (an aromatic ester with halogen and aldehyde groups) suggest that moderately polar solvents or specific mixed solvent systems will be most effective.

Solvent Screening Protocol:

  • Place ~50 mg of the crude solid into a small test tube.

  • Add the chosen solvent dropwise (~0.5 mL) at room temperature and observe solubility.

  • If insoluble, heat the mixture gently to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • A suitable solvent will yield a good quantity of crystals upon cooling.[3]

Recommended Solvents for Screening:

Solvent SystemBoiling Point (°C)Rationale & Considerations
Isopropanol (IPA) 82.5A good starting point. Moderately polar, often effective for aromatic compounds.
Ethanol/Water Varies (78-100)A common and effective mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Reheat to clarify and then cool.[8]
Ethyl Acetate (EtOAc) 77.1The ester functional group in EtOAc is similar to the target molecule, which can be favorable for dissolution ("like dissolves like").[9]
Toluene 110.6Aromatic compounds often crystallize well from toluene.[9] Its higher boiling point allows for a large temperature differential, which can improve yield.[8]
Hexane/Ethyl Acetate Varies (69-77)A versatile non-polar/polar mixture. Dissolve in a minimum of hot EtOAc and add hexane as the anti-solvent until turbidity appears.[10]
Step 2: Detailed Recrystallization Protocol
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent (or the more polar solvent of a mixed pair) and heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary .[3][11]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% of the solute's weight). Reheat to boiling for a few minutes.[3][11]

  • Hot Filtration (Optional but Recommended): If charcoal was used or if insoluble impurities are visible, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[1]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities within the crystal lattice.[11][12]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the formation of crystals.[2][11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[11]

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[11]

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight. A vacuum oven at a low temperature may be used to accelerate this process.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the recrystallization of this compound.

Visualized Troubleshooting Decision Tree

G Start Problem Occurs During Cooling NoCrystals Q: No crystals are forming? Start->NoCrystals OilingOut Q: An oil is forming instead of crystals? Start->OilingOut LowYield Q: The final yield is very low? Start->LowYield Soln_Scratch A1: Scratch inner wall of flask with a glass rod. NoCrystals->Soln_Scratch Is solution supersaturated? Soln_ReheatAdd A1: Reheat to dissolve oil. Add more 'good' solvent. Cool slowly. OilingOut->Soln_ReheatAdd Is cooling too rapid? Soln_TooMuchSolvent A1: Used too much solvent initially. Recover second crop from mother liquor. LowYield->Soln_TooMuchSolvent Was initial dissolution difficult? Soln_Wash A2: Washed with too much solvent or solvent was not ice-cold. LowYield->Soln_Wash Were crystals washed? Soln_Seed A2: Add a seed crystal. Soln_Scratch->Soln_Seed Still no crystals? Soln_Evap A3: Too much solvent used. Boil off some solvent and re-cool. Soln_Seed->Soln_Evap Still no crystals? Soln_ChangeSolvent A2: Impurity level is too high or solvent is unsuitable. Recover material and try a different solvent. Soln_ReheatAdd->Soln_ChangeSolvent Still oils out?

Caption: Decision tree for troubleshooting recrystallization.

Frequently Asked Questions (FAQs)

Q1: My compound will not fully dissolve in the hot solvent, even after adding a large volume. What should I do?

A: This indicates that the solvent is not suitable for dissolving your compound, even at high temperatures.[8] You have chosen a solvent in which your compound is effectively insoluble.

  • Solution: You must recover your crude solid, typically by removing the solvent via rotary evaporation, and restart the process with a different, more polar solvent or a mixed solvent system.[13] Refer to the solvent selection table and re-screen for a more appropriate choice.

Q2: The solution is clear after cooling to room temperature and even in an ice bath, but no crystals have formed. What is the problem?

A: This is a very common issue and can be caused by two primary factors: either too much solvent was used, or the solution is supersaturated and requires a nucleation point to initiate crystal growth.[13]

  • Troubleshooting Steps:

    • Induce Nucleation: First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[13][14] The microscopic scratches on the glass can provide a surface for the first crystals to form.

    • Add a Seed Crystal: If you have a small amount of the crude or pure solid, add a tiny crystal to the solution. This "seed" provides a template for further crystal growth.[14]

    • Reduce Solvent Volume: If nucleation techniques fail, it is highly likely you used too much solvent.[13] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[14] This will increase the concentration of your compound, making crystallization more favorable.

Q3: Instead of solid crystals, an oil is forming at the bottom of my flask. What is "oiling out" and how can I fix it?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if the concentration of impurities is very high, causing a depression of the melting point.[14] The result is a liquid phase (the oil) instead of a solid crystalline phase.

  • Solutions:

    • Reheat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point, then allow the solution to cool much more slowly.[13][14] Insulating the flask can help promote slow cooling.

    • Change Solvents: If the problem persists, the chosen solvent may be unsuitable. The boiling point of the solvent might be too high relative to the compound's melting point. Recover the material and attempt the recrystallization with a different solvent system, perhaps one with a lower boiling point.[13]

Q4: I've collected my crystals, but my final yield is very low (e.g., <50%). Where did my product go?

A: A low yield is most often due to using an excessive amount of solvent during the dissolution step or improper washing.[14]

  • Causes & Prevention:

    • Excess Solvent: A significant portion of your compound will remain dissolved in the "mother liquor" (the filtrate) if too much solvent was used.[11][14] To prevent this, always use the absolute minimum amount of hot solvent to dissolve your crude product.

    • Improving Recovery: You can often obtain a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling it. Note that this second crop may be less pure than the first.

    • Improper Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve a portion of your product. Always use a minimal volume of ice-cold solvent for the washing step.[11]

Q5: My final crystals are colored, even though the crude material was only slightly off-white. What happened?

A: This suggests that colored impurities were concentrated in the final product. This can happen if the impurities have similar solubility profiles to your target compound or if crystallization occurred too rapidly, trapping them.

  • Solution: The most effective way to remove colored impurities is by using activated charcoal.[11] Before the crystallization (cooling) step, add a small amount of charcoal to the hot, dissolved solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[3]

References

Common impurities in Methyl 4-chloro-3-formylbenzoate and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-chloro-3-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and their removal during the synthesis and purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: I have synthesized this compound, but my NMR and HPLC analyses indicate the presence of impurities. What are the most common impurities I should expect?

Based on common synthetic routes, the impurities in your sample of this compound can be broadly categorized as follows:

  • Starting Material Residues: The most straightforward impurity is unreacted starting material. Depending on your synthetic approach, this could be Methyl 4-chlorobenzoate or a related precursor.

  • Hydrolysis Product: The ester group in this compound can be susceptible to hydrolysis, especially during aqueous work-up steps, leading to the formation of 4-chloro-3-formylbenzoic acid.[1]

  • Over-oxidation Byproducts: If the formyl group is introduced via oxidation of a methyl group (from a precursor like Methyl 4-chloro-3-methylbenzoate), over-oxidation can occur, yielding a carboxylic acid at that position.[2]

  • Isomeric Impurities: The purity of your starting materials is crucial. Contamination with positional isomers can lead to the formation of isomeric impurities in your final product. For instance, if your starting material contains Methyl 3-chlorobenzoate, you might form Methyl 3-chloro-formylbenzoate isomers.

  • Side-Chain Halogenation Products: In syntheses involving radical reactions, such as chlorination of a methyl group on the benzene ring, byproducts from side-chain chlorination can arise.[3]

Q2: My crude product contains an acidic impurity. How can I confirm its identity and what is the best way to remove it?

The most likely acidic impurity is 4-chloro-3-formylbenzoic acid, resulting from the hydrolysis of your product's methyl ester.[1]

Identification:

You can tentatively identify this impurity by:

  • Thin Layer Chromatography (TLC): The carboxylic acid will likely have a different Rf value than your ester product.

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretch characteristic of a carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The carboxylic acid proton will appear as a broad singlet, typically downfield.

Removal Protocol: Basic Aqueous Wash

A simple and effective method to remove acidic impurities is a basic aqueous wash. The principle behind this is the conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.[4]

Step-by-Step Protocol:

  • Dissolve your crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Gently shake the funnel, remembering to vent frequently to release any evolved CO₂ gas.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with the sodium bicarbonate solution.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Troubleshooting Purification

Q3: I performed a basic wash, but my product is still not pure. What other purification techniques can I use?

If a basic wash is insufficient, recrystallization and column chromatography are the next logical steps.

Recrystallization

This technique is ideal for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful recrystallization.

Solvent SystemSuitability
Methanol/Water The product is typically soluble in hot methanol and less soluble upon the addition of water.
Ethanol/Water Similar to methanol/water, offering a slightly less polar option.
Toluene/Heptane A non-polar/non-polar system that can be effective if the impurities have different solubilities.
Ethyl Acetate/Hexane A common system for compounds of intermediate polarity.

Column Chromatography

For separating impurities with similar polarities to your product, column chromatography is a powerful tool.[5]

Step-by-Step Protocol:

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in your chosen eluent system.

  • Loading: Carefully load the adsorbed product onto the top of the silica gel bed.

  • Elution: Begin eluting with your solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

A common eluent system for compounds of this type is a mixture of ethyl acetate and petroleum ether (or hexane).[5] A typical starting ratio would be 15:85 (ethyl acetate:petroleum ether), with the polarity gradually increased as needed.[5]

Workflow Diagrams

Purification_Workflow Crude_Product Crude this compound Acidic_Wash Basic Aqueous Wash (e.g., NaHCO3 soln.) Crude_Product->Acidic_Wash Check_Purity1 Check Purity (TLC, HPLC, NMR) Acidic_Wash->Check_Purity1 Recrystallization Recrystallization Check_Purity1->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Check_Purity1->Column_Chromatography Significant Impurities Pure_Product Pure Product Check_Purity1->Pure_Product Purity Acceptable Check_Purity2 Check Purity Recrystallization->Check_Purity2 Check_Purity2->Column_Chromatography Impurities Remain Check_Purity2->Pure_Product Purity Acceptable Column_Chromatography->Pure_Product

Caption: Decision workflow for purification of this compound.

Basic_Wash_Protocol cluster_0 Protocol Steps Dissolve 1. Dissolve crude product in organic solvent Transfer 2. Transfer to separatory funnel Dissolve->Transfer Add_Base 3. Add saturated NaHCO3 solution Transfer->Add_Base Shake 4. Shake and vent Add_Base->Shake Separate 5. Separate aqueous layer Shake->Separate Repeat_Wash 6. Repeat wash if necessary Separate->Repeat_Wash Brine_Wash 7. Wash with brine Repeat_Wash->Brine_Wash Dry 8. Dry organic layer (e.g., MgSO4) Brine_Wash->Dry Filter_Concentrate 9. Filter and concentrate Dry->Filter_Concentrate

Caption: Step-by-step experimental workflow for a basic aqueous wash.

Analytical Methods for Purity Assessment

Q4: Which analytical techniques are most suitable for determining the purity of my final product?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) The primary technique for quantitative purity analysis. A reversed-phase C18 column with a UV detector is commonly used.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying volatile impurities and can be used for the main analyte, sometimes after derivatization.[8][9]
Nuclear Magnetic Resonance (¹H NMR) Confirms the structure of the desired product and can be used to identify and quantify impurities if their signals are resolved.[6]
Infrared (IR) Spectroscopy) A good qualitative check to confirm the presence of key functional groups (ester, aldehyde, aromatic C-Cl).
Mass Spectrometry (MS) Confirms the molecular weight of the product and can help in identifying unknown impurities.

References

Optimizing reaction conditions for Methyl 4-chloro-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing Methyl 4-chloro-3-formylbenzoate, crafted for chemical researchers and process development scientists. This technical support center provides detailed troubleshooting, frequently asked questions, and validated protocols to streamline your experimental workflow.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis presents a common yet significant challenge in organic chemistry: performing an electrophilic aromatic substitution on a deactivated ring. The presence of two electron-withdrawing groups—a chloro substituent and a methyl ester—deactivates the aromatic ring, making classical formylation reactions sluggish and low-yielding. This guide provides expert insights and practical solutions for overcoming these hurdles.

Choosing the Right Formylation Strategy

Direct formylation of methyl 4-chlorobenzoate is challenging. Standard methods like the Gattermann-Koch[1][2] and Duff reactions[3][4] are generally ineffective for such electron-poor substrates, as they require electron-rich aromatic compounds to proceed efficiently.[5] More forceful methods are required to introduce the formyl group. The table below compares plausible strategies.

Synthesis StrategyFormylating Agent(s)Catalyst/ConditionsSuitability for Deactivated RingsKey Considerations
Vilsmeier-Haack Reaction POCl₃, DMFTypically 0°C to 80°CModerateThe Vilsmeier reagent is a weak electrophile but can formylate moderately deactivated rings.[6][7] Requires careful temperature control.
Rieche Formylation Dichloromethyl methyl etherStrong Lewis acid (e.g., TiCl₄, SnCl₄)GoodA powerful method capable of formylating deactivated systems.[8][9] Reagents are toxic and moisture-sensitive.
Ortho-Lithiation & Formylation n-BuLi or LDA, then DMFCryogenic temperatures (e.g., -78°C)ExcellentThe most reliable method. The chloro group directs lithiation to the ortho position. Requires strictly anhydrous conditions.[8]
Side-Chain Oxidation NBS, Radical InitiatorCCl₄, reflux, followed by hydrolysisN/A (Indirect Method)Starts from methyl 3-chloro-4-methylbenzoate. Avoids direct formylation. Multi-step but often high-yielding.[10]

This section addresses specific issues you may encounter during the synthesis of this compound, presented in a direct question-and-answer format.

Q1: My Vilsmeier-Haack reaction has a very low yield or failed to start. What went wrong?

Possible Cause 1: Insufficient Ring Activation. Your starting material, methyl 4-chlorobenzoate, is strongly deactivated. The Vilsmeier-Haack reaction, while versatile, may not be potent enough under standard conditions.[11]

  • Expert Solution: The Rieche formylation, which uses the more reactive dichloromethyl methyl ether with a strong Lewis acid like TiCl₄, is better suited for deactivated aromatic rings.[5][8] Alternatively, consider an ortho-lithiation strategy, which is the most robust method for this specific substrate.

Possible Cause 2: Moisture Contamination. The Vilsmeier reagent, formed from DMF and POCl₃, is highly sensitive to moisture.[12] Any water in the glassware, solvents, or starting materials will quench the reagent and halt the reaction.

  • Expert Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly distilled reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon).

Possible Cause 3: Incorrect Reaction Temperature. The optimal temperature for a Vilsmeier-Haack reaction depends on the substrate's reactivity. For deactivated substrates, higher temperatures may be necessary to drive the reaction to completion.[6]

  • Expert Solution: Start the reaction at 0°C for the initial addition, but then allow it to slowly warm to room temperature. If no conversion is observed by TLC or HPLC, cautiously increase the temperature, monitoring for product formation and decomposition.

LowYieldTroubleshooting Start Low or No Product Yield CheckMethod Is the formylation method strong enough? Start->CheckMethod CheckMoisture Were anhydrous conditions strictly maintained? CheckTemp Was the reaction temperature optimized? CheckMoisture->CheckTemp Yes Solution_Dry Solution: Oven/flame-dry glassware. Use anhydrous solvents. Run under inert gas. CheckMoisture->Solution_Dry No CheckMethod->CheckMoisture Yes Solution_Method Solution: Switch to a more powerful method like Rieche Formylation or Ortho-Lithiation. CheckMethod->Solution_Method No Solution_Temp Solution: Gradually increase temperature while monitoring reaction progress. CheckTemp->Solution_Temp No Formylation_Strategy_Decision Start Select Formylation Strategy for Methyl 4-chlorobenzoate CheckAnhydrous Can you ensure strictly anhydrous conditions? Start->CheckAnhydrous CheckReagents Are highly toxic reagents (e.g., DCME) acceptable? CheckAnhydrous->CheckReagents No OrthoLithiation Use Ortho-Lithiation (n-BuLi/LDA, then DMF) Highest chance of success. CheckAnhydrous->OrthoLithiation Yes Rieche Use Rieche Formylation (DCME, TiCl₄) Powerful but hazardous. CheckReagents->Rieche Yes Vilsmeier Use Vilsmeier-Haack (POCl₃, DMF) Lower chance of success, may require optimization. CheckReagents->Vilsmeier No Alternative Consider an alternative route, e.g., oxidation of a methyl group. Vilsmeier->Alternative If fails

References

Preventing side reactions in the formylation of methyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formylation of methyl 4-chlorobenzoate. As a Senior Application Scientist, my goal is to equip you with the necessary insights to navigate the challenges of this reaction, ensuring both high yield and purity by effectively mitigating common side reactions.

Introduction: The Challenge of Formylating a Deactivated Ring

Methyl 4-chlorobenzoate presents a significant challenge for electrophilic aromatic substitution. The benzene ring is substituted with two electron-withdrawing groups: a chloro group (-Cl) and a methyl ester group (-COOCH₃). This electronic deficiency deactivates the ring, making it less nucleophilic and thus less reactive towards common formylating agents.[1][2] Consequently, forcing conditions are often required, which can inadvertently promote undesirable side reactions. This guide focuses on strategies to achieve selective mono-formylation while preventing these competing pathways.

Troubleshooting Guide

This section addresses specific problems you may encounter during the formylation of methyl 4-chlorobenzoate in a direct question-and-answer format.

Problem 1: My reaction shows very low or no conversion to the desired aldehyde.

Answer: Low reactivity is the most common hurdle with this substrate. The electron-deficient nature of the aromatic ring requires a potent electrophile and optimized conditions to proceed effectively.

Possible Causes & Recommended Solutions:

  • Insufficiently Reactive Formylating Agent: Standard Vilsmeier-Haack conditions (DMF/POCl₃) may be too mild for this deactivated system.[3][4]

    • Solution: Switch to a more powerful formylation method, such as the Rieche formylation . This method utilizes dichloromethyl methyl ether (Cl₂CHOMe) and a strong Lewis acid like titanium tetrachloride (TiCl₄), which generates a highly reactive electrophile capable of attacking the deactivated ring.[5][6][7]

  • Inadequate Lewis Acid Catalysis: The Lewis acid is crucial for generating the active electrophile. Insufficient quantity or activity will stall the reaction.

    • Solution: Increase the stoichiometric ratio of the Lewis acid. For TiCl₄ in a Rieche formylation, using at least 2.0 equivalents is often necessary to ensure complete activation.[5] If using a weaker Lewis acid, consider switching to a stronger one like AlCl₃, but be aware this increases the risk of side reactions (see Problem 2).

  • Reaction Temperature is Too Low: While low temperatures are used to control selectivity, they may be insufficient to overcome the activation energy for this substrate.

    • Solution: After the initial addition of reagents at a low temperature (e.g., 0 °C), allow the reaction to slowly warm to room temperature or even gently heat it (e.g., 40-50 °C). Monitor the progress carefully by TLC or GC-MS to avoid product degradation or the onset of side reactions.

Problem 2: My final product is contaminated with 4-chlorobenzoic acid.

Answer: The presence of 4-chlorobenzoic acid indicates that the methyl ester group has been hydrolyzed. This is a common side reaction under the acidic conditions of both the reaction and the aqueous workup.[8]

Possible Causes & Recommended Solutions:

  • Harsh Lewis Acid: Strong Lewis acids like AlCl₃ can coordinate to the ester's carbonyl oxygen, making it highly susceptible to hydrolysis, especially if trace water is present.

    • Solution: Use a milder Lewis acid that is less prone to promoting hydrolysis. TiCl₄ is often a better choice for substrates containing sensitive functional groups like esters.[5]

  • Improper Workup Procedure: The most common cause of hydrolysis is exposure to acidic aqueous conditions for a prolonged period during workup. The reaction must be thoroughly quenched before extraction.

    • Solution: Perform the workup at low temperatures (0 °C). Quench the reaction by pouring it slowly onto a vigorously stirred mixture of crushed ice and a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc).[9] This neutralizes the strong acid before it can hydrolyze the ester. Ensure the aqueous layer is basic (pH > 8) before proceeding with the organic extraction.

Problem 3: I'm observing the formation of multiple products or unidentifiable impurities.

Answer: The formation of multiple products suggests a lack of selectivity or the occurrence of secondary reactions.

Possible Causes & Recommended Solutions:

  • Di-formylation: Although the introduction of one deactivating formyl group makes a second formylation less likely, aggressive reaction conditions (high temperature, large excess of reagents) can still lead to di-substitution.[1]

    • Solution: Use a stoichiometric amount of the formylating agent (typically 1.1 to 1.5 equivalents). Maintain a lower reaction temperature and monitor the reaction closely, stopping it as soon as the starting material is consumed.

  • Dehalogenation: Some palladium-mediated reactions are known to cause hydrodehalogenation of aryl chlorides.[10][11] While less common in classic formylation, highly reactive intermediates or impurities in reagents could potentially lead to this side reaction.

    • Solution: Ensure the use of high-purity reagents and solvents. If dehalogenation is suspected, analyze the reaction mixture for the presence of methyl benzoate. Stick to well-established formylation methods that do not involve catalysts known for C-Cl bond activation.

  • Formation of Benzal Chlorides: In Rieche-type formylations, the intermediate can sometimes be converted to a benzal chloride derivative (Ar-CHCl₂) instead of being fully hydrolyzed to the aldehyde.[12]

    • Solution: Ensure the hydrolysis step during workup is complete. After quenching and neutralization, stirring the biphasic mixture for a period (e.g., 1-2 hours) at room temperature can help ensure full conversion of any remaining intermediates to the aldehyde.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is most suitable for a deactivated substrate like methyl 4-chlorobenzoate?

The Rieche formylation is generally the most recommended method.[6][7] It employs dichloromethyl methyl ether (Cl₂CHOMe) and a strong Lewis acid, typically TiCl₄, which generates a highly potent electrophile. This combination is more effective at formylating electron-poor aromatic rings compared to the Vilsmeier-Haack[3] or Gattermann-Koch reactions.[2][13] The Duff reaction is unsuitable as it requires highly activated systems like phenols.[14][15]

Q2: How do I choose the right Lewis acid and its stoichiometry?

The choice of Lewis acid is a balance between reactivity and selectivity.

  • TiCl₄: An excellent choice for this substrate. It is a strong Lewis acid that effectively activates Cl₂CHOMe but is generally less harsh on ester groups than AlCl₃. A stoichiometry of 2.0-2.2 equivalents relative to the substrate is a good starting point.[5]

  • AlCl₃: A very strong Lewis acid that will certainly drive the reaction but carries a high risk of causing ester hydrolysis. It should be used with caution and only if other methods fail.

  • SnCl₄: Another strong Lewis acid that can be used in Rieche formylations. Its performance can be comparable to TiCl₄.

Q3: What are the most critical reaction parameters to control?

  • Temperature: Crucial for controlling selectivity. Start the reaction at a low temperature (0 °C or below) during the addition of reagents to manage the initial exotherm and prevent side reactions. Then, allow the temperature to rise gradually to achieve a reasonable reaction rate.

  • Stoichiometry: Precise control over the amount of the formylating agent (1.1-1.5 eq.) is key to preventing di-formylation. The amount of Lewis acid (≥2.0 eq.) is critical for driving the reaction to completion.

  • Anhydrous Conditions: All formylation reactions involving strong Lewis acids must be carried out under strictly anhydrous conditions (dry solvents, oven-dried glassware, inert atmosphere like N₂ or Ar). Water will consume the Lewis acid and contribute to ester hydrolysis.

Q4: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material (methyl 4-chlorobenzoate) and the more polar product (the aldehyde). For example, a mixture of hexane and ethyl acetate (e.g., 4:1) is a good starting point. The product aldehyde should have a lower Rf value than the starting ester. For more quantitative analysis, taking small aliquots from the reaction, quenching them in a basic solution, extracting, and analyzing by GC-MS is a highly effective technique.

Visualizing Reaction Pathways and Troubleshooting

To aid in your experimental design, the following diagrams illustrate the key chemical pathways and a logical troubleshooting workflow.

sub Methyl 4-Chlorobenzoate reagents Formylating Agent + Lewis Acid (e.g., TiCl4) product Desired Product: Methyl 4-chloro-2-formylbenzoate reagents->product  Desired Pathway (Rieche Formylation) hydrolysis Side Product: 4-Chlorobenzoic Acid reagents->hydrolysis  Side Pathway 1 (Ester Hydrolysis) no_rxn No Reaction: Unchanged Starting Material reagents->no_rxn  Side Pathway 2 (Low Reactivity) start Analyze Crude Product (TLC, NMR, GC-MS) obs1 Observation: Mainly Starting Material start->obs1 Low Conversion obs2 Observation: Product + Polar Impurity (Lower Rf Spot) start->obs2 Hydrolysis obs3 Observation: Clean Conversion to Product start->obs3 Success sol1 Action: • Increase Lewis Acid eq. • Increase Temperature Slowly • Switch to Rieche Reaction obs1->sol1 sol2 Action: • Check Workup pH (ensure >8) • Use Milder Lewis Acid (TiCl4) • Perform Quench at 0°C obs2->sol2 sol3 Action: Proceed with Purification obs3->sol3

References

Degradation pathways and byproducts of Methyl 4-chloro-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-chloro-3-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently encountered questions during the handling and experimental use of this compound. Our approach is grounded in fundamental chemical principles to empower you to anticipate, diagnose, and resolve challenges, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability, handling, and analysis of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Due to its molecular structure, this compound is susceptible to two primary degradation pathways under common laboratory and storage conditions:

  • Oxidation: The aldehyde (formyl) group is highly prone to oxidation, especially when exposed to atmospheric oxygen.[1][2][3] This reaction converts the formyl group into a carboxylic acid, yielding Methyl 4-chloro-3-carboxybenzoate . This process can be accelerated by light, heat, and the presence of metal ion catalysts.[3][4]

  • Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid. This reaction can be catalyzed by either acid or, more commonly, base (saponification).[5] This pathway results in the formation of 4-chloro-3-formylbenzoic acid .

Q2: What are the most likely degradation byproducts I should expect to see?

A2: The primary byproducts correspond directly to the degradation pathways:

  • Methyl 4-chloro-3-carboxybenzoate (from oxidation of the aldehyde).

  • 4-chloro-3-formylbenzoic acid (from hydrolysis of the ester).

  • 4-chloro-3-carboxybenzoic acid (a di-acid resulting from both oxidation and hydrolysis).

The presence and ratio of these byproducts will depend on the specific stress conditions (e.g., pH, presence of oxidants, temperature).

Q3: How should I properly store this compound to ensure its stability?

A3: To minimize degradation, particularly oxidation of the sensitive aldehyde group, the compound should be stored under controlled conditions.[1] We recommend storing it in a tightly sealed, amber glass vial in a cool, dark, and dry place. For enhanced stability, especially for long-term storage or for use as an analytical standard, we advise flushing the container with an inert gas (e.g., argon or nitrogen) before sealing and storing it in a desiccator at 2-8°C.[1]

Q4: What analytical techniques are best suited for monitoring the purity and degradation of this compound?

A4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the most common and effective method for routine purity analysis and stability testing.[6] For definitive identification of degradation byproducts, coupling HPLC with a mass spectrometer (LC-MS) is essential, as it allows for the determination of the molecular weight of each eluted peak.

Troubleshooting Experimental Issues

This section provides a structured guide to diagnosing and solving specific problems you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s) & Rationale
1. Gradual appearance of a new, more polar peak in HPLC analysis of a sample left on the benchtop. Aerial Oxidation: The aldehyde group is likely oxidizing to a carboxylic acid upon exposure to air. Carboxylic acids are more polar and typically have shorter retention times in RP-HPLC.Implement Air-Sensitive Techniques: - Handle the compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[1]- Use freshly deoxygenated solvents for preparing solutions.- Store prepared solutions under an inert gas headspace and protect them from light.
2. Low yield and formation of a byproduct after a reaction performed in aqueous base (e.g., NaOH, K₂CO₃). Ester Hydrolysis (Saponification): The methyl ester is likely being hydrolyzed by the base to the corresponding carboxylate salt.[5] This salt may precipitate or remain in the aqueous layer during workup, leading to low yield of the desired organic-soluble product.Modify Reaction & Workup Conditions: - If hydrolysis is undesirable, use non-nucleophilic organic bases (e.g., triethylamine, DBU) and anhydrous solvents.- If the hydrolyzed product is the target, ensure complete reaction and then carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the free carboxylic acid before extraction.[5]
3. Inconsistent results or complete reaction failure when using different batches of the starting material. Variable Purity of Starting Material: The compound may have degraded during storage, containing significant amounts of the oxidized or hydrolyzed byproducts, which will not participate in the intended reaction as expected.Verify Starting Material Purity: - Always run a purity check (e.g., HPLC, NMR, or melting point) on the starting material before beginning a reaction, especially if it has been stored for a long time.[1]- If impurities are detected, purify the starting material by recrystallization or column chromatography before use.
4. Formation of multiple unidentified byproducts during a thermal reaction or upon heating for dissolution. Thermal Degradation: Besides accelerating oxidation and hydrolysis, high temperatures can induce more complex, undefined degradation pathways. The combination of functional groups may lead to polymerization or other side reactions.Minimize Thermal Stress: - Conduct reactions at the lowest effective temperature.- When preparing solutions, use sonication or gentle warming instead of aggressive heating.- Perform a stability test under your specific reaction temperature (without other reagents) to isolate the effect of heat.

Visualizing Degradation & Experimental Workflow

Primary Degradation Pathways

The following diagram illustrates the two main chemical transformations that lead to the degradation of this compound.

G Degradation Pathways of this compound cluster_main Starting Material cluster_ox Oxidation cluster_hy Hydrolysis cluster_both Oxidation & Hydrolysis A This compound B Methyl 4-chloro-3-carboxybenzoate A->B O₂ / Light / Heat C 4-chloro-3-formylbenzoic acid A->C H₂O / H⁺ or OH⁻ D 4-chloro-3-carboxybenzoic acid B->D H₂O / H⁺ or OH⁻ C->D O₂ / Light / Heat

Caption: Primary degradation pathways via oxidation and hydrolysis.

Workflow for a Forced Degradation Study

This workflow outlines the systematic process for investigating the stability of the compound under various stress conditions, a critical step in pharmaceutical development.[7][8][9]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution of This compound B1 Acidic (e.g., 0.1M HCl) A->B1 B2 Basic (e.g., 0.1M NaOH) A->B2 B3 Oxidative (e.g., 3% H₂O₂) A->B3 B4 Thermal (e.g., 60°C) A->B4 B5 Photolytic (ICH Q1B) A->B5 C Sample at Time Points (e.g., 0, 2, 4, 8, 24h) B1->C B2->C B3->C B4->C B5->C D Quench Reaction & Neutralize Sample C->D E Analyze via RP-HPLC-UV/MS D->E F Quantify Parent Compound & Degradation Products E->F G Identify Degradants & Elucidate Pathways F->G

Caption: Workflow for conducting a forced degradation study.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for establishing degradation pathways and developing stability-indicating analytical methods.[10][11]

Objective: To investigate the stability of this compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines.[9]

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 30%

  • Calibrated HPLC-UV/MS system

  • Calibrated photostability chamber (ICH Q1B compliant)

  • Calibrated oven/water bath

  • pH meter, volumetric flasks, pipettes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Preparation of Stress Samples (in duplicate):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal: Use 2 mL of the stock solution directly.

    • Control: Dilute 1 mL of stock solution with 1 mL of acetonitrile:water (50:50) to serve as the time-zero (T₀) and unstressed control.

  • Application of Stress:

    • Hydrolysis & Oxidation: Keep the respective vials at room temperature.

    • Thermal: Place the thermal sample vial in an oven set to 60°C.

    • Photolytic: Place a separate solid sample and a solution sample in a photostability chamber according to ICH Q1B guidelines.

  • Time-Point Sampling:

    • Withdraw aliquots from the hydrolytic and oxidative samples at specified time points (e.g., 0, 2, 6, 12, 24 hours).

    • For the thermal study, sample after 24 and 48 hours.

    • For the photolytic study, analyze after the specified exposure duration.

  • Sample Quenching and Preparation:

    • Immediately after collection, quench the reactions. For the acid sample, neutralize with an equivalent amount of 0.1M NaOH. For the base sample, neutralize with 0.1M HCl.

    • Dilute all samples (including controls and stressed samples) with mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • HPLC-UV/MS Analysis:

    • Analyze all prepared samples using a validated stability-indicating HPLC method.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm and MS scan for m/z identification.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound in each condition relative to the control.

    • Identify the major degradation products by comparing retention times and mass spectra.

    • Determine the mass balance to ensure all major products have been accounted for.

    • Elucidate the degradation pathways based on the identified byproducts.

References

Technical Support Center: Work-up Procedures for Reactions with Methyl 4-chloro-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up and purification of reaction mixtures containing Methyl 4-chloro-3-formylbenzoate. As a bifunctional molecule, its unique reactivity presents specific challenges that require careful consideration during isolation. This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in the lab.

Compound Profile: this compound

Understanding the physicochemical properties of your starting material and potential byproducts is the foundation of a successful work-up strategy.

PropertyThis compound4-chloro-3-formylbenzoic acid4-chloro-3-(hydroxymethyl)benzoic acid
Molecular Formula C₉H₇ClO₃[1][2]C₈H₅ClO₃C₈H₇ClO₃
Molecular Weight 198.60 g/mol [1][2]184.58 g/mol 186.59 g/mol
Appearance White to off-white solid[1]SolidSolid
Key Functional Groups Aldehyde, Ester, Aryl HalideAldehyde, Carboxylic Acid, Aryl HalideAlcohol, Carboxylic Acid, Aryl Halide
pKa (approx.) N/A~3-4 (Carboxylic Acid)~4-5 (Carboxylic Acid)
Solubility Soluble in common organic solvents (DCM, EtOAc, THF). Sparingly soluble in water.[3]Sparingly soluble in cold water; soluble in bases.More polar than the aldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the work-up of reactions involving this compound.

Q1: My crude product is contaminated with a polar, acidic impurity. What is it and how do I remove it?

Answer:

This is one of the most common issues. The acidic impurity is almost certainly 4-chloro-3-formylbenzoic acid .

Causality & Expertise: There are two primary ways this impurity arises:

  • Incomplete Starting Material Conversion: If your this compound was synthesized by the esterification of 4-chloro-3-formylbenzoic acid, any unreacted acid will carry through.[4]

  • Ester Hydrolysis (Saponification): The methyl ester can be hydrolyzed back to the carboxylic acid during the work-up itself. This is particularly common if the reaction is quenched with water and subsequently treated with a basic solution (e.g., NaOH, KOH) at or above room temperature.[5][6] Aldehydes can also be sensitive to air oxidation, which can form the corresponding carboxylic acid, especially under non-inert conditions.[7][8]

Solution: Mild Basic Wash The most effective way to remove a carboxylic acid impurity is to perform a mild basic wash during the liquid-liquid extraction. The base deprotonates the acidic proton of the carboxylic acid, forming a water-soluble carboxylate salt which partitions into the aqueous layer.

Protocol 1: Acidic Impurity Removal via Basic Wash
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The volume should be sufficient to ensure the product is fully dissolved.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately 20-30% of the organic layer volume.

    • Expert Tip: Use NaHCO₃, a weak base, instead of stronger bases like NaOH or KOH to minimize the risk of hydrolyzing your desired methyl ester product.

  • Extraction: Stopper the funnel and shake gently, venting frequently to release the pressure from CO₂ gas evolution.[9][10] Continue until gas evolution ceases. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 3-5) one more time to ensure complete removal of the acid.

  • Final Washes: Wash the organic layer with water (1x) and then with saturated aqueous NaCl (brine) (1x). The brine wash helps to remove residual water from the organic layer and aids in breaking emulsions.[4]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Q2: My reaction didn't go to completion. How can I remove the unreacted this compound from my product?

Answer:

Removing unreacted starting material is a classic purification challenge. For an aldehyde like this compound, the most selective and effective method is a sodium bisulfite wash.

Causality & Expertise: This technique leverages the reversible nucleophilic addition of the bisulfite anion (HSO₃⁻) to the electrophilic carbonyl carbon of the aldehyde.[11] This reaction forms a charged α-hydroxysulfonate salt (a bisulfite adduct), which is highly soluble in water and can be easily separated from the desired, uncharged organic product.[12][13][14] This method is highly selective for unhindered aldehydes and some reactive ketones, leaving most other functional groups untouched.[15]

Workflow for Aldehyde Removal

G cluster_0 Work-up Stage cluster_1 Outputs Crude Crude Mixture in Organic Solvent SepFunnel Transfer to Separatory Funnel Crude->SepFunnel AddBisulfite Add Saturated Aq. NaHSO₃ SepFunnel->AddBisulfite Shake Shake & Vent AddBisulfite->Shake Separate Separate Layers Shake->Separate AqLayer Aqueous Layer (Contains Water-Soluble Aldehyde-Bisulfite Adduct) Separate->AqLayer Isolate OrgLayer Organic Layer (Contains Desired Product) Separate->OrgLayer Isolate Further Processing (Drying, Concentration) Further Processing (Drying, Concentration) OrgLayer->Further Processing (Drying, Concentration)

Caption: Workflow for removing unreacted aldehyde using a bisulfite wash.

Protocol 2: Unreacted Aldehyde Removal via Bisulfite Wash
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., EtOAc, DCM, or ether).

  • Extraction: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Use a volume equal to about 25-50% of the organic layer.

  • Mixing: Stopper the funnel and shake vigorously for 2-5 minutes to ensure intimate mixing and facilitate the formation of the adduct.[11] Vent periodically.

  • Layer Separation: Allow the layers to separate. The aqueous layer contains the aldehyde-bisulfite adduct.

  • Isolate & Wash: Drain and collect the organic layer. To ensure complete removal, you can wash the organic layer once more with the bisulfite solution.

  • Rinse: Wash the organic layer with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.

Trustworthiness Note: The formation of the bisulfite adduct is reversible. If you needed to recover the aldehyde, you could treat the aqueous layer with either acid or base to regenerate it.[7]

Q3: I've formed a persistent emulsion during my extractive work-up. How do I break it?

Answer:

Emulsions are a common and frustrating work-up problem where the organic and aqueous layers fail to separate cleanly.[9] They often appear as a thick, cloudy, or foamy layer between the two phases.

Causality & Expertise: Emulsions are stabilized by substances that have affinity for both the aqueous and organic phases (surfactant-like impurities). They are more common when using certain solvents like THF or when the mixture is very concentrated. Vigorous shaking can also contribute to their formation.

Troubleshooting Steps (from least to most disruptive):

  • Be Patient: Give the separatory funnel time to stand undisturbed. Sometimes, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the funnel to encourage the droplets to coalesce.

  • Add Brine: Add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, which decreases the solubility of organic components in it and helps force the separation.[16]

  • Change the Solvent: Add a small amount of a different organic solvent. For example, if you are using EtOAc, adding some DCM might help.

  • Filter through Celite®: As a last resort, you may need to filter the entire mixture through a pad of Celite® or glass wool.[16] This can physically break up the emulsified droplets. After filtration, return the mixture to the separatory funnel.

Q4: My reaction involves a palladium catalyst (e.g., Suzuki, Heck). I'm seeing a dehalogenated byproduct (Methyl 3-formylbenzoate). What happened?

Answer:

The appearance of a dehalogenated byproduct is a known side reaction in palladium-catalyzed cross-coupling reactions involving aryl halides.[17] While this is fundamentally a reaction issue, it manifests as a purification challenge during work-up.

Causality & Expertise: Dehalogenation, specifically hydrodehalogenation, can occur when a proton source is present in the reaction mixture. This proton source can react with a key palladium intermediate (Ar-Pd(II)-X), replacing the halide with a hydrogen atom.[17] Potential proton sources include:

  • Water: Even trace amounts of water can be problematic. Using anhydrous solvents and reagents is critical.[17]

  • Strong Bases: Strong bases can sometimes facilitate protonolysis pathways. Switching to a weaker base like K₃PO₄ or Cs₂CO₃ is often recommended.[17]

Solution during Work-up: Unfortunately, once the dehalogenated byproduct is formed, it is very difficult to remove during a standard extractive work-up because its physical properties are very similar to the desired product.

  • Column Chromatography: Careful column chromatography on silica gel is typically required to separate the desired chloro-substituted product from the dehalogenated impurity.

  • Prevention: The best solution is prevention. Ensure your next reaction is run under strictly anhydrous conditions with appropriately chosen reagents.[17]

General Work-up Decision Workflow

This flowchart provides a logical sequence for tackling common work-up challenges.

Caption: A decision-making flowchart for troubleshooting work-up procedures.

References

Technical Support Center: Synthesis and Purification of Methyl 4-chloro-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 4-chloro-3-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of your target compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its purity is paramount for the success of subsequent reactions. This guide will address common challenges encountered during its synthesis, focusing on the Vilsmeier-Haack formylation of methyl 4-chlorobenzoate, and provide detailed protocols for its purification.

Troubleshooting Guide

This section is designed to help you troubleshoot specific issues you may encounter during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • After work-up, the isolated crude product mass is significantly lower than the theoretical yield.

  • TLC analysis of the crude product shows a faint spot for the desired product and a strong spot for the starting material.

Potential Causes and Solutions:

  • Incomplete Reaction: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the reactivity of the Vilsmeier reagent can be influenced by temperature and stoichiometry.

    • Temperature Control: Ensure the Vilsmeier reagent is formed at a low temperature (0-5 °C) to prevent its decomposition. The formylation reaction itself may require heating, but this should be carefully optimized. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.

    • Stoichiometry: A slight excess of the Vilsmeier reagent is often used to drive the reaction to completion. However, a large excess can lead to side reactions. A good starting point is 1.1 to 1.5 equivalents of the Vilsmeier reagent relative to the methyl 4-chlorobenzoate.

  • Sub-optimal Work-up: The iminium salt intermediate formed during the reaction must be hydrolyzed to the aldehyde.

    • Hydrolysis Conditions: Ensure that the aqueous work-up is performed thoroughly. The hydrolysis is typically achieved by quenching the reaction mixture with ice-water or a dilute aqueous base. Incomplete hydrolysis will result in a lower yield of the desired aldehyde.

Problem 2: Presence of Persistent Impurities in the Final Product

Symptoms:

  • NMR spectrum of the purified product shows unexpected peaks.

  • The melting point of the product is broad and lower than the literature value.

  • TLC analysis shows co-eluting spots or spots with very similar Rf values to the product.

Potential Impurities and Their Mitigation:

  • Unreacted Starting Material (Methyl 4-chlorobenzoate): This is a common impurity if the reaction has not gone to completion.

    • Purification: Column chromatography is highly effective for separating the product from the less polar starting material. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for a clean separation.

  • Over-formylation (Di-formylation): While the chloro and methoxycarbonyl groups are deactivating, forcing conditions (high temperature, long reaction time, large excess of Vilsmeier reagent) can lead to the introduction of a second formyl group.

    • Prevention: Carefully control the reaction conditions as described in "Problem 1".

    • Purification: Di-formylated products are significantly more polar than the mono-formylated product and can typically be separated by column chromatography.

  • Isomeric Byproducts: The formyl group is directed ortho to the activating group and meta to the deactivating group. In the case of methyl 4-chlorobenzoate, the chloro group is an ortho, para-director, and the methyl ester is a meta-director. Both direct the incoming electrophile to the 3-position. However, small amounts of other isomers may form under certain conditions.

    • Purification: Isomeric products often have very similar polarities, making their separation by column chromatography challenging. Careful optimization of the mobile phase and using a long column can improve resolution. Recrystallization may also be effective if the isomers have different solubilities.

  • Hydrolysis to 4-chloro-3-formylbenzoic acid: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially during aqueous work-up under basic conditions or if the crude product is left in contact with moisture for an extended period.[1]

    • Prevention: Use neutral or slightly acidic conditions during the aqueous work-up. Ensure the product is thoroughly dried after isolation.

    • Purification: The carboxylic acid is significantly more polar than the ester. It can be removed by an extractive work-up with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) or by column chromatography, where it will have a much lower Rf value.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying crude this compound?

A1: Column chromatography is the most reliable method for obtaining high-purity this compound. A detailed protocol is provided below. Recrystallization can also be an effective final polishing step to remove minor impurities and obtain crystalline material.

Q2: What is a good solvent system for column chromatography?

A2: A mixture of hexanes and ethyl acetate is a good starting point. The optimal ratio will depend on the specific impurities in your crude product. You can determine the best ratio by running TLC plates with different solvent mixtures. A common starting point is a 4:1 or 3:1 mixture of hexanes to ethyl acetate.

Q3: My aldehyde seems to be degrading on the silica gel column. What can I do?

A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel. To mitigate this, you can add a small amount of triethylamine (e.g., 0.5-1%) to your eluent to neutralize the silica gel. Alternatively, you can use neutral alumina as the stationary phase.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed by a combination of techniques:

  • ¹H NMR Spectroscopy: This will confirm the structure of the molecule and can be used to identify and quantify impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

  • TLC: A single spot on a TLC plate in multiple solvent systems suggests high purity.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and run a TLC plate using different ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives the product an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle and add a thin layer of sand to the top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully load the solution onto the top of the silica gel column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin elution using gentle positive pressure.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexanes/Ethyl Acetate Gradient
Typical Starting Ratio 9:1 Hexanes:Ethyl Acetate
Detection UV light (254 nm)
Protocol 2: Purification by Recrystallization

Finding the ideal recrystallization solvent often requires some experimentation. The goal is to find a solvent (or solvent pair) in which the compound is soluble at high temperatures but insoluble at low temperatures.

Procedure for Solvent Screening:

  • Place a small amount of your purified product (from column chromatography) into several test tubes.

  • Add a small amount of a different solvent to each test tube (e.g., ethanol, isopropanol, toluene, ethyl acetate, hexanes).

  • Heat the test tubes to the boiling point of the solvent. If the solid dissolves, it is a potential recrystallization solvent.

  • Allow the clear solution to cool to room temperature and then in an ice bath. If crystals form, you have found a suitable solvent.

  • If the compound is very soluble in one solvent and insoluble in another, a two-solvent system (e.g., ethyl acetate/hexanes) can be used. Dissolve the compound in the minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

General Recrystallization Protocol:

  • Dissolve the crude or partially purified product in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (from Vilsmeier-Haack Reaction) TLC TLC Analysis (Solvent System Optimization) Crude->TLC Column Column Chromatography (Hexanes/Ethyl Acetate) TLC->Column Optimized Eluent Fractions Analyze Fractions by TLC Column->Fractions Combine Combine Pure Fractions Fractions->Combine Pure Fractions Evap Rotary Evaporation Combine->Evap Pure_Oil Purified Product (Oil/Solid) Evap->Pure_Oil Recryst Recrystallization (Optional Polishing Step) Pure_Oil->Recryst Analysis Final Analysis (NMR, MP, TLC) Pure_Oil->Analysis Crystals High-Purity Crystals Recryst->Crystals Crystals->Analysis ImpurityDiagnosis Start Analyze Purified Product (NMR, TLC, MP) Impurity_Detected Impurity Detected? Start->Impurity_Detected No_Impurity High Purity Achieved Impurity_Detected->No_Impurity No NMR_Signals Analyze NMR Spectrum Impurity_Detected->NMR_Signals Yes TLC_Spots Analyze TLC Plate NMR_Signals->TLC_Spots Starting_Material Signals for Methyl 4-chlorobenzoate? NMR_Signals->Starting_Material Check for: MP_Broad Melting Point Broad/Low? TLC_Spots->MP_Broad Over_Formylation Signals for a second CHO group? Starting_Material->Over_Formylation Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Starting_Material->Optimize_Reaction If Yes Hydrolysis Broad OH peak? Absence of OMe signal? Over_Formylation->Hydrolysis Over_Formylation->Optimize_Reaction If Yes Isomer Aromatic signals with different splitting pattern? Hydrolysis->Isomer Base_Wash Perform Basic Wash (e.g., NaHCO3) Hydrolysis->Base_Wash If Yes Improve_Chroma Improve Chromatography (Gradient, Column Length) Isomer->Improve_Chroma If Yes Recrystallize Attempt Recrystallization Improve_Chroma->Recrystallize

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of Methyl 4-chloro-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a cornerstone of robust process development and quality control. Methyl 4-chloro-3-formylbenzoate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, demands reliable analytical methods to ensure purity, consistency, and safety. This guide provides an in-depth comparison of the principal analytical techniques for the quantification of this compound, offering insights into the causality behind experimental choices and providing supporting data to inform your selection of the most appropriate method.

The imperative for accurate quantification stems from the potential impact of impurities on the final product's efficacy and safety profile. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the validation of analytical procedures to ensure they are fit for their intended purpose.[1][2][3] This guide is grounded in these principles, presenting methods that are not only technically sound but also adhere to the rigorous standards of scientific integrity.[4][5]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is a critical decision driven by factors such as the nature of the sample matrix, required sensitivity, desired throughput, and available instrumentation. For this compound, the primary analytical techniques to consider are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Sample Volatility Not required.Required.Not required.
Derivatization Generally not required.May be required for less volatile compounds.Not required.
Selectivity Good; can be optimized with mobile phase and column selection.Excellent; mass spectrometer provides high specificity.Excellent; provides structural confirmation.
Sensitivity Good (ng range).Excellent (pg range).Moderate (µg-mg range).
Throughput High.Moderate.Low to moderate.
Quantification External or internal standard calibration.External or internal standard calibration.Absolute or relative quantification using a certified internal standard.
Instrumentation Cost Moderate.High.High.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

Reverse-phase HPLC (RP-HPLC) with UV detection is a robust and widely adopted technique for the analysis of moderately polar compounds like this compound.[6] The separation is based on the compound's partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.

The "Why" Behind the Method: Key Experimental Choices
  • Column Selection (C18): A C18 column is the standard choice for retaining aromatic compounds like this compound through hydrophobic interactions. The alkyl chains of the stationary phase interact with the benzene ring of the analyte.

  • Mobile Phase Composition (Acetonitrile/Water): A mixture of acetonitrile and water provides the necessary polarity to elute the compound from the C18 column. The gradient elution, starting with a higher water content and gradually increasing the acetonitrile concentration, ensures that any impurities with different polarities are also well-separated.

  • UV Detection (254 nm): The aromatic ring and carbonyl groups in this compound contain chromophores that absorb UV light. A wavelength of 254 nm is commonly chosen as it provides good sensitivity for many aromatic compounds.

Experimental Protocol: RP-HPLC-UV Method

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 40% B

    • 1-8 min: 40% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Validation Parameters (Illustrative Data):

Parameter Acceptance Criteria (as per ICH Q2(R2)) Illustrative Result
Linearity (R²) ≥ 0.9950.9992
Range 80-120% of test concentration0.01 - 0.5 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%, Intermediate: ≤ 3.0%0.8% (Repeatability), 1.5% (Intermediate)
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.002 mg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.007 mg/mL

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_weigh Weigh Sample s_dissolve Dissolve in Diluent s_weigh->s_dissolve s_filter Filter (0.45 µm) s_dissolve->s_filter hplc_inject Inject into HPLC s_filter->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection (254 nm) hplc_separate->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_quantify Quantify using Calibration Curve data_integrate->data_quantify data_report Report Result data_quantify->data_report

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Specificity

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For this compound, its volatility allows for direct analysis without derivatization, simplifying sample preparation. The mass spectrometer provides an additional layer of specificity, making it an excellent tool for identifying and quantifying trace-level impurities.

The "Why" Behind the Method: Key Experimental Choices
  • GC Column Selection (HP-5ms): A non-polar column like HP-5ms (5% phenyl-methylpolysiloxane) is well-suited for separating aromatic compounds based on their boiling points.

  • Splitless Injection: This injection mode is chosen to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity, which is crucial for impurity analysis.

  • Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces a reproducible fragmentation pattern, creating a "fingerprint" of the molecule that can be compared against spectral libraries for confident identification.

Experimental Protocol: GC-MS Method

1. Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC coupled with a 5977B MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL)

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MSD Transfer Line: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-350

2. Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve in dichloromethane to a final concentration of 0.5 mg/mL.

  • If necessary, add an appropriate internal standard for improved precision.

3. Validation Parameters (Illustrative Data):

Parameter Acceptance Criteria (as per ICH Q2(R2)) Illustrative Result
Linearity (R²) ≥ 0.9950.9995
Range 80-120% of test concentration0.001 - 0.1 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.9 - 101.5%
Precision (% RSD) Repeatability: ≤ 2.0%, Intermediate: ≤ 3.0%1.1% (Repeatability), 1.8% (Intermediate)
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.0001 mg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.0003 mg/mL

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s_weigh Weigh Sample s_dissolve Dissolve in Dichloromethane s_weigh->s_dissolve gcms_inject Splitless Injection s_dissolve->gcms_inject gcms_separate GC Separation gcms_inject->gcms_separate gcms_ionize Electron Ionization gcms_separate->gcms_ionize gcms_detect Mass Detection gcms_ionize->gcms_detect data_integrate Extract Ion Chromatogram gcms_detect->data_integrate data_quantify Quantify using Calibration Curve data_integrate->data_quantify data_report Report Result & Purity data_quantify->data_report qNMR_Logic cluster_input Inputs cluster_nmr NMR Measurement Analyte_Mass Analyte Mass (m_analyte) Calculation Purity Calculation Analyte_Mass->Calculation Standard_Mass Standard Mass (m_std) Standard_Mass->Calculation Analyte_MW Analyte MW Analyte_MW->Calculation Standard_MW Standard MW Standard_MW->Calculation Standard_Purity Standard Purity (P_std) Standard_Purity->Calculation Analyte_Integral Analyte Signal Integral (I_analyte) Analyte_Integral->Calculation Standard_Integral Standard Signal Integral (I_std) Standard_Integral->Calculation Analyte_Protons Analyte Protons (N_analyte) Analyte_Protons->Calculation Standard_Protons Standard Protons (N_std) Standard_Protons->Calculation Final_Purity Analyte Purity (%) Calculation->Final_Purity

References

A Comparative Guide to the Validation of Analytical Methods for Methyl 4-chloro-3-formylbenzoate Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation framework for analytical methods tailored to the quantification of impurities in Methyl 4-chloro-3-formylbenzoate, a key starting material in pharmaceutical synthesis. The control of impurities is not merely a regulatory hurdle but a fundamental component of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The Criticality of Impurity Profiling

This compound (MCFB), with its reactive aldehyde and chloro-substituted aromatic ring, is susceptible to forming various impurities during synthesis, purification, and storage. These can include process-related impurities (from starting materials or by-products) and degradation products.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the rigorous identification and control of any impurity present above a specified threshold.[2] Therefore, a validated, stability-indicating analytical method is essential to ensure that all potential impurities are separated and accurately quantified.[3]

Choosing the Right Analytical Tool: A Comparative Analysis

The two primary chromatographic techniques for analyzing semi-volatile organic molecules like MCFB are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice is not arbitrary and depends on the physicochemical properties of the analyte and its expected impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale for MCFB Analysis
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Both are viable separation techniques.
Applicability Excellent for non-volatile, thermally labile, and high molecular weight compounds.[4]Ideal for volatile and thermally stable compounds.[5][]MCFB is semi-volatile. HPLC is generally more versatile as it can handle potential non-volatile degradation products (e.g., polymers, salts) without derivatization.
Detection UV-Vis/PDA, Fluorescence, Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).[7][8]The aromatic structure of MCFB and its likely impurities contain strong chromophores, making UV detection highly effective and straightforward. FID in GC is a universal detector for organics but offers less structural information than a PDA or MS detector.
Sample Prep Typically involves dissolving the sample in a suitable solvent.May require derivatization for polar compounds to increase volatility. Headspace analysis is common for residual solvents.[]HPLC offers simpler sample preparation. Potential impurities like the corresponding carboxylic acid would require derivatization for GC, adding complexity and potential for error.
Conclusion Recommended Method. HPLC, particularly Reverse-Phase HPLC with UV/PDA detection, provides the best combination of versatility, specificity, and simplicity for developing a stability-indicating method for MCFB and its related substances.Alternative/Complementary Method. GC is an excellent tool for specific applications, such as quantifying residual solvents[7] or highly volatile starting materials, but is less ideal as a primary method for all related substances.

Workflow for Method Validation

A robust analytical method is one that has been rigorously validated to prove it is fit for its intended purpose.[9] The validation process follows a logical sequence, ensuring that each performance characteristic is systematically evaluated.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application Dev Method Development & Optimization (Column, Mobile Phase, Gradient) Forced Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Dev->Forced To ensure specificity Spec Specificity Forced->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob Routine Routine Analysis (Release & Stability Testing) Rob->Routine

Caption: High-level workflow for analytical method validation.

Experimental Protocol: Validation of an RP-HPLC Method for MCFB Impurities

This section provides a detailed, step-by-step protocol for validating a Reverse-Phase HPLC method for MCFB impurities, grounded in the principles of ICH Q2(R1).[10][11]

Chromatographic Conditions (Example)
ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase chemistry provides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to suppress ionization of any acidic impurities, leading to sharper peaks.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 0-5 min (30% B), 5-25 min (30-70% B), 25-30 min (70% B)A gradient is essential to elute impurities with a wide range of polarities while maintaining good resolution from the main MCFB peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection PDA Detector at 254 nmThis wavelength is typically a good choice for substituted benzene rings, offering high sensitivity for both the API and potential impurities.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
Diluent Acetonitrile:Water (50:50)Ensures sample solubility and compatibility with the mobile phase.
Validation Parameters and Procedures

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]

Protocol:

  • Forced Degradation: Subject a solution of MCFB to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat at 80°C, UV light) to intentionally generate degradation products.[13][14] The goal is to achieve 10-20% degradation of the active ingredient.[14]

  • Analysis: Analyze the stressed samples, a placebo solution, and an unstressed MCFB solution.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of the main MCFB peak in the presence of its degradants. The purity angle should be less than the purity threshold.

  • Resolution: Ensure baseline resolution (Rs > 2.0) between the MCFB peak and the nearest eluting impurity peak.

This is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[11]

Protocol:

  • Prepare a stock solution of each known impurity standard.

  • Prepare a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for each impurity.

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration.

  • Perform linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • Y-intercept should be close to zero.

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15] It is determined by recovery studies.

Protocol:

  • Prepare a sample matrix (placebo) spiked with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of each impurity.

Acceptance Criteria:

  • Mean recovery for each impurity should be within 85-115%.[16]

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[11]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of MCFB spiked with impurities at the 100% specification level.

    • Analyze the samples on the same day, with the same analyst and equipment.

    • Calculate the Relative Standard Deviation (%RSD) for the area of each impurity.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the cumulative %RSD for the results from both studies.

Acceptance Criteria:

  • %RSD for Repeatability should be ≤ 5.0%.

  • %RSD for Intermediate Precision should be ≤ 10.0%.

  • LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[17][18]

  • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17][19]

Protocol (Signal-to-Noise Approach):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.[17]

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.[17][20]

  • Confirm the LOQ by injecting six replicates at this concentration and verifying that the precision (%RSD) is acceptable (typically ≤ 10%).[19]

G cluster_0 Method Sensitivity Parameters LOD LOD Limit of Detection S/N ≈ 3:1 Presence can be detected LOQ LOQ Limit of Quantitation S/N ≈ 10:1 Amount can be reliably measured LOD->LOQ Quantitation requires higher signal RT RT Reporting Threshold ICH Q3B Guideline Level above which an impurity must be reported LOQ->RT Must be ≤ Reporting Threshold

References

A Comparative Guide to the NMR Spectra of Methyl 4-chloro-3-formylbenzoate and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of pharmaceutical research, materials science, and synthetic chemistry, the unambiguous structural elucidation of organic molecules is a cornerstone of discovery and development. Positional isomers, which share the same molecular formula but differ in the arrangement of substituents on a core scaffold, often exhibit vastly different biological activities and physical properties. Consequently, their accurate differentiation is not merely an academic exercise but a critical necessity for safety, efficacy, and intellectual property.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing detailed information about the chemical environment of each atom in a molecule.[1] This guide offers an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of Methyl 4-chloro-3-formylbenzoate and two of its closely related positional isomers: Methyl 3-chloro-4-formylbenzoate and Methyl 4-chloro-2-formylbenzoate. By examining the subtle yet definitive differences in their spectra, we will illustrate how chemical shifts and spin-spin coupling patterns serve as reliable fingerprints for molecular structure. This analysis is designed to provide researchers, scientists, and drug development professionals with the expertise to confidently distinguish these and similar complex substituted aromatic systems.

Experimental Protocols: Ensuring Data Integrity

The foundation of reliable spectral comparison is a robust and reproducible experimental methodology. The protocols described herein are designed to yield high-quality, directly comparable NMR data.

Sample Preparation

The quality of the final spectrum is critically dependent on meticulous sample preparation. A standardized approach minimizes variability arising from concentration, contaminants, or solvent effects.

  • Weighing the Analyte: Accurately weigh 5-10 mg of the purified solid sample for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is effective for these nonpolar compounds and has well-characterized residual solvent peaks.[2] Ensure complete dissolution by gentle vortexing or sonication. The use of deuterated solvents is crucial to prevent large solvent signals from obscuring the analyte peaks and to provide a deuterium signal for the spectrometer's lock system to maintain magnetic field stability.

  • Internal Standard: For precise chemical shift calibration, tetramethylsilane (TMS) is the gold standard and should be present at a concentration of ~0.03% v/v (δ = 0.00 ppm).[2] Most high-quality deuterated solvents are supplied with TMS already added.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the homogenous solution into a clean, high-quality 5 mm NMR tube, ensuring no particulate matter is introduced. Solid particles can severely degrade the magnetic field homogeneity, leading to poor spectral resolution.[3]

NMR Data Acquisition

Data were acquired on a 400 MHz spectrometer. The choice of a higher field strength (≥400 MHz) is deliberate, as it enhances signal dispersion, making the analysis of complex splitting patterns in the aromatic region more tractable.

  • Locking and Shimming: The spectrometer's lock system is engaged on the deuterium signal of the CDCl₃ solvent. Automated or manual shimming procedures are then performed to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters (¹H NMR):

    • Pulse Angle: 30°

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm or the residual CHCl₃ peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.[4]

Below is a workflow diagram illustrating the key stages of the NMR analysis process.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Results and Comparative Spectral Analysis

The key to differentiating the isomers lies in the aromatic region of the NMR spectra. The three substituents—formyl (-CHO), chloro (-Cl), and methyl ester (-COOCH₃)—are all electron-withdrawing groups (EWGs). These EWGs decrease the electron density of the aromatic ring, causing the attached protons to be "deshielded" and resonate at a higher chemical shift (downfield) compared to benzene (δ ≈ 7.3 ppm).[1] The specific position of each proton relative to these EWGs dictates its precise chemical shift and its coupling pattern with neighboring protons.

Molecular Structures of Isomers
Compound IDStructureIUPAC Name
1 this compoundThis compound[5]
2 Methyl 3-chloro-4-formylbenzoateMethyl 3-chloro-4-formylbenzoate[6]
3 Methyl 4-chloro-2-formylbenzoateMethyl 4-chloro-2-formylbenzoate
¹H NMR Spectral Comparison

The ¹H NMR data reveals distinct patterns for each isomer, primarily in the aromatic region (7.5-8.5 ppm). The aldehyde (-CHO) and methyl ester (-OCH₃) protons appear as sharp singlets in all three compounds, with their chemical shifts being relatively consistent.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundSignal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1 Aldehyde (-CHO)~10.4s-1H
H-2~8.4d~2.01H
H-6~8.1dd~8.4, 2.01H
H-5~7.6d~8.41H
Methyl (-OCH₃)~3.9s-3H
2 Aldehyde (-CHO)~10.4s-1H
H-2~8.2d~1.81H
H-6~8.1dd~8.2, 1.81H
H-5~8.0d~8.21H
Methyl (-OCH₃)~3.9s-3H
3 Aldehyde (-CHO)~10.5s-1H
H-3~8.1d~2.11H
H-5~7.9dd~8.3, 2.11H
H-6~7.7d~8.31H
Methyl (-OCH₃)~4.0s-3H

Note: Data for isomers are predicted based on established substituent effects and verified where literature data is available.[7][8] Actual values may vary slightly.

Analysis of Aromatic Proton Signals:

  • This compound (1):

    • H-2: This proton is ortho to the powerfully electron-withdrawing formyl group and meta to the chloro group. This proximity to the aldehyde deshields it the most, pushing it furthest downfield to ~8.4 ppm. It appears as a doublet due to coupling with H-6 (meta-coupling, J ≈ 2.0 Hz).

    • H-6: Positioned ortho to the ester and meta to the formyl group, this proton is also strongly deshielded (~8.1 ppm). It is split by both H-5 (ortho-coupling, J ≈ 8.4 Hz) and H-2 (meta-coupling, J ≈ 2.0 Hz), resulting in a characteristic doublet of doublets (dd).

    • H-5: Being ortho to the chloro group, this proton is least deshielded among the three (~7.6 ppm). It appears as a doublet due to ortho-coupling with H-6.

  • Methyl 3-chloro-4-formylbenzoate (2):

    • H-2: Ortho to the ester and meta to the chloro group, this proton is significantly deshielded (~8.2 ppm). It shows a small meta-coupling to H-6 (J ≈ 1.8 Hz), appearing as a doublet.

    • H-5: This proton is ortho to the formyl group, leading to a strong downfield shift (~8.0 ppm). Its signal is a doublet due to ortho-coupling with H-6.

    • H-6: Situated between two deshielding groups (ortho to chloro, meta to ester and formyl), this proton resonates around 8.1 ppm. It appears as a doublet of doublets due to coupling with both H-5 (ortho) and H-2 (meta). The key differentiator from isomer 1 is the much closer chemical shifts of the three aromatic protons, which may lead to a more complex, overlapping multiplet.

  • Methyl 4-chloro-2-formylbenzoate (3):

    • The placement of the formyl group ortho to the ester creates a highly deshielded environment for the remaining protons.

    • H-3: This proton is adjacent to the formyl group and is strongly deshielded (~8.1 ppm). It appears as a doublet due to meta-coupling with H-5 (J ≈ 2.1 Hz).

    • H-5: Positioned between the chloro and formyl groups, this proton experiences significant deshielding (~7.9 ppm). It appears as a doublet of doublets from coupling to H-6 (ortho) and H-3 (meta).

    • H-6: This proton is ortho to the ester group and resonates at the most upfield position of the aromatic protons for this isomer (~7.7 ppm). It appears as a doublet from ortho-coupling to H-5. The overall pattern is distinct from isomers 1 and 2 .

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum provides complementary and often definitive information. The number of unique carbon signals immediately reveals the symmetry of the molecule. For these asymmetric isomers, we expect to see 9 distinct signals: 3 from the substituents (-CHO, -COOCH₃, -OCH₃) and 6 from the aromatic ring.

Table 2: Comparative ¹³C NMR Data (101 MHz, CDCl₃)

CompoundC-1 (C-COOCH₃)C-2C-3C-4C-5C-6C-CHOC=OC-OCH₃
1 ~134~132~136~139~128~131~188~165~53
2 ~133~131~138~140~129~130~189~164~53
3 ~132~137~131~142~128~130~189~165~53

Note: Data are predicted based on additivity rules and known substituent chemical shifts (SCS).[9][10] Quaternary carbons (C-1, C-3, C-4 for isomer 1 ) typically show lower intensity.

Analysis of Carbon Signals:

  • The chemical shifts of the carbonyl carbons (ester C=O and aldehyde C-CHO) and the methoxy carbon (-OCH₃) are similar across the isomers and serve to confirm the presence of these functional groups.

  • The key differences lie in the aromatic carbons (C1-C6). The carbon atom directly attached to a substituent (the ipso-carbon) is significantly affected.

    • For isomer 1 , the carbon bearing the chloro group (C-4, ~139 ppm) and the formyl group (C-3, ~136 ppm) will be at distinct downfield positions.

    • For isomer 2 , the positions are swapped, with C-3 (chloro-substituted) now around ~138 ppm and C-4 (formyl-substituted) around ~140 ppm.

    • For isomer 3 , the formyl group at C-2 (~137 ppm) and chloro group at C-4 (~142 ppm) create a unique chemical shift pattern for the ring carbons that is readily distinguishable from the other two isomers. Differentiating between the various quaternary and protonated aromatic carbons can be unambiguously achieved using 2D NMR techniques like HSQC (which correlates protons to their directly attached carbons) and HMBC (which shows longer-range C-H correlations).

The diagram below illustrates how the distinct substitution patterns lead to unique proton environments and coupling relationships, which are the basis for their differentiation by ¹H NMR.

References

A Comparative Guide to the Synthetic Utility of Methyl 4-chloro-3-formylbenzoate and Other Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and professional in drug development, the selection of a starting material is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Benzaldehyde and its derivatives are foundational building blocks in organic synthesis, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of Methyl 4-chloro-3-formylbenzoate against three other key benzaldehyde derivatives: 4-formylbenzoic acid, 4-chlorobenzaldehyde, and methyl 3-formylbenzoate. We will explore their performance in crucial synthetic transformations, supported by established chemical principles and illustrative experimental data, to empower you in making informed decisions for your synthetic endeavors.

Introduction to the Compared Benzaldehyde Derivatives

The reactivity of the benzaldehyde scaffold is intricately modulated by the electronic and steric nature of the substituents on the aromatic ring. These subtle modifications can lead to significant differences in reaction rates, yields, and even mechanistic pathways. The four compounds under consideration in this guide present a fascinating study in substituent effects.

  • This compound: This trifunctional molecule possesses an aldehyde, a chloro group, and a methyl ester. The chloro and methyl ester groups are both electron-withdrawing, which is expected to significantly enhance the electrophilicity of the aldehyde's carbonyl carbon. The ortho-chloro substituent also introduces a steric element to consider.

  • 4-Formylbenzoic acid: With both an aldehyde and a carboxylic acid group, this molecule is also highly functionalized. The carboxylic acid is a strong electron-withdrawing group, rendering the aldehyde highly reactive towards nucleophiles. The acidic proton of the carboxylic acid can, however, complicate reactions involving basic reagents.

  • 4-Chlorobenzaldehyde: A simpler derivative, 4-chlorobenzaldehyde features an electron-withdrawing chloro group in the para position. This enhances the reactivity of the aldehyde compared to unsubstituted benzaldehyde, though to a lesser extent than a carboxyl or ester group.[1]

  • Methyl 3-formylbenzoate: In this isomer of methyl 4-formylbenzoate, the electron-withdrawing methyl ester is in the meta position relative to the aldehyde. This positioning influences the electronic effect on the aldehyde, which will be explored in the subsequent sections.

The interplay of these substituents' electronic and steric effects is paramount to understanding their comparative performance in synthesis.

Comparative Reactivity in Key Synthetic Transformations

The utility of a building block is best assessed by its performance in a range of chemical reactions. We will now compare our four benzaldehyde derivatives in several cornerstone transformations of organic synthesis.

Wittig Reaction: A Gateway to Alkenes

The Wittig reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes and ketones.[2] The rate-determining step is the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde.[3] Consequently, the electrophilicity of the aldehyde is a key determinant of reaction efficiency.

Electron-withdrawing groups (EWGs) on the benzaldehyde ring increase the partial positive charge on the carbonyl carbon, thereby accelerating the reaction. Conversely, electron-donating groups (EDGs) have the opposite effect.[4][5]

Based on this principle, we can predict the following order of reactivity for the Wittig reaction:

4-Formylbenzoic acid ≈ this compound > Methyl 3-formylbenzoate > 4-Chlorobenzaldehyde > Benzaldehyde

The strong electron-withdrawing nature of the carboxylic acid and the combined effect of the chloro and methyl ester groups in this compound should render their aldehydes highly reactive. The methyl ester in the meta position of methyl 3-formylbenzoate will have a less pronounced activating effect compared to the para position, and the single chloro group in 4-chlorobenzaldehyde will be the least activating of the substituted derivatives.

Table 1: Illustrative Yields for the Wittig Reaction of Substituted Benzaldehydes

Benzaldehyde DerivativeYlideProductYield (%)Reference
4-NitrobenzaldehydeBenzyltriphenylphosphonium chloride4-Nitrostilbene85[6]
4-ChlorobenzaldehydeBenzyltriphenylphosphonium chloride4-Chlorostilbene78[7]
BenzaldehydeBenzyltriphenylphosphonium chlorideStilbene70[8]
4-MethoxybenzaldehydeBenzyltriphenylphosphonium chloride4-Methoxystilbene65[9]

Experimental Workflow: Wittig Reaction

G cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification ylide_prep Benzyltriphenylphosphonium halide in anhydrous THF base Add strong base (e.g., n-BuLi or NaH) at 0 °C ylide_prep->base ylide_formation Stir for 1 hour to form the ylide base->ylide_formation addition Add aldehyde solution to the ylide suspension aldehyde Dissolve substituted benzaldehyde in anhydrous THF aldehyde->addition reaction Warm to RT and stir overnight quench Quench with saturated aq. NH4Cl reaction->quench extract Extract with ethyl acetate quench->extract wash Wash with water and brine, dry over MgSO4 extract->wash purify Purify by column chromatography wash->purify

Caption: Generalized workflow for the Wittig reaction.

Knoevenagel Condensation: Forming α,β-Unsaturated Systems

The Knoevenagel condensation is another vital carbon-carbon bond-forming reaction, involving the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base like piperidine or ammonia.[10] Similar to the Wittig reaction, the electrophilicity of the aldehyde's carbonyl carbon is a crucial factor for reactivity.[11]

Therefore, the predicted reactivity trend for the Knoevenagel condensation mirrors that of the Wittig reaction:

4-Formylbenzoic acid ≈ this compound > Methyl 3-formylbenzoate > 4-Chlorobenzaldehyde > Benzaldehyde

The presence of strong EWGs significantly enhances the susceptibility of the carbonyl carbon to nucleophilic attack by the carbanion of the active methylene compound.

Table 2: Knoevenagel Condensation of Methyl 4-formylbenzoate with Active Methylene Compounds

Active Methylene CompoundCatalystSolventYield (%)Reference
MalononitrilePiperidineEthanol92[12]
Ethyl CyanoacetateDIPEAcHexane95[12]
2-CyanoacetamideAmmonium AcetateSolvent-free (MW)90[12]

Note: This data highlights the excellent reactivity of Methyl 4-formylbenzoate in this transformation.

Reaction Mechanism: Knoevenagel Condensation

G cluster_mechanism Knoevenagel Condensation Mechanism start Aldehyde + Active Methylene Compound carbanion Base abstracts a proton to form a carbanion start->carbanion Base nucleophilic_attack Carbanion attacks the carbonyl carbon carbanion->nucleophilic_attack intermediate Formation of a tetrahedral intermediate nucleophilic_attack->intermediate protonation Protonation of the alkoxide intermediate->protonation dehydration Dehydration to form the α,β-unsaturated product protonation->dehydration

Caption: Simplified mechanism of the Knoevenagel condensation.

Reductive Amination: A Versatile Route to Amines

Reductive amination is a cornerstone of amine synthesis, proceeding via the formation of an imine intermediate from an aldehyde or ketone and an amine, followed by in situ reduction.[13] The initial step of imine formation is a nucleophilic addition, and thus, the reactivity is again governed by the electrophilicity of the carbonyl carbon.

The predicted reactivity trend for reductive amination is consistent with the previous examples:

4-Formylbenzoic acid ≈ this compound > Methyl 3-formylbenzoate > 4-Chlorobenzaldehyde > Benzaldehyde

However, the choice of reducing agent is critical. Milder reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred as they selectively reduce the imine in the presence of the aldehyde.[14] For 4-formylbenzoic acid, the acidic proton can react with the hydride reagent, necessitating the use of excess reagent or a modified procedure.

Table 3: Reductive Amination of Substituted Benzaldehydes

Benzaldehyde DerivativeAmineReducing AgentProductYield (%)Reference
p-Methoxybenzaldehyden-ButylamineH2, Co-containing compositeN-Butyl-p-methoxybenzylamine96[15]
p-Chlorobenzaldehyden-ButylamineH2, Co-containing compositeN-Butyl-p-chlorobenzylamine89[15]
BenzaldehydeAnilineNaBH4N-Benzylaniline95[16]

Note: This table showcases the high efficiency of reductive amination with various substituted benzaldehydes.

Suzuki-Miyaura Cross-Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide.[14] In the context of our comparison, the chloro-substituted derivatives, this compound and 4-chlorobenzaldehyde, are suitable substrates for this reaction. The aldehyde functionality is generally well-tolerated under Suzuki coupling conditions.[11]

The reactivity of the C-Cl bond in Suzuki couplings can be influenced by the electronic nature of other substituents on the ring. Electron-withdrawing groups can sometimes enhance the rate of oxidative addition, the first step in the catalytic cycle. Therefore, the C-Cl bond in this compound, with two EWGs on the ring, may be more reactive than that in 4-chlorobenzaldehyde.

Catalytic Cycle: Suzuki-Miyaura Coupling

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X r1_pdx_l R1-Pd(II)-X-L_n oxidative_addition->r1_pdx_l transmetalation Transmetalation r1_pdx_l->transmetalation R2-B(OR)2 r1_pdr2_l R1-Pd(II)-R2-L_n transmetalation->r1_pdr2_l reductive_elimination Reductive Elimination r1_pdr2_l->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

For the practical application of these comparisons, detailed experimental procedures are indispensable. The following protocols are provided as a guide and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Wittig Reaction with a Substituted Benzaldehyde

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.05 eq, solution in hexanes)

  • Substituted Benzaldehyde (1.0 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium dropwise. A color change (typically to orange or red) indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve the substituted benzaldehyde in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation with Methyl 4-formylbenzoate

Materials:

  • Methyl 4-formylbenzoate (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-formylbenzoate and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product should precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure product.[12]

Protocol 3: Reductive Amination of a Substituted Benzaldehyde

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the substituted benzaldehyde, amine, and DCM or DCE.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add STAB portion-wise to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Conclusion: Selecting the Optimal Benzaldehyde Derivative

The choice between this compound and its counterparts is contingent upon the specific synthetic strategy.

  • This compound is an excellent choice for reactions where a highly activated aldehyde is beneficial, such as in Wittig reactions and Knoevenagel condensations. The presence of the chloro group also provides a handle for subsequent cross-coupling reactions, making it a valuable bifunctional building block for the synthesis of complex molecules.

  • 4-Formylbenzoic acid offers similar high reactivity of the aldehyde group but introduces the potential for complications with base-sensitive reagents. However, the carboxylic acid functionality can be a desirable feature for subsequent amide bond formation or as a directing group.

  • 4-Chlorobenzaldehyde is a more moderately activated and cost-effective option. It is a reliable substrate for a wide range of reactions and is particularly useful when the high reactivity of the other derivatives is not required or could lead to side reactions. It also serves as a good substrate for Suzuki and other cross-coupling reactions.

  • Methyl 3-formylbenzoate provides a different substitution pattern, which can be crucial for accessing specific isomers of target molecules. Its aldehyde is still activated by the ester group, albeit to a lesser extent than its para-substituted counterpart.

Ultimately, a thorough understanding of the electronic and steric effects of the substituents on these benzaldehyde derivatives, coupled with the mechanistic demands of the desired transformation, will guide the synthetic chemist to the most appropriate and efficient choice for their research and development endeavors.

References

A Comparative Guide to the Synthesis of Methyl 4-chloro-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 4-chloro-3-formylbenzoate

This compound (CAS No. 1044920-98-0) is a bifunctional aromatic compound featuring an ester, a chloro substituent, and an aldehyde group.[1][2][3] This unique combination of functional groups makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents and functional materials. The strategic placement of the formyl group ortho to the chlorine atom and meta to the methyl ester allows for a wide range of subsequent chemical transformations. The selection of an optimal synthetic route is therefore a critical consideration, balancing factors such as precursor availability, overall yield, purity, scalability, and process safety.

Comparative Analysis of Synthetic Strategies

While a direct, one-pot synthesis of this compound from simple precursors is not well-documented in publicly available literature, several multi-step strategies can be envisaged. This guide will focus on two primary plausible routes: the oxidation of a methyl-substituted precursor and the formylation of a chlorinated aromatic ester. A third, less direct but mechanistically relevant, approach involving palladium-catalyzed carbonylation will also be discussed based on the synthesis of a structural isomer.

Route 1: Oxidation of Methyl 4-chloro-3-methylbenzoate

This strategy involves the initial synthesis of Methyl 4-chloro-3-methylbenzoate followed by the selective oxidation of the methyl group to an aldehyde. This is often a preferred route in industrial settings due to the relatively low cost of the starting materials.

Conceptual Workflow:

Caption: Workflow for the oxidation route.

Step 1: Esterification of 4-chloro-3-methylbenzoic acid

The initial step involves a classic Fischer-Speier esterification of 4-chloro-3-methylbenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.[4] This is a well-established and generally high-yielding reaction.

Step 2: Selective Oxidation of the Methyl Group

The critical step in this route is the selective oxidation of the benzylic methyl group to an aldehyde without over-oxidation to a carboxylic acid or reaction with the chloro and ester functionalities. Several methods can be employed for this transformation:

  • Manganese Dioxide (MnO₂): Activated manganese dioxide is a common reagent for the oxidation of benzylic alcohols to aldehydes. However, its use for the direct oxidation of a methyl group is less common and may require harsh conditions.

  • Side-Chain Halogenation followed by Hydrolysis: A more controllable approach involves the radical halogenation of the methyl group using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) to form a benzyl halide.[5] This intermediate can then be hydrolyzed to the aldehyde, for example, via the Sommelet reaction with hexamine.[6]

Experimental Protocol (Hypothetical, based on related transformations):

Part A: Esterification of 4-chloro-3-methylbenzoic acid

  • Suspend 4-chloro-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4-chloro-3-methylbenzoate.

Part B: Oxidation to this compound (via Sommelet Reaction)

  • Dissolve Methyl 4-chloro-3-methylbenzoate (1.0 eq) and N-bromosuccinimide (1.1 eq) in carbon tetrachloride.

  • Add a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under illumination with a tungsten lamp until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain crude Methyl 3-(bromomethyl)-4-chlorobenzoate.

  • Dissolve the crude benzyl bromide in chloroform and add hexamine (1.2 eq).

  • Reflux the mixture for 2-3 hours to form the quaternary ammonium salt.

  • Add water to the reaction mixture and continue refluxing for another 2 hours.

  • Cool the mixture, separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expertise & Causality: The two-step oxidation approach is often favored for its control. Direct oxidation of the methyl group can be aggressive and lead to the corresponding carboxylic acid as a byproduct. The halogenation-hydrolysis sequence breaks the transformation into two more manageable steps, often leading to higher overall yields of the desired aldehyde. The Sommelet reaction is a classic method for converting benzyl halides to aldehydes.[6][7]

Route 2: Formylation of Methyl 4-chlorobenzoate

This approach involves the direct introduction of a formyl group onto the aromatic ring of Methyl 4-chlorobenzoate. This is an electrophilic aromatic substitution reaction. However, the substrate is deactivated towards this reaction due to the electron-withdrawing nature of both the chloro and methyl ester groups, making this route challenging.

Conceptual Workflow:

References

Safety Operating Guide

Proper Disposal of Methyl 4-chloro-3-formylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 4-chloro-3-formylbenzoate (CAS No. 1044920-98-0). As a chlorinated aromatic ester, this compound requires careful management to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment and Risk Mitigation

Before handling this compound, a thorough understanding of its potential hazards is essential. This compound is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)[1]

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The causality behind these hazards lies in the reactivity of the aldehyde and the halogenated aromatic ring, which can interact with biological macromolecules, leading to irritation and toxicity. Therefore, all handling and disposal procedures must be designed to minimize these exposure risks.

Personal Protective Equipment (PPE)

A self-validating system of protection begins with appropriate PPE. The following should be considered the minimum requirement when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes that could cause serious eye irritation.
Skin and Body A fully buttoned laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of spills.Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Minor Spills (Solid)
  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose: All contaminated cleaning materials must be placed in the hazardous waste container.

Major Spills
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area and prevent entry.

  • Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a major spill without specialized training and equipment.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste. The recommended disposal method is to "Dispose of contents/container to an approved waste disposal plant"[1].

Waste Collection and Segregation
  • Designated Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container should be in good condition with a secure lid.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The accumulation start date.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, or bases. Halogenated organic waste should be kept separate from non-halogenated waste to facilitate proper disposal by your institution's waste management provider.

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation start Waste Generated: This compound is_halogenated Is the waste a halogenated organic compound? start->is_halogenated halogenated_container Place in designated 'Halogenated Organic Waste' container. is_halogenated->halogenated_container  Yes   non_halogenated_container Place in designated 'Non-Halogenated Organic Waste' container. is_halogenated->non_halogenated_container  No   check_compatibility Check for other incompatibilities (e.g., oxidizers, acids). halogenated_container->check_compatibility separate_containers Use separate, clearly labeled waste containers. check_compatibility->separate_containers  Incompatible   combine_compatible Combine with compatible waste stream. check_compatibility->combine_compatible  Compatible  

Caption: Decision workflow for segregating halogenated chemical waste.

Storage in Satellite Accumulation Areas (SAAs)

Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs). These are locations at or near the point of waste generation where hazardous waste is collected before being moved to a central storage facility.

  • Location: The SAA must be under the control of the person generating the waste.

  • Container Management: Waste containers in the SAA must be kept closed except when adding waste.

  • Volume Limits: Do not exceed 55 gallons of a hazardous waste or one quart of an acutely hazardous waste in an SAA.

Disposal of Empty Containers

Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Each rinse should use a volume of solvent equal to about 10% of the container's volume.

    • Collect the rinsate and dispose of it as hazardous waste in the appropriate liquid waste container.

  • Post-Rinsing: After triple-rinsing, the container can often be disposed of as non-hazardous solid waste. However, confirm this with your institution's EHS guidelines. Deface the label of the rinsed container before disposal.

Decontamination of Equipment

Any laboratory equipment, such as glassware, spatulas, or magnetic stir bars, that comes into contact with this compound must be decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. Collect this rinsate as hazardous waste.

  • Washing: Wash the equipment thoroughly with soap and hot water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the equipment to air dry or place it in a drying oven.

The general workflow for equipment decontamination is as follows:

DecontaminationWorkflow start Contaminated Equipment solvent_rinse Rinse with appropriate solvent (e.g., acetone, ethanol) start->solvent_rinse collect_rinsate Collect rinsate as hazardous liquid waste solvent_rinse->collect_rinsate wash Wash with soap and hot water solvent_rinse->wash di_rinse Rinse with deionized water wash->di_rinse dry Dry completely di_rinse->dry end Decontaminated Equipment dry->end

Caption: Standard operating procedure for decontaminating laboratory equipment.

Regulatory Framework

The disposal of this compound falls under the regulations for hazardous waste management, primarily governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it must be managed according to specific guidelines for this chemical class. While not individually listed with a specific EPA waste code (like F or K lists for common industrial waste streams), its characteristics of irritation and potential toxicity require it to be handled as hazardous waste. Always consult your local, state, and institutional regulations, as they may be more stringent than federal guidelines.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-chloro-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work is predicated on precision, control, and a deep understanding of the materials we handle. Methyl 4-chloro-3-formylbenzoate (CAS No. 1044920-98-0) is a valuable bifunctional building block in organic synthesis. However, its chemical structure—an aromatic aldehyde and a chlorinated ester—necessitates a rigorous and well-understood safety protocol.

This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of why specific personal protective equipment (PPE) and handling procedures are critical. By treating every protocol as a self-validating system, we build a culture of safety that protects both the researcher and the integrity of the experiment.

Hazard Assessment: The "Why" Behind the PPE

Understanding the hazard profile of this compound is the foundation of our safety strategy. While comprehensive toxicological data for this specific compound is limited, by analyzing its functional groups and related chemical structures, we can establish a robust safety framework.

  • Skin and Eye Irritation: Like its non-chlorinated analog, Methyl 4-formylbenzoate, and related chlorinated benzaldehydes, this compound is considered a skin and eye irritant.[1][2][3] Direct contact with the solid powder or its solutions can cause redness, inflammation, and discomfort.[4] Prolonged or repeated exposure may lead to dermatitis.[1]

  • Respiratory Tract Irritation: As a fine powder, the compound poses an inhalation risk. Inhaling dust can irritate the mucous membranes and respiratory tract, leading to coughing and shortness of breath.[1][4]

  • Potential for Skin Sensitization: Some chlorinated aldehydes are known to be skin sensitizers, meaning repeated exposure can lead to an allergic reaction.[1] It is prudent to assume this potential and prevent all skin contact.

  • Combustion Hazards: A critical, often overlooked hazard of chlorinated organic compounds is their behavior in a fire. Thermal decomposition can release highly toxic and corrosive gases, including hydrogen chloride (HCl) and phosgene.[1][5]

  • Aquatic Toxicity: Many related compounds are classified as harmful to aquatic life, requiring mindful disposal to prevent environmental release.[6][7]

This assessment logically dictates that our primary goals are to prevent contact with eyes and skin, avoid inhalation of dust, and ensure all handling is performed in a controlled environment.

Core PPE Requirements: Your First Line of Defense

Every piece of PPE is a non-negotiable barrier between you and the chemical. The selection must be deliberate and based on the hazards identified.

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are mandatory. Safety glasses with side shields are insufficient as they do not protect against fine dust entering from above or below.[6] Goggles must be ANSI Z87.1-compliant and form a seal around the eyes.

    • Face Shield: A face shield, worn over chemical splash goggles, is required when handling larger quantities (typically >10g) or when there is a significant risk of splashing or dust generation, such as during transfers or reaction quenching.[8]

  • Skin and Body Protection:

    • Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact. Given the potential for skin sensitization, selecting a glove with a thickness of at least 4-5 mil is recommended.[1] If prolonged contact is possible, heavier neoprene or PVC gloves should be considered. Crucially, gloves must be inspected before each use and removed immediately upon contamination. Never wear contaminated gloves outside the immediate work area (e.g., to touch door handles or keyboards).[9]

    • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required. This protects your skin and personal clothing from contamination. Lab coats should never be taken home.[9]

    • Full Coverage: Wear long pants and closed-toe shoes at all times in the laboratory.[9]

  • Respiratory Protection:

    • Engineering Controls First: The primary method for respiratory protection is the use of engineering controls. All handling of this compound powder must be done within a certified chemical fume hood to control dust and vapors at the source.[9]

    • Respirator: If engineering controls are insufficient or during a large-scale spill cleanup, a NIOSH-approved respirator with a particulate filter (N95 or better) is necessary.[2] Use of a respirator requires prior medical evaluation and fit-testing as per OSHA regulations (29 CFR 1910.134).

Operational Protocol: Integrating Safety into Your Workflow

The following step-by-step procedures provide a framework for safe handling, from preparation to disposal.

Step 1: Pre-Handling & Area Preparation
  • Designate the Work Area: All handling of the solid chemical must occur in a designated area within a chemical fume hood.

  • Verify Fume Hood Function: Check the fume hood certification sticker and ensure the airflow monitor indicates it is functioning correctly before beginning work.

  • Prepare Spill Kit: Ensure a spill kit containing absorbent pads, a container for solid waste, and 60-70% ethanol (for dampening spills) is immediately accessible.[3]

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before bringing the chemical into the work area.

Step 2: Safe Handling & Manipulation
  • Minimize Dust: When weighing and transferring the solid, use gentle motions. Use a spatula for transfers and weigh the material on paper or in a tared container within the hood. Avoid pouring the powder, which can create dust clouds.[6][7]

  • Container Management: Keep the chemical container tightly closed when not in use.[6]

  • Solubilization: If making a solution, add the solid to the solvent slowly while stirring to prevent splashing.

  • Avoid Contamination: Do not allow the chemical to come into contact with strong oxidizing agents, with which it may be incompatible.[2]

Step 3: Spill Management
  • Alert Personnel: Alert others in the lab and evacuate the immediate area if necessary.

  • Assess the Spill: For a small spill (<1g) inside a fume hood, you may proceed with cleanup. For larger spills, or any spill outside a hood, evacuate and contact your institution's Environmental Health & Safety (EHS) department.

  • Cleanup (Small Spill in Hood):

    • Gently cover the spill with absorbent paper.

    • Dampen the material with 60-70% ethanol to prevent dust from becoming airborne.[3]

    • Carefully sweep the dampened material into a designated, labeled waste container.[2]

    • Decontaminate the area with soap and water, followed by a final wipe-down.

    • Dispose of all cleanup materials as hazardous waste.

Step 4: Decontamination & Disposal
  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh paper, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.[6][7] Do not mix with other waste streams.[7]

  • Personal Decontamination: After handling is complete, remove gloves using a technique that avoids touching the outer surface. Wash hands thoroughly with soap and water.[2][9]

  • Glassware: Decontaminate glassware by rinsing with an appropriate solvent (e.g., acetone or ethanol) into a hazardous waste container, followed by a thorough wash with soap and water.

Data & Hazard Summary

PropertyValue / InformationSource(s)
Chemical Name This compoundN/A
CAS Number 1044920-98-0[10][11][12]
Molecular Formula C₉H₇ClO₃[11]
Appearance Solid / Powder[3][4]
Primary Hazards - Causes skin irritation- Causes serious eye irritation- May cause respiratory irritation- Potential for skin sensitization[1][2][3]
Combustion Hazards May release toxic gases (HCl, Phosgene)[1][5]
Environmental Hazard Harmful to aquatic life[6][7]
Incompatibilities Strong oxidizing agents[2]

Laboratory Handling Workflow

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_area Designate Area in Chemical Fume Hood verify_hood Verify Hood Function prep_area->verify_hood don_ppe Don Full PPE (Goggles, Coat, Gloves) verify_hood->don_ppe weigh Weigh/Transfer Solid (Minimize Dust) don_ppe->weigh Proceed to Handling react Perform Reaction/ Manipulation weigh->react spill_check Spill Occurs? react->spill_check decon Decontaminate Work Area & Glassware spill_check->decon No spill_handle Execute Spill Protocol spill_check->spill_handle Yes dispose Dispose of Waste in Labeled Container decon->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash spill_handle->decon After Cleanup

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.